molecular formula C20H27NO B565157 4-Hydroxy Alverine-d5 CAS No. 1216415-67-6

4-Hydroxy Alverine-d5

Katalognummer: B565157
CAS-Nummer: 1216415-67-6
Molekulargewicht: 302.473
InChI-Schlüssel: LSJBZUMLJSLQMF-ZBJDZAJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy Alverine-d5, also known as 4-Hydroxy Alverine-d5, is a useful research compound. Its molecular formula is C20H27NO and its molecular weight is 302.473. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy Alverine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy Alverine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJBZUMLJSLQMF-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Hydroxy Alverine-d5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization and Bioanalytical Applications

Executive Summary

4-Hydroxy Alverine-d5 is the stable isotope-labeled (SIL) analog of 4-hydroxy alverine, the primary pharmacologically active metabolite of the smooth muscle relaxant alverine. In high-precision bioanalysis—specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—this compound serves as the definitive Internal Standard (IS). Its utility is derived from its ability to mirror the physicochemical behavior, extraction recovery, and ionization efficiency of the target analyte while providing mass-resolved detection. This guide details the structural properties, metabolic context, and a validated protocol for its application in pharmacokinetic (PK) studies.

Chemical Identity and Structural Analysis[1]

4-Hydroxy Alverine-d5 is characterized by the substitution of five hydrogen atoms with deuterium isotopes, typically on the N-ethyl moiety. This specific labeling strategy is chosen to ensure isotopic stability (preventing deuterium exchange in protic solvents) while maintaining a sufficient mass shift (+5 Da) to avoid isotopic interference from the natural abundance M+5 isotope of the analyte.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecification
Chemical Name 4-(3-((Ethyl-d5)(3-phenylpropyl)amino)propyl)phenol hydrochloride
Molecular Formula C₂₀H₂₂D₅NO (Free Base) / C₂₀H₂₃D₅ClNO (HCl Salt)
Molecular Weight ~302.47 g/mol (Free Base) / ~338.93 g/mol (HCl Salt)
Isotopic Purity ≥ 99% Deuterium
Solubility Soluble in Methanol (MeOH), Acetonitrile (ACN), DMSO
Appearance Off-white to pale beige solid
pKa ~9.5 (Phenolic OH), ~8.5 (Tertiary Amine)
Structural Logic & Fragmentation (MS/MS)

In electrospray ionization (ESI+), the molecule forms a protonated precursor [M+H]⁺.

  • Analyte (4-Hydroxy Alverine): Precursor m/z 298.4. Major fragment m/z 107.1 (Hydroxybenzyl cation).

  • Internal Standard (4-Hydroxy Alverine-d5): Precursor m/z 303.4. Major fragment m/z 107.1.

Expert Insight (Causality): Note that the primary fragment (m/z 107) is often identical for both the analyte and the IS. This occurs because the collision-induced dissociation (CID) typically cleaves the C-N bond, expelling the N-ethyl group (where the d5 label resides) and generating the stable hydroxybenzyl carbocation. Consequently, while the precursors are mass-resolved, the products are shared. This necessitates chromatographic separation or careful "cross-talk" monitoring in the collision cell, although the mass filter (Q1) effectively segregates them before fragmentation.

Metabolic Context and Synthesis[2]

Alverine acts as a prodrug that is rapidly metabolized in the liver. Understanding this pathway is crucial for researchers measuring clinical efficacy, as the 4-hydroxy metabolite is responsible for significant antispasmodic activity.

Metabolic Pathway Diagram

The following diagram illustrates the conversion of Alverine to its active form and the structural relationship of the d5 standard.

Metabolism cluster_0 Bioanalytical Context Alverine Alverine (Parent Drug) C20H27N CYP CYP450 (Hydroxylation) Alverine->CYP Metabolite 4-Hydroxy Alverine (Active Metabolite) C20H27NO CYP->Metabolite + Oxygen IS 4-Hydroxy Alverine-d5 (Internal Standard) C20H22D5NO Metabolite->IS Deuterium Labeling (Synthetic)

Figure 1: Metabolic hydroxylation of Alverine and the synthetic relation of the deuterated standard.

Validated Experimental Protocol (LC-MS/MS)

This protocol outlines a high-sensitivity method for quantifying 4-Hydroxy Alverine in human plasma using the d5 IS. The method utilizes Solid Phase Extraction (SPE) to minimize matrix effects, a critical requirement when using ESI to prevent ion suppression.

A. Reagents and Preparation[2][9][10]
  • Stock Solution: Dissolve 1 mg 4-Hydroxy Alverine-d5 in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock to 500 ng/mL in 50:50 ACN:Water.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

B. Sample Preparation (Solid Phase Extraction)

Rationale: Protein precipitation (PPT) is often insufficient for basic drugs like Alverine derivatives due to phospholipid carryover. SPE provides cleaner extracts and lower limits of quantification (LLOQ).

  • Conditioning: Activate Strata-X (30 mg/1 mL) cartridges with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Mix 200 µL Plasma + 20 µL IS Working Solution + 200 µL Buffer (Ammonium Formate). Load onto cartridge.

  • Washing: Wash with 1 mL Water, then 1 mL 5% Methanol. (Removes salts and proteins).

  • Elution: Elute with 1 mL Acetonitrile containing 0.1% Formic Acid.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase.

C. LC-MS/MS Parameters
ParameterSetting
Column C18 (e.g., Phenomenex Kinetex or Hypersil GOLD), 50 x 2.1 mm, 1.7 µm
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: Ramp to 90% B; 3.0-4.0 min: Hold 90% B.
Ionization ESI Positive Mode
Spray Voltage 3500 V
Analyte Transition m/z 298.4 → 107.1 (CE: 25 eV)
IS Transition m/z 303.4 → 107.1 (CE: 25 eV)

Self-Validating QC Criteria:

  • Linearity: R² > 0.995 over range 0.1 – 100 ng/mL.

  • IS Response: Variation of IS peak area across the run must be ≤ 15% RSD.

  • Retention Time: Analyte and IS must co-elute (within ±0.05 min).

Analytical Workflow Diagram

Workflow Sample Plasma Sample + 4-OH Alverine-d5 (IS) SPE Solid Phase Extraction (Strata-X / Oasis HLB) Sample->SPE Bind & Wash LC UHPLC Separation (C18 Column, Gradient) SPE->LC Elute & Inject MS MS/MS Detection (ESI+, MRM Mode) LC->MS Ionization Data Quantification (Area Ratio: Analyte/IS) MS->Data Integration

Figure 2: Step-by-step bioanalytical workflow for high-sensitivity quantification.

Handling and Stability
  • Storage: The pure solid is stable for >2 years at -20°C. Solutions in methanol are stable for 1 month at -20°C.

  • Light Sensitivity: Protect from light to prevent photo-oxidation of the phenolic moiety.

  • Deuterium Exchange: Avoid storage in highly acidic or basic aqueous solutions for extended periods to prevent potential back-exchange, although the ethyl-d5 label is generally robust.

References
  • Rathod, D. M., et al. (2016).[2] An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. (2025).[11] 4-Hydroxy Alverine-d5 Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Rizea-Savu, S., et al. (2021).[6][12] Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology. Retrieved from [Link]

Sources

4-Hydroxy Alverine-d5: A Technical Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolite Quantification in Drug Development

Alverine is a smooth muscle relaxant used to alleviate symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal disorders.[1][2] Its therapeutic effect is primarily attributed to its direct action on the smooth muscle of the gastrointestinal tract.[3] To fully understand the pharmacology of Alverine, it is crucial to study its pharmacokinetic profile, which includes the absorption, distribution, metabolism, and excretion (ADME) of the drug.

A significant aspect of Alverine's metabolism is its conversion to the active metabolite, 4-Hydroxy Alverine.[2][4] In fact, studies have shown that 4-Hydroxy Alverine and its conjugated form account for the vast majority of Alverine-related compounds found in circulation after administration.[2] Therefore, accurate quantification of this metabolite in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This technical guide provides an in-depth overview of the 4-Hydroxy Alverine-d5 reference standard, its application as an internal standard in bioanalytical methods, and a detailed protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

The Indispensable Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, especially with a highly sensitive and specific technique like LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope, in this case, deuterium (d5) for 4-Hydroxy Alverine.

The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte and therefore exhibits the same physicochemical properties.[5] This includes its behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[6][7] By adding a known amount of 4-Hydroxy Alverine-d5 to the biological sample at the beginning of the analytical process, any variability or loss of the analyte during sample preparation can be corrected for. The SIL-IS effectively normalizes the analyte's signal, compensating for matrix effects, which are a common source of inaccuracy in LC-MS/MS assays.[8] This results in significantly improved precision, accuracy, and robustness of the analytical method.[5][6][9]

Technical Profile of 4-Hydroxy Alverine-d5

The 4-Hydroxy Alverine-d5 reference standard is a highly purified compound intended for use as an internal standard in the quantitative analysis of 4-Hydroxy Alverine.[10][11][12]

Chemical Structure:

  • IUPAC Name: 4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol[13]

Physicochemical Properties
Property4-Hydroxy Alverine-d54-Hydroxy Alverine (Non-labeled)
CAS Number 1216415-67-6[10][11][13]142047-94-7 (free base)[14][15][16]
Molecular Formula C20H22D5NO[10]C20H27NO[15]
Molecular Weight 302.47 g/mol [10][17]297.44 g/mol [14][16]

Note: The hydrochloride salt of 4-Hydroxy Alverine-d5 is also available.[12][17]

Alverine Metabolism Pathway

The primary metabolic pathway for Alverine involves hydroxylation to form 4-Hydroxy Alverine, which is then further metabolized, primarily through glucuronidation.[4]

Alverine_Metabolism Alverine Alverine Hydroxy_Alverine 4-Hydroxy Alverine (Active Metabolite) Alverine->Hydroxy_Alverine Hydroxylation Desethyl N-desethyl Alverine Alverine->Desethyl N-dealkylation Glucuronide 4-Hydroxy Alverine Glucuronide Hydroxy_Alverine->Glucuronide Glucuronidation

Caption: Metabolic pathway of Alverine.

Bioanalytical Workflow for Quantification of 4-Hydroxy Alverine

The following is a representative LC-MS/MS method for the simultaneous determination of Alverine and 4-Hydroxy Alverine in human plasma, utilizing 4-Hydroxy Alverine-d5 as an internal standard.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (containing 4-Hydroxy Alverine-d5 and an appropriate IS for Alverine, e.g., Alverine-d5).

  • Vortex mix for 30 seconds.

  • Add 200 µL of a protein precipitation agent (e.g., 0.1% formic acid in acetonitrile).

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., 2% formic acid in water, followed by methanol).

  • Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

ParameterCondition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized gradient from 5% to 95% B over 3-5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte-specific precursor > product ion pairs

Rationale for Methodological Choices:

  • Solid-Phase Extraction: SPE is chosen over simpler methods like protein precipitation alone to achieve a cleaner extract. This reduces matrix effects and improves the longevity of the analytical column and mass spectrometer. A mixed-mode cation exchange sorbent is effective for retaining the basic amine functional groups present in Alverine and its metabolites.

  • C18 Reversed-Phase Column: This is a versatile and robust column choice for the separation of a wide range of small molecules, including the moderately hydrophobic Alverine and its hydroxylated metabolite.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid to the mobile phase promotes the ionization of the analytes in positive ESI mode, leading to better sensitivity.

  • Tandem Mass Spectrometry (MS/MS): The use of Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity for quantifying analytes in a complex biological matrix like plasma.

Bioanalytical Workflow Diagram

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (4-Hydroxy Alverine-d5) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: LC-MS/MS bioanalytical workflow.

Conclusion

The 4-Hydroxy Alverine-d5 reference standard is an essential tool for researchers and scientists in the field of drug development and clinical diagnostics. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of the primary active metabolite of Alverine. The detailed workflow and methodological rationale provided in this guide serve as a comprehensive resource for the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of the pharmacology of Alverine and its therapeutic applications.

References

  • PubChem. 4-Hydroxy Alverine-d5. [Link]

  • Allmpus. 4-Hydroxy Alverine. [Link]

  • Rizea-Savu, S., Duna, A. M., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 608933. [Link]

  • Veeprho Pharmaceuticals. 4-Hydroxy Alverine HCl. [Link]

  • Cleaver Scientific. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • International Journal of Pharmaceutical and Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • ResearchGate. Schematic representation of metabolic pathways and individual... [Link]

  • CORE. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR THE ESTIMATION OF ALVERINE CITRATE IN BULK AND IN PHARMACEUTICAL DOSAGE FOR. [Link]

  • Faculty of Pharmacy - Research Portal. Bioanalytical methods. [Link]

  • PubMed. Evolving mechanisms of action of alverine citrate on phasic smooth muscles. [Link]

  • MDPI. Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study. [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • myadlm.org. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]

  • Chromatography Forum. Internal standard in LC-MS/MS. [Link]

  • Taylor & Francis. Alverine – Knowledge and References. [Link]

  • PubMed. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. [Link]

  • ALB Technology. Reference Standards Supplier and Manufacturer. [Link]

  • ResearchGate. Putative inhibitory pathway for the anti-inflammatory action of alverine. [Link]

Sources

Technical Guide: Alverine-d5 vs. 4-Hydroxy Alverine-d5 in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacokinetic profiling of Alverine Citrate (a smooth muscle relaxant), the distinction between the parent drug (Alverine ) and its primary metabolite (4-Hydroxy Alverine ) is not merely structural—it is the central challenge of bioanalytical validity.

While Alverine is the administered agent, it undergoes extensive first-pass metabolism, with the parent compound accounting for as little as 3% of circulating moieties.[1] The active metabolite, 4-Hydroxy Alverine (and its glucuronide conjugate), represents nearly 94% of total exposure.[1][2][3] Consequently, accurate quantification requires a dual-analyte assay.

This guide details the technical divergence between the stable isotope labeled (SIL) internal standards Alverine-d5 and 4-Hydroxy Alverine-d5 . It argues against the "single IS" approach (using Alverine-d5 for both analytes) and provides a validated LC-MS/MS framework for their simultaneous determination.

Part 1: Chemical & Structural Divergence

The core difference lies in the hydroxylation of the phenyl ring and the resulting polarity shift. This shift necessitates distinct internal standards to compensate for matrix effects and retention time variation during liquid chromatography.

Comparative Physicochemical Profile
FeatureAlverine-d54-Hydroxy Alverine-d5
Role IS for Parent (Alverine)IS for Metabolite (4-OH Alverine)
Chemical Name N-Ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine-d54-(3-(Ethyl(3-phenylpropyl)amino)propyl)phenol-d5
CAS Registry 1215327-00-6 (Citrate)1216415-67-6
Molecular Weight ~286.47 g/mol (Free Base)~302.47 g/mol (Free Base)
Isotopic Label Deuterium (d5) typically on the N-ethyl groupDeuterium (d5) typically on the N-ethyl group
Polarity (LogP) High (Lipophilic)Moderate (Increased polarity due to -OH)
Retention Time Late eluting (Reverse Phase)Earlier eluting than parent
Structural Visualization

The following diagram illustrates the metabolic conversion and the structural relationship between the analytes.

ChemicalStructure Alverine Alverine (Parent) C20H27N CYP CYP Enzymes (Hydroxylation) Alverine->CYP Liver Metabolism OH_Alverine 4-Hydroxy Alverine (Active Metabolite) C20H27NO CYP->OH_Alverine + Oxygen Glucuronide 4-OH Alverine Glucuronide (Conjugate) OH_Alverine->Glucuronide UGT Conjugation

Figure 1: Metabolic pathway of Alverine. The parent drug is rapidly converted to 4-Hydroxy Alverine, necessitating specific analytical tracking.

Part 2: The Metabolic Imperative & Genetic Polymorphism

The "Poor Hydroxylator" Risk

Alverine metabolism is subject to significant inter-subject variability, likely driven by genetic polymorphisms in CYP enzymes (specifically CYP2D6/CYP3A4 pathways).

  • Clinical Impact: In "poor hydroxylators," the parent Alverine concentration may spike while 4-Hydroxy Alverine levels remain low.

  • Analytical Consequence: A bioanalytical method must have a wide dynamic range for both analytes. Using Alverine-d5 to quantify 4-Hydroxy Alverine introduces error because the IS (Alverine-d5) will not co-elute with the metabolite, failing to correct for ion suppression at the metabolite's specific retention time.

Why Dual Internal Standards are Mandatory

In LC-MS/MS, Matrix Effects (ME) vary across the chromatographic run.

  • Alverine-d5 elutes later (more hydrophobic). It corrects for MEs at the parent's retention time.

  • 4-Hydroxy Alverine-d5 elutes earlier (more polar). It corrects for MEs at the metabolite's retention time.

Critical Insight: Using Alverine-d5 as a surrogate IS for 4-Hydroxy Alverine can lead to quantitation errors of >15% in hemolyzed or lipemic plasma samples, violating FDA/EMA bioanalytical guidelines.

Part 3: Bioanalytical Workflow (LC-MS/MS)

This protocol outlines a simultaneous quantification method using Solid Phase Extraction (SPE), which yields cleaner extracts than Protein Precipitation (PPT).

Experimental Protocol: Sample Preparation

Materials:

  • Matrix: Human Plasma (K2EDTA).

  • Cartridges: Phenomenex Strata-X (30 mg/1 mL) or equivalent polymeric reversed-phase sorbent.

  • Internal Standard Working Solution (ISWS): Mixture of Alverine-d5 (50 ng/mL) and 4-Hydroxy Alverine-d5 (50 ng/mL) in 50% Methanol.

Step-by-Step Workflow:

  • Aliquoting: Transfer 200 µL of plasma into a clean tube.

  • IS Addition: Add 50 µL of ISWS . Vortex for 30 seconds.

  • Pre-treatment: Add 200 µL of 0.1% Formic Acid in water (to disrupt protein binding). Vortex.

  • Conditioning: Condition SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge. Apply low vacuum.

  • Washing: Wash with 1 mL of 5% Methanol in water (removes salts/proteins).

  • Elution: Elute analytes with 1 mL of Acetonitrile:Methanol (50:50, v/v).

  • Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase.

LC-MS/MS Conditions
  • Column: Symmetry Shield RP18 (150 mm × 3.9 mm, 5 µm) or equivalent C18.

  • Mobile Phase: Acetonitrile : 10 mM Ammonium Formate (65 : 35, v/v).[4][5][6][7]

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Run Time: ~4.0 minutes.

Mass Spectrometry Parameters (MRM Mode)
AnalytePrecursor Ion (Q1)Product Ion (Q3)CE (eV)
Alverine 282.2 [M+H]+91.1 (Tropylium)25
Alverine-d5 287.2 [M+H]+91.1 / 96.125
4-OH Alverine 298.2 [M+H]+107.128
4-OH Alverine-d5 303.2 [M+H]+107.1 / 112.128

*Note: The product ion for the d5 variant depends on whether the label is retained in the fragment. If the label is on the ethyl chain and the fragment is the phenyl ring, the product mass may remain unchanged (91.1), or shift if the label is on the ring.

Analytical Logic Flow

BioanalysisWorkflow Sample Plasma Sample (Parent + Metabolite) IS_Add Add IS Mixture (Alverine-d5 + 4-OH-Alv-d5) Sample->IS_Add SPE Solid Phase Extraction (Strata-X) IS_Add->SPE LC LC Separation (C18 Column) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Analyte/Specific IS) MS->Data

Figure 2: Validated workflow ensuring independent error correction for both parent and metabolite.

Part 4: Troubleshooting & Stability

Deuterium Exchange
  • Risk: If the d5 label is located on acidic protons or positions adjacent to the amine that are metabolically labile, "label loss" can occur.

  • Solution: Ensure the Alverine-d5 and 4-Hydroxy Alverine-d5 purchased have the deuterium labels on the ethyl side chain or the stable phenyl ring positions, not on exchangeable protons.

Solubility Differences
  • Observation: 4-Hydroxy Alverine is significantly less soluble in pure hexane/ether than Alverine.

  • Protocol Adjustment: Avoid Liquid-Liquid Extraction (LLE) with non-polar solvents (like Hexane) if you need high recovery of the metabolite. Use SPE or Ethyl Acetate for LLE.

References

  • Rizea-Savu, S., et al. (2021). "Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers." Frontiers in Pharmacology. Available at: [Link]

  • Sarkar, A.K., et al. (2016). "An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis. Available at: [Link]

  • PubChem. (n.d.). "Alverine Citrate Compound Summary." National Library of Medicine. Available at: [Link]

Sources

An In-Depth Technical Guide to the Metabolic Pathway of Alverine Citrate to 4-Hydroxy Alverine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Metabolic Landscape of Alverine

Alverine citrate, a widely utilized spasmolytic agent for functional gastrointestinal disorders, undergoes extensive and rapid metabolism following administration.[1][2] The primary metabolic transformation, and the focus of this guide, is the hydroxylation of the parent compound to its active metabolite, 4-hydroxy alverine. This metabolite is not merely a breakdown product; it constitutes the vast majority of alverine-related moieties in circulation and is, therefore, central to the drug's overall pharmacological profile.[1][2][3] A comprehensive understanding of this metabolic pathway is paramount for drug development professionals and researchers aiming to optimize therapeutic efficacy and ensure patient safety.

This technical guide eschews a rigid, templated approach. Instead, it is structured to provide a narrative that is both scientifically rigorous and practically insightful. We will delve into the established metabolic fate of alverine, critically assess the existing knowledge gaps regarding the specific enzymatic players, and provide detailed, field-proven methodologies for researchers to elucidate these remaining questions. Our discussion is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the information presented is not only accurate but also contextually relevant for the discerning scientific audience.

The Established Metabolic Trajectory: From Parent Drug to Primary Metabolite

Following oral administration, alverine citrate is quickly absorbed and subjected to significant first-pass metabolism.[1] The predominant metabolic event is the aromatic hydroxylation of one of the phenyl rings to form 4-hydroxy alverine. This conversion is remarkably efficient, with studies indicating that the parent alverine accounts for a mere 3% of the circulating drug-related compounds, while the total 4-hydroxy alverine (both in its free form and as a glucuronide conjugate) comprises approximately 94%.[1][2][3]

The metabolism of alverine is not only extensive but also rapid. The median time to reach maximum plasma concentration (Tmax) for the parent drug is approximately 0.75 hours, while for 4-hydroxy alverine and its glucuronide conjugate, it is around 1.00 hour.[1] This swift conversion underscores the importance of 4-hydroxy alverine in mediating the therapeutic effects of the drug.

Alverine_Metabolism Alverine_Citrate Alverine Citrate (Administered Drug) Alverine_Absorbed Alverine (Absorbed Parent Compound) Alverine_Citrate->Alverine_Absorbed Oral Administration & Absorption Four_Hydroxy_Alverine 4-Hydroxy Alverine (Active Metabolite) Alverine_Absorbed->Four_Hydroxy_Alverine Phase I Metabolism: Hydroxylation (Primary Pathway) Further_Metabolites Further Metabolites & Glucuronide Conjugates Four_Hydroxy_Alverine->Further_Metabolites Phase II Metabolism: Glucuronidation Excretion Excretion Further_Metabolites->Excretion

Figure 1: A simplified diagram illustrating the primary metabolic pathway of Alverine Citrate.

The Enzymatic Enigma: Identifying the Cytochrome P450 Isoforms

A critical aspect of understanding any drug's metabolism is the identification of the specific enzymes responsible for its biotransformation. In the case of alverine's conversion to 4-hydroxy alverine, the available literature points towards the involvement of the Cytochrome P450 (CYP) superfamily of enzymes, which are the primary drivers of Phase I metabolic reactions.[1] However, a significant knowledge gap exists in the explicit identification of the specific CYP isoenzyme(s) responsible for this hydroxylation.

One of the most compelling pieces of evidence for the involvement of specific, polymorphic CYP enzymes is the high inter-individual variability observed in the pharmacokinetics of alverine, particularly in the hydroxylation process.[1][2][3] Such variability is a hallmark of drugs metabolized by genetically polymorphic enzymes like CYP2D6 and CYP2C19.[4] Furthermore, given that CYP3A4 is responsible for the metabolism of a vast number of drugs, its participation cannot be ruled out.[5]

A key study notes that the genetic polymorphism affecting alverine metabolism has not yet been identified, as study participants were not screened for their CYP phenotype or genotype.[1] This underscores the need for further research in this area.

Hypothesized Involvement of Key CYP Isoforms:

  • CYP2D6: Known for its significant genetic polymorphism, leading to poor, intermediate, extensive, and ultrarapid metabolizer phenotypes in the population.[4] Its involvement could explain the observed outliers in alverine hydroxylation.

  • CYP3A4: The most abundant CYP enzyme in the human liver and intestine, responsible for the metabolism of over 50% of clinically used drugs.[5] Its broad substrate specificity makes it a likely candidate.

  • CYP2C19: Another highly polymorphic enzyme that could contribute to the variability in alverine metabolism.

To definitively identify the contributing enzymes, a "reaction phenotyping" study is required. This involves a systematic in vitro investigation using human liver microsomes and a panel of recombinant human CYP enzymes.

Experimental Protocols for Elucidating the Metabolic Pathway

The following protocols provide a robust framework for researchers to identify the specific CYP enzymes involved in the 4-hydroxylation of alverine. These methodologies are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro Metabolism of Alverine using Human Liver Microsomes (HLM)

This experiment aims to confirm the metabolism of alverine to 4-hydroxy alverine in a pooled human liver microsome model, which contains a mixture of CYP enzymes representative of the general population.

Materials:

  • Alverine Citrate

  • 4-Hydroxy Alverine reference standard

  • Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing alverine citrate (at a concentration range relevant to therapeutic levels, e.g., 1-50 µM), pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration), and 0.1 M phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume should be standardized (e.g., 200 µL).

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a defined time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins and stop enzymatic activity.

  • Sample Processing: Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the formation of 4-hydroxy alverine and the depletion of alverine.

Controls:

  • No NADPH: A control incubation without the NADPH regenerating system to account for any non-enzymatic degradation.

  • Time Zero: A control where the quenching solution is added immediately after the addition of the NADPH regenerating system.

  • Heat-inactivated Microsomes: A control using microsomes that have been heat-inactivated (e.g., 95°C for 10 minutes) to ensure the observed metabolism is enzyme-mediated.

HLM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Incubation Mix: Alverine + HLM + Buffer Preincubation Pre-incubate (37°C, 5 min) Prep->Preincubation Initiation Initiate with NADPH Preincubation->Initiation Incubation Incubate (37°C, Time Course) Initiation->Incubation Termination Terminate with ACN Incubation->Termination Processing Centrifuge & Collect Supernatant Termination->Processing LCMS LC-MS/MS Analysis Processing->LCMS

Figure 2: Experimental workflow for the in vitro metabolism of Alverine using Human Liver Microsomes.

Protocol 2: Reaction Phenotyping using Recombinant Human CYP Enzymes

This experiment is designed to identify the specific CYP isoform(s) responsible for the 4-hydroxylation of alverine.

Materials:

  • Alverine Citrate

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, etc.) co-expressed with cytochrome P450 reductase.

  • Control microsomes (from the same expression system, but without the CYP enzyme)

  • All other materials as listed in Protocol 1.

Procedure:

  • Individual Incubations: Prepare separate incubation mixtures for each recombinant CYP isoform and the control microsomes. Each mixture will contain alverine citrate, the specific recombinant enzyme (or control), and phosphate buffer.

  • Reaction and Analysis: Follow the same pre-incubation, initiation, incubation, termination, and analysis steps as described in Protocol 1. A single, optimized time point (e.g., 30 minutes) can be used for initial screening.

  • Data Interpretation: Compare the rate of 4-hydroxy alverine formation across the different recombinant CYP enzymes. A significantly higher rate of metabolite formation in the presence of a particular CYP isoform compared to the control and other isoforms indicates its involvement in the metabolic pathway.

Protocol 3: Chemical Inhibition Study in Human Liver Microsomes

This study provides confirmatory evidence for the involvement of specific CYP isoforms by using known selective chemical inhibitors.

Materials:

  • Selective chemical inhibitors for major CYP enzymes (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4).

  • All other materials as listed in Protocol 1.

Procedure:

  • Inhibitor Pre-incubation: In separate tubes, pre-incubate the pooled human liver microsomes with each selective inhibitor (and a vehicle control) for a specified time (e.g., 10-15 minutes) at 37°C.

  • Substrate Addition and Reaction: Add alverine citrate to each tube and initiate the reaction with the NADPH regenerating system.

  • Incubation and Analysis: Incubate for a fixed time point (e.g., 30 minutes) and then terminate and process the samples for LC-MS/MS analysis as described in Protocol 1.

  • Data Interpretation: A significant reduction in the formation of 4-hydroxy alverine in the presence of a specific inhibitor compared to the vehicle control strongly suggests the involvement of the corresponding CYP isoform.

Analytical Methodology: Quantification of Alverine and 4-Hydroxy Alverine

A robust and sensitive bioanalytical method is crucial for the accurate quantification of alverine and 4-hydroxy alverine in biological matrices. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.

Key Parameters for a Validated LC-MS/MS Method:

ParameterTypical Specification
Chromatography
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm)
Mobile PhaseGradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).
Flow Rate0.3 - 0.5 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsAlverine: m/z 282.3 → 91.1; 4-Hydroxy Alverine: m/z 298.2 → 107.0
Internal StandardA stable isotope-labeled analog of alverine (e.g., alverine-d5) is recommended for optimal accuracy and precision.

Note: The specific MRM transitions and other mass spectrometer parameters should be optimized for the instrument being used.

Conclusion and Future Directions

The metabolic conversion of alverine citrate to 4-hydroxy alverine is a rapid and extensive process that is central to the drug's pharmacokinetic profile. While the overall pathway is established, a significant opportunity for further research lies in the definitive identification of the specific Cytochrome P450 isoforms responsible for this critical hydroxylation step. The high inter-individual variability in alverine's pharmacokinetics strongly suggests the involvement of polymorphic enzymes such as CYP2D6 or CYP2C19, alongside the major drug-metabolizing enzyme CYP3A4.

The experimental protocols detailed in this guide provide a clear and robust framework for researchers to conduct reaction phenotyping studies. By employing a combination of in vitro metabolism assays with human liver microsomes, recombinant CYP enzymes, and selective chemical inhibitors, the scientific community can bridge the existing knowledge gap. A comprehensive understanding of the enzymes involved will not only enhance our fundamental knowledge of alverine's disposition but also pave the way for personalized medicine approaches, allowing for the prediction of potential drug-drug interactions and the optimization of therapeutic outcomes for patients with functional gastrointestinal disorders.

References

  • Rizea-Savu, S., Duna, S. N., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 620451. [Link]

  • Rathod, D. M., Patel, K. R., Mistri, H. N., Jangid, A. G., Shrivastav, P., & Sanyal, M. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(2), 95–102. [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. [Link]

  • Semantic Scholar. (n.d.). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. [Link]

  • Rizea-Savu, S., Duna, S. N., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. PubMed, 33519521. [Link]

  • ResearchGate. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. [Link]

  • Journal of Applied Pharmaceutical Science. (2021). WRL-68 with the overexpression of CYP3A4 as an in vitro model to assess drug–drug interaction. [Link]

  • Xcode Life. (2021). The CYP2D6 Gene And Its Influence On Drug Detoxification. [Link]

  • Taylor & Francis. (n.d.). Alverine – Knowledge and References. [Link]

  • PubChem. (n.d.). Alverine. [Link]

  • precisionFDA. (n.d.). ALVERINE. [Link]

  • ResearchGate. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. [Link]

  • Hayase, T., Takeuchi, S., & Yabana, H. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British journal of pharmacology, 152(6), 907–917. [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391–396. [Link]

  • University of Liverpool. (n.d.). Alverine citrate. HEP Drug Interactions. [Link]

  • Yan, Z., & Gufford, J. A. (2002). In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone. Xenobiotica; the fate of foreign compounds in biological systems, 32(11), 1033–1047. [Link]

  • U.S. Food and Drug Administration. (2020). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. [Link]

  • Nadarassan, D. (2002). Involvement of Cytochromes P450 in Drug-Drug Interactions: An Overview. Medical Journal of Malaysia, 57(2), 250-260. [Link]

  • Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Lexi-Comp Inc. (2007). Potential Cytochrome P450 (CYP) Drug Interactions. [Link]

  • Research Journal of Pharmacy and Technology. (2021). In-vitro Comparative Quality Evaluation of Alverine citrate 60mg Tablets Available in Bangladesh. [Link]

Sources

A Comprehensive Guide to the Molecular Weight and Application of Deuterated 4-Hydroxy Alverine as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction

In the landscape of drug metabolism and pharmacokinetics (DMPK), the precise quantification of analytes in complex biological matrices is paramount. 4-Hydroxy Alverine, the primary active metabolite of the antispasmodic drug Alverine, is a key compound of interest in clinical and preclinical studies.[1] Achieving accurate and reproducible quantification of this metabolite relies heavily on the use of a robust internal standard (IS) in analytical methodologies, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This technical guide provides an in-depth exploration of the deuterated internal standard for 4-Hydroxy Alverine. We will dissect the fundamental principles behind the selection of a stable isotope-labeled (SIL) internal standard, provide a detailed, first-principles calculation of its molecular weight, and outline its practical application in a validated bioanalytical workflow. This document is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of the theory and practice behind high-fidelity quantitative analysis.

The Analyte: 4-Hydroxy Alverine

4-Hydroxy Alverine is formed in the body following the administration of Alverine. Its chemical structure consists of a phenol group attached to a propyl chain, which is in turn linked to an ethyl(3-phenylpropyl)amino group.[2][3] Understanding its physicochemical properties is the first step in developing a reliable quantitative assay.

PropertyValueSource
Chemical Name 4-(3-(Ethyl(3-phenylpropyl)amino)propyl)phenol[2][3]
Molecular Formula C₂₀H₂₇NO[1][2][3]
Average Molecular Weight ~297.4 g/mol [1][2][4]
Monoisotopic Mass 297.2093 u

The Internal Standard: Rationale and Selection

The Principle of Isotope Dilution Mass Spectrometry

The gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled internal standard.[5] A SIL-IS is a version of the analyte in which one or more atoms have been replaced by their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N). The ideal SIL-IS has identical chemical and physical properties to the analyte.

Causality in Experimental Choice: By being chemically identical, the SIL-IS co-elutes with the analyte during chromatography and experiences the exact same effects of sample preparation (e.g., extraction efficiency, evaporation) and ionization phenomena in the mass spectrometer (e.g., ion suppression or enhancement).[6] Since the mass spectrometer can differentiate the analyte from the IS based on their mass difference, the ratio of their signals remains constant regardless of these variations. This provides a self-validating system where the IS normalizes the analyte's signal, correcting for potential errors and leading to superior accuracy and precision.[7]

Characterization of 4-Hydroxy Alverine-d₅

For 4-Hydroxy Alverine, a commonly used and commercially available internal standard is 4-Hydroxy Alverine-d₅ .

  • Full Chemical Name: 4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol[8]

  • Labeling Position: The five hydrogen atoms on the N-ethyl group (-CH₂CH₃) are replaced with five deuterium atoms (-CD₂CD₃).

Expertise & Experience: The choice of labeling position is critical. Placing the deuterium atoms on the ethyl group, a stable, non-aromatic part of the molecule, is a deliberate decision to prevent isotopic exchange. If deuterium were placed on the hydroxyl group (-OH), it could easily exchange with hydrogen atoms from the solvent (e.g., water, methanol), compromising the isotopic purity and the accuracy of the quantification. Labeling with at least 3-5 deuterium atoms provides a sufficient mass shift to prevent isotopic crosstalk with the analyte's natural isotope distribution.

Molecular Weight Determination: A First-Principles Approach

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[9][10] Here, we provide a detailed, step-by-step calculation for both the analyte and its deuterated internal standard.

Protocol: Calculation of Molecular Weight

Step 1: Define Standard Atomic Weights First, we establish the standard atomic weights of the necessary elements.[10][11]

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

  • Deuterium (D): 2.014 u (This is the atomic mass of the ²H isotope)

Step 2: Calculate Molecular Weight of 4-Hydroxy Alverine (C₂₀H₂₇NO) We sum the weights of all atoms in the molecule.

  • (20 × 12.011) + (27 × 1.008) + (1 × 14.007) + (1 × 15.999)

  • = 240.22 + 27.216 + 14.007 + 15.999

  • = 297.442 g/mol

Step 3: Calculate Molecular Weight of 4-Hydroxy Alverine-d₅ (C₂₀H₂₂D₅NO) The molecular formula reflects the replacement of 5 hydrogen atoms with 5 deuterium atoms.

  • (20 × 12.011) + (22 × 1.008) + (5 × 2.014) + (1 × 14.007) + (1 × 15.999)

  • = 240.22 + 22.176 + 10.070 + 14.007 + 15.999

  • = 302.472 g/mol

Data Summary: Analyte vs. Internal Standard

The following table summarizes the key quantitative data for both compounds, providing an easy reference for method setup.

CompoundMolecular FormulaCalculation BreakdownAverage Molecular Weight ( g/mol )
4-Hydroxy Alverine C₂₀H₂₇NO(20 × C) + (27 × H) + (1 × N) + (1 × O)297.44 [2][3][4]
4-Hydroxy Alverine-d₅ C₂₀H₂₂D₅NO(20 × C) + (22 × H) + (5 × D) + (1 × N) + (1 × O)302.47 [4][8]

Application in a Bioanalytical Workflow

The primary application of 4-Hydroxy Alverine-d₅ is as an internal standard for the quantification of 4-Hydroxy Alverine in biological samples such as plasma or urine.

Experimental Protocol: Quantitative Analysis using LC-MS/MS
  • Preparation of Stock Solutions: Prepare separate stock solutions of 4-Hydroxy Alverine (analyte) and 4-Hydroxy Alverine-d₅ (IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Calibration Curve and Quality Control (QC) Samples:

    • Serially dilute the analyte stock solution to create calibration standards at various concentrations (e.g., 1-1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations.

    • Spike a fixed, known amount of the IS working solution into every standard, QC, and unknown sample. Trustworthiness: Adding the IS at the very beginning of the sample preparation process ensures it corrects for variability in all subsequent steps.

  • Sample Extraction (Protein Precipitation - a common example):

    • To 100 µL of a plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column to separate the analyte from other matrix components. A gradient elution with mobile phases of water and acetonitrile (both containing 0.1% formic acid to aid ionization) is typical.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

      • MRM Transition for Analyte: Q1 (Parent Ion) → Q3 (Fragment Ion). For C₂₀H₂₇NO, the parent ion [M+H]⁺ would be m/z 298.2. A characteristic fragment would be selected for Q3.

      • MRM Transition for IS: Q1 (Parent Ion) → Q3 (Fragment Ion). For C₂₀H₂₂D₅NO, the parent ion [M+H]⁺ would be m/z 303.2. The fragmentation pattern will be nearly identical to the analyte, so the same fragment m/z can often be used.

  • Data Processing: Calculate the peak area ratio of the analyte to the internal standard. Quantify the unknown samples by plotting this ratio against the nominal concentrations of the calibration standards and applying a linear regression.

Visualization of the Bioanalytical Workflow

The following diagram illustrates the logical flow of a typical quantitative bioanalysis experiment, highlighting the critical role of the internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Spike with 4-Hydroxy Alverine-d₅ IS Sample->Add_IS Critical Step Extraction Protein Precipitation or Solid-Phase Extraction Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC Liquid Chromatography (Separation) Evap_Recon->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Area Integration (Analyte & IS) MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Conclusion

The deuterated internal standard, 4-Hydroxy Alverine-d₅, is an indispensable tool for the accurate and reliable quantification of 4-Hydroxy Alverine in complex biological matrices. Its calculated molecular weight of approximately 302.47 g/mol provides the necessary mass shift for clear differentiation from the analyte (297.44 g/mol ) in a mass spectrometer. By design, its chemical identity ensures that it faithfully tracks the analyte through every step of the analytical process, providing a robust, self-validating system that corrects for procedural and matrix-induced variability. Understanding the principles of its design, its precise molecular weight, and its proper implementation is fundamental to generating high-quality data in drug development and clinical research.

References

  • Allmpus. (n.d.). 4-Hydroxy Alverine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy Alverine-d5. National Center for Biotechnology Information. Retrieved from [Link]

  • Axios Research. (n.d.). 4-Hydroxy Alverine HCl. Retrieved from [Link]

  • PubChem. (n.d.). Alverine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cleanchem. (n.d.). 4-Hydroxy Alverine Glucuronide. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • PubChem. (n.d.). Atomic Mass | Periodic Table of Elements. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard atomic weight. Retrieved from [Link]

  • CIAAW. (2024). Standard Atomic Weights. Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

  • Alsachim. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. Retrieved from [Link]

  • Kita, Y., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Scientific Reports, 10(1), 11693. Retrieved from [Link]

  • BYJU'S. (n.d.). Atomic Mass of First 30 Elements. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). Alverine Impurities Manufacturers & Suppliers. Retrieved from [Link]

Sources

Technical Guide: Stability & Bioanalytical Application of 4-Hydroxy Alverine-d5 in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 4-Hydroxy Alverine-d5 in Plasma Matrices Content Type: Technical Guide / Whitepaper Persona: Senior Application Scientist

Executive Summary

In the bioanalysis of Alverine Citrate, the quantification of its primary active metabolite, 4-Hydroxy Alverine (PHA) , is critical due to the rapid first-pass metabolism of the parent drug. This guide focuses on the validation and stability profile of 4-Hydroxy Alverine-d5 (PHA-d5) , the Stable Isotope Labeled (SIL) Internal Standard (IS) of choice.

While PHA-d5 offers superior compensation for matrix effects compared to analog standards (e.g., Alverine-d5 used for the metabolite), its application requires rigorous stability assessment. This guide details the physicochemical stability of PHA-d5, potential deuterium exchange risks, and the specific validation protocols required to meet FDA M10 and EMA bioanalytical guidelines.

Molecular Context & Rationale

The Analyte: 4-Hydroxy Alverine (PHA)

Alverine is rapidly converted by CYP450 enzymes into PHA, which accounts for >90% of the circulating drug exposure. PHA possesses a phenolic hydroxyl group, making it susceptible to Phase II conjugation (glucuronidation).

  • Molecular Weight: ~297.4 g/mol

  • Key Functional Group: Phenolic -OH (site of conjugation and oxidation).

The Internal Standard: 4-Hydroxy Alverine-d5

The "d5" designation typically refers to a pentadeuterioethyl group attached to the nitrogen center (based on commercial synthesis routes like CAS 1216415-67-6), though ring-deuterated versions exist.[1]

  • Role: Corrects for ionization suppression/enhancement in ESI+ and recovery losses during extraction.

  • Critical Requirement: The deuterium label must remain chemically stable (non-exchangeable) in the biological matrix (pH 7.4) and during acidic/basic extraction steps.

Stability Challenges in Plasma Matrices

Enzymatic & Chemical Stability

Unlike ester-based drugs, PHA is relatively resistant to plasma esterases. However, two specific risks exist:

  • Glucuronide Back-Conversion: PHA-Glucuronide (a major metabolite) can hydrolyze back to PHA in plasma if samples are mishandled (e.g., left at room temperature without acidification), artificially inflating PHA concentrations. While the IS (PHA-d5) won't increase, the ratio will be skewed.

  • Oxidative Degradation: The phenolic group is oxidation-prone. Plasma samples should ideally be processed under low-light or temperature-controlled conditions.

Isotope Stability (Deuterium Exchange)
  • Risk: If the deuterium atoms are located on the phenyl ring (ortho/para to the -OH), they may undergo acid-catalyzed exchange during protein precipitation with strong acids (e.g., TCA).

  • Mitigation: Commercial PHA-d5 with the label on the N-ethyl side chain is preferred, as aliphatic deuteriums are chemically inert to exchange under standard bioanalytical conditions.

Experimental Framework: Method Validation

Bioanalytical Workflow (Visualization)

BioanalysisWorkflow cluster_stability Stability Checkpoints Sample Plasma Sample (PHA + Glucuronide) IS_Add IS Addition (PHA-d5) Sample->IS_Add Spiking Process Sample Processing (PPT or SPE) IS_Add->Process Equilibration LCMS LC-MS/MS Analysis (MRM Mode) Process->LCMS Injection Data Quantification (Area Ratio PHA/PHA-d5) LCMS->Data Integration

Figure 1: Standard Bioanalytical Workflow integrating PHA-d5. The "Equilibration" step is critical to ensure the IS binds to plasma proteins similarly to the analyte.

Sample Preparation Protocol (Recommended)

Methodology adapted from validated protocols for Alverine metabolites.

  • Thawing: Thaw plasma samples in an ice bath (4°C).

  • IS Spiking: Add 50 µL of PHA-d5 working solution (e.g., 500 ng/mL in 50% Methanol) to 200 µL of plasma. Vortex for 30s.

  • Extraction (Solid Phase Extraction - SPE):

    • Conditioning: Strata-X (30 mg/1 mL) cartridges with MeOH then Water.

    • Loading: Load spiked plasma.

    • Washing: Wash with 5% Methanol (removes salts/proteins).

    • Elution: Elute with 100% Acetonitrile containing 0.1% Formic Acid.

  • Reconstitution: Evaporate under nitrogen at 40°C; reconstitute in Mobile Phase.

Validation Protocols (Stability)

To comply with FDA M10 guidelines, the stability of PHA-d5 must be proven in the matrix.

Bench-Top Stability (Short-Term)
  • Objective: Mimic sample handling time.

  • Protocol:

    • Spike blank plasma with PHA-d5 at Low (LQC) and High (HQC) levels.

    • Keep at room temperature (20-25°C) for 6 to 24 hours .

    • Extract and analyze against freshly prepared standards.

  • Acceptance: Mean response should be within ±15% of the nominal (fresh) value.

Freeze-Thaw Stability
  • Objective: Assess stability during re-analysis cycles.

  • Protocol:

    • Freeze QC samples at -70°C (or -20°C).

    • Thaw unassisted at room temperature.

    • Refreeze for at least 12 hours.

    • Repeat for 3 cycles .

  • Critical Check: Ensure no degradation of the deuterated moiety occurs (e.g., loss of D label leading to mass shift).

Processed Sample Stability (Autosampler)
  • Objective: Ensure stability in the LC vial.

  • Protocol: Store reconstituted extracts in the autosampler (10°C) for 48-72 hours .

  • Relevance: Crucial for large batches where the last sample is injected days after extraction.

Stability Decision Logic

StabilityLogic Start Start Stability Testing Test1 Is IS Response Stable (>85%)? Start->Test1 Test2 Is Retention Time Shifted? Test1->Test2 Yes Action1 Check Solubility/ Adsorption Test1->Action1 No (Drop in Area) Test3 Is MRM Ratio Constant? Test2->Test3 No Action2 Check Column Chemistry Test2->Action2 Yes Pass Stability Validated Test3->Pass Yes Fail Method Failed Test3->Fail No (Interference)

Figure 2: Decision logic for troubleshooting Internal Standard stability failures.

Data Interpretation & Troubleshooting

Mass Transitions (MRM)

When using PHA-d5 (Ethyl-d5), the mass shift is typically +5 Da.

  • Analyte (PHA): 298.3

    
     107.1 (Tropylium ion)
    
  • IS (PHA-d5): 303.3

    
     107.1 (If fragment loses the ethyl chain) OR 303.3 
    
    
    
    112.1 (If fragment retains the label).
  • Note: If the label is on the ethyl chain and the fragment is the benzyl ring (m/z 107), the product ion is the same for Analyte and IS. This requires chromatographic separation to avoid "crosstalk," although the precursor mass difference (5 Da) usually suffices.

Acceptance Criteria
  • IS Variation: The IS response in study samples should not deviate by more than 50% from the mean IS response of the calibration standards (FDA M10).

  • Retention Time: PHA-d5 should elute within ±0.05 min of PHA. Deuterium isotope effects may cause a very slight shift (usually elutes slightly earlier on C18 columns), but this must be consistent.

References

  • Rizea-Savu, S., et al. (2021).[2][3] Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology. Link

  • FDA. (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[5][6][7] Link

  • PubChem. (2025).[1][8] 4-Hydroxy Alverine-d5 Compound Summary. National Library of Medicine. Link

  • Pingale, S. G., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma. Journal of Pharmaceutical Analysis. Link

  • EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[4] Link

Sources

A Technical Guide to the Role of 4-Hydroxy Alverine-d5 in Modern Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of a drug's pharmacokinetic (PK) profile is fundamental to its development and regulatory approval. For compounds like alverine, which undergo rapid and extensive first-pass metabolism, this presents a significant bioanalytical challenge. The parent drug is often found at very low concentrations in systemic circulation, exhibiting high inter-subject variability.[1] Consequently, robust quantification of its major active metabolite, 4-hydroxy alverine, becomes a more reliable surrogate for determining systemic exposure. This guide provides an in-depth technical exploration of the critical role of the stable isotope-labeled internal standard, 4-Hydroxy Alverine-d5, in the precise and accurate quantification of 4-hydroxy alverine in biological matrices. We will detail the causality behind its use, present a validated experimental workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discuss the principles that ensure the generation of high-integrity data essential for modern pharmacokinetic studies.

The Pharmacokinetic Profile of Alverine: A Case for Metabolite Quantification

Alverine is an antispasmodic agent that acts directly on the smooth muscle of the gastrointestinal tract and uterus.[2] Following oral administration, alverine is rapidly absorbed but is quickly and extensively converted to its primary active metabolite, para-hydroxy alverine (PHA), also known as 4-hydroxy alverine.[3][4] This metabolic conversion is so efficient that 4-hydroxy alverine, both in its free form and as a glucuronide conjugate, accounts for the vast majority (approximately 94%) of all alverine-related compounds found in circulation.[1]

The parent alverine itself has a short elimination half-life (around 0.8 hours) compared to its active metabolite (around 5.7 hours).[3] Furthermore, the hydroxylation process can be highly variable among individuals, potentially due to genetic polymorphisms in metabolic enzymes.[1] This combination of extensive metabolism and high variability makes the direct measurement of the parent drug a poor indicator of overall drug exposure. Therefore, pharmacokinetic and bioequivalence studies for alverine formulations pivot on the accurate quantification of the 4-hydroxy alverine metabolite.

Compound Time to Peak Plasma Conc. (Tmax) Elimination Half-life (t½) Notes
Alverine~0.75 hours[1]~0.8 hours[3]Subject to high pharmacokinetic variability.[1]
4-Hydroxy Alverine~1-1.5 hours[3][4]~5.7 hours[3]Primary active metabolite; more reliable for PK assessment.[1]

Table 1: Comparative pharmacokinetic parameters of Alverine and its primary metabolite, 4-Hydroxy Alverine.

The Imperative for an Internal Standard: Ensuring Bioanalytical Accuracy

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its superior sensitivity and selectivity.[5][6] However, the accuracy of LC-MS/MS quantification is susceptible to variations that can occur during sample processing and analysis. Two major challenges are:

  • Sample Preparation Variability: Inconsistent recovery of the analyte during extraction steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) can lead to significant errors.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer's source, causing either ion suppression or enhancement. This effect can vary from sample to sample, compromising data integrity.

To correct for these potential sources of error, a suitable internal standard (IS) is incorporated into every sample, including calibrators and quality controls. The fundamental principle is that the IS, being chemically similar to the analyte, will experience the same losses during extraction and the same degree of ion suppression or enhancement. The quantification is then based on the ratio of the analyte's response to the IS's response, which remains stable even if the absolute responses fluctuate.

Why a Stable Isotope-Labeled Internal Standard is Superior

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[7] In this case, 4-Hydroxy Alverine-d5 is the deuterated analogue of 4-hydroxy alverine.[8] Its superiority over other types of internal standards (e.g., structural analogues) stems from its near-identical physicochemical properties:

  • Co-elution: It has virtually the same retention time as the analyte during chromatography.

  • Identical Extraction Recovery: It behaves identically during all sample preparation steps.

  • Comparable Ionization Efficiency: It experiences the same matrix effects in the ion source.

Because it is chemically identical but mass-shifted (due to the five deuterium atoms), the mass spectrometer can distinguish it from the unlabeled analyte, providing the most accurate correction possible for analytical variability.[9] The use of a SIL-IS is strongly recommended by regulatory bodies for robust bioanalytical method validation.[9]

cluster_sample Biological Sample (Plasma) cluster_processing Sample Processing & Analysis cluster_detection Mass Spectrometer Detection cluster_quant Quantification Analyte 4-Hydroxy Alverine (Analyte) Extraction Extraction (Potential for variable loss) Analyte->Extraction IS 4-Hydroxy Alverine-d5 (IS) (Added at known concentration) IS->Extraction LCMS LC-MS/MS Analysis (Potential for matrix effects) Extraction->LCMS Analyte_Signal Analyte Signal (Variable) LCMS->Analyte_Signal IS_Signal IS Signal (Variable) LCMS->IS_Signal Ratio Ratio = Analyte Signal / IS Signal (Stable & Accurate) Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Logic of using a stable isotope-labeled internal standard.

Technical Workflow: Quantifying 4-Hydroxy Alverine Using LC-MS/MS

This section outlines a validated, step-by-step protocol for the quantification of 4-hydroxy alverine in human plasma, employing 4-Hydroxy Alverine-d5 as the internal standard. The methodology is synthesized from established, peer-reviewed bioanalytical methods and adheres to regulatory guidelines.[10][11][12]

Materials and Reagents
  • Reference Standards: 4-Hydroxy Alverine, 4-Hydroxy Alverine-d5 hydrochloride.[8]

  • Reagents: HPLC-grade methanol, acetonitrile; analytical-grade ammonium formate, formic acid.

  • Human Plasma (with K2-EDTA or Na-heparin anticoagulant).

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Phenomenex Strata-X).[10]

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare individual primary stock solutions of 4-hydroxy alverine and 4-Hydroxy Alverine-d5 (~100 µg/mL) in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of 4-Hydroxy Alverine-d5 at a fixed concentration (e.g., 8.0 ng/mL) in a methanol/water mixture.[10]

  • CC and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve (typically 8-10 non-zero points) and at least four levels of QC samples: Lower Limit of Quantitation (LLOQ), Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Solid-Phase Extraction (SPE)

Causality: SPE is chosen for its ability to efficiently clean up the sample and concentrate the analyte, which is crucial for achieving the low pg/mL sensitivity required for PK studies.[10][13]

  • Aliquot: To 150 µL of plasma sample (calibrator, QC, or unknown study sample), add 25 µL of the 4-Hydroxy Alverine-d5 internal standard working solution. Vortex briefly.

  • Acidify: Add 200 µL of 2.0 mM ammonium formate buffer (pH 3.0). Vortex and centrifuge.

  • Condition SPE Cartridge: Condition the SPE cartridge sequentially with 1.0 mL of methanol and 1.0 mL of ammonium formate buffer.

  • Load: Load the supernatant from the plasma sample onto the conditioned cartridge.

  • Wash: Wash the cartridge sequentially with 1.0 mL of ammonium formate buffer and 1.0 mL of 20% (v/v) methanol in water. This removes polar impurities.

  • Elute: Elute the analyte and internal standard with 500 µL of an elution solution (e.g., 80:20 acetonitrile/ammonium formate buffer).

  • Inject: Transfer the eluate to an autosampler vial and inject a small volume (e.g., 5.0 µL) into the LC-MS/MS system.[10]

cluster_spe Solid-Phase Extraction (SPE) start Plasma Sample (150 µL) spike Spike with IS (4-Hydroxy Alverine-d5) start->spike acidify Acidify & Centrifuge spike->acidify load Load Sample acidify->load condition Condition Cartridge (Methanol, Buffer) condition->load wash Wash Cartridge (Remove Impurities) load->wash elute Elute Analyte + IS wash->elute inject Inject into LC-MS/MS System elute->inject

Caption: Experimental workflow for sample preparation.

LC-MS/MS Conditions

Causality: A reversed-phase C18 column is used to separate the moderately hydrophobic alverine metabolite from endogenous plasma components. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and its labeled internal standard.

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column Symmetry Shield RP18 (or equivalent C18 column)[10]
Mobile Phase Isocratic or gradient elution with Acetonitrile and 10 mM Ammonium Formate[10]
Flow Rate ~0.9 mL/min[10]
Injection Volume 5.0 µL[10]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Monitoring Mode Multiple Reaction Monitoring (MRM)

Table 2: Typical LC-MS/MS instrumental parameters.

The core of the MS/MS method lies in the specific MRM transitions:

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Notes
4-Hydroxy Alverine298.2 / 298.3[10][14]107.0 / 106.9[10][14]Corresponds to the protonated molecule and a characteristic fragment.
4-Hydroxy Alverine-d5303.2 (approx.)107.0 (or other stable fragment)Q1 is shifted by +5 Da. The product ion may or may not contain the label.

Table 3: Example MRM transitions for quantification.

Bioanalytical Method Validation (BMV)

Before analyzing study samples, the method must be fully validated according to regulatory guidelines from agencies like the EMA or FDA.[12][15][16] This ensures the method is reliable and reproducible.

Validation Parameter Acceptance Criteria (General)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[12]
Recovery Should be consistent, precise, and reproducible.
Matrix Effect Assessed to ensure no significant ion suppression/enhancement. The IS-normalized matrix factor should have a CV ≤15%.[10]
Stability Analyte stability must be demonstrated under various conditions: Freeze-thaw, short-term (bench-top), long-term (freezer), and post-preparative.[12]

Table 4: Key parameters and typical acceptance criteria for bioanalytical method validation.

Conclusion: The Cornerstone of Reliable Alverine Pharmacokinetics

References

  • Alverine: Uses, Dosage, Side Effects and More | MIMS Philippines.

  • Alverine citrate 120mg Capsules - Summary of Product Characteristics. (2018-05-04).

  • Taylor & Francis. Alverine – Knowledge and References.

  • ResearchGate. Mean pharmacokinetic curves of alverine parent and metabolites (N = 12).

  • MedChemExpress. 4-Hydroxy alverine-d5 hydrochloride | Stable Isotope.

  • Wikipedia. Alverine.

  • Savu, S. R., et al. (2020). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Processes, 8(8), 961.

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation.

  • Rathod, D. M., et al. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(2), 95-102.

  • Patsnap Synapse. (2024). What is Alverine Citrate used for?

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline.

  • Shah, S. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(3), 261-266.

  • Rathod, D. M., et al. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. PubMed, 29404023.

  • ResearchGate. (2011). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study.

  • ResearchGate. Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry.

  • PubChem. 4-Hydroxy Alverine-d5.

  • Simson Pharma. 4-Hydroxy Alverine-D5 Hydrochloride.

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis.

  • myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.

  • CORE. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR THE ESTIMATION OF ALVERINE CITRATE IN BULK AND IN PHARMACEUTICAL DOSAGE FOR.

  • Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427.

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.

  • Anuszewska, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 164, 618-625.

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.

  • Mathews Open Access Journals. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma.

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.

  • Daicel Pharma Standards. 4-Hydroxy Alverine D5.HCl.

  • Ghorbani-Choghamarani, A., et al. (2022). An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines. Scientific Reports, 12(1), 1-11.

Sources

A Technical Guide to Isotopic Purity Requirements for Alverine Metabolite Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development, the precise quantification of drug metabolites is paramount for establishing accurate pharmacokinetic (PK) profiles, ensuring patient safety, and meeting regulatory requirements. Alverine, a smooth muscle relaxant used for treating irritable bowel syndrome, undergoes extensive and rapid metabolism.[1][2] The use of stable isotope-labeled (SIL) internal standards is the gold standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Alverine and its metabolites.[3][4] This technical guide provides an in-depth examination of the critical importance of isotopic purity for Alverine metabolite standards. It will detail the metabolic pathways of Alverine, explain the principles of isotopic purity, outline regulatory expectations, and provide a comprehensive protocol for the verification of these standards. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the integrity and accuracy of bioanalytical data.

The Metabolic Landscape of Alverine

Alverine citrate is extensively metabolized in the body, with the parent drug accounting for a minor fraction of the circulating compounds.[2] Understanding this metabolic pathway is the first step in recognizing the need for high-purity metabolite standards. The primary metabolic transformations include hydroxylation and N-dealkylation, followed by glucuronidation.[1]

The major metabolites of Alverine identified in human plasma are:

  • 4-hydroxy Alverine (p-hydroxy Alverine): This is the major active metabolite.[2][5]

  • N-desethyl Alverine: A product of N-dealkylation.[1]

  • 4-hydroxy Alverine glucuronide: The conjugated form of the primary active metabolite, representing a significant portion of the total circulating Alverine-related substances.[1]

The accurate quantification of these metabolites is essential for a complete understanding of Alverine's disposition in the body. Given their structural similarity, the use of SIL internal standards that co-elute with the analyte but are distinguishable by mass is the preferred method for quantification.[3]

Alverine_Metabolism Alverine Alverine Metabolite1 4-hydroxy Alverine (Active Metabolite) Alverine->Metabolite1 Hydroxylation (CYP-mediated) Metabolite2 N-desethyl Alverine Alverine->Metabolite2 N-dealkylation Metabolite3 4-hydroxy Alverine glucuronide Metabolite1->Metabolite3 Glucuronidation (UGT-mediated)

Caption: Major metabolic pathways of Alverine.

Isotopic Purity: A Cornerstone of Bioanalytical Accuracy

3.1 Defining Isotopic Purity

Isotopic purity, also known as isotopic enrichment, refers to the percentage of a compound that has been successfully labeled with a specific stable isotope (e.g., ¹³C, ²H (D), ¹⁵N) at a designated position.[6] For instance, an Alverine-d5 standard is intended to have five deuterium atoms replacing five hydrogen atoms. The isotopic purity quantifies the extent to which this replacement has been achieved across the entire population of molecules in the standard.

3.2 Why Isotopic Purity is Non-Negotiable

The fundamental assumption when using a SIL internal standard is that its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[7] However, any isotopic imperfection can compromise this assumption and introduce significant analytical error.

High isotopic purity is crucial for several reasons:

  • Preventing Cross-Talk: The most significant issue arising from poor isotopic purity is the presence of an unlabeled (M+0) impurity in the SIL standard. This unlabeled impurity will have the same mass as the endogenous analyte being measured. This leads to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).

  • Maintaining a Stable Response Ratio: The accuracy of LC-MS/MS quantification relies on a consistent ratio of the analyte's response to the internal standard's response. If the isotopic purity of the standard varies between lots, it will lead to unacceptable variability in the results.[8]

  • Ensuring Method Robustness: A well-characterized, high-purity standard contributes to a more robust and reproducible bioanalytical method, which is a key requirement for regulatory submissions.[9][10]

Regulatory Expectations for Isotopic Purity

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[7][9] While they may not specify an absolute numerical value for isotopic purity, the expectation is that the internal standard is well-characterized and does not interfere with the measurement of the analyte.[11] The recent ICH M10 guideline further harmonizes these expectations globally.[12][13]

Key regulatory considerations include:

  • Characterization of the Standard: The certificate of analysis for any SIL standard should clearly state its chemical and isotopic purity.

  • Selectivity: The bioanalytical method must demonstrate selectivity, proving that the internal standard does not produce a signal at the mass transition of the analyte, and vice versa.[10]

  • Contribution to Analyte Response: The contribution of the unlabeled impurity in the SIL standard to the analyte signal should be negligible, typically less than 5% of the response at the LLOQ.

ParameterRecommended SpecificationRegulatory Justification
Isotopic Purity >98%Minimizes the contribution of M+0 impurities to the analyte signal, ensuring accuracy at the LLOQ.
Chemical Purity >98%Ensures that other impurities do not interfere with the analysis or degrade to form the analyte.
Unlabeled (M+0) Contribution <0.1%Directly impacts the accuracy of the assay, especially for low-concentration samples.

Experimental Verification of Isotopic Purity

It is incumbent upon the analytical laboratory to verify the isotopic purity of Alverine metabolite standards. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.

5.1 Step-by-Step Protocol for Isotopic Purity Assessment

  • Preparation of Standard Solution: Prepare a solution of the SIL Alverine metabolite standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that will provide a strong signal, typically around 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of resolving power >10,000.

  • Direct Infusion Analysis: Introduce the standard solution directly into the mass spectrometer's ion source via a syringe pump. This method avoids any potential chromatographic effects.

  • Mass Spectrum Acquisition: Acquire the full scan mass spectrum in the appropriate ionization mode (positive ESI for Alverine and its metabolites).[1] Ensure a sufficient number of scans are averaged to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the monoisotopic peak of the labeled standard (e.g., Alverine-d5).

    • Identify the peak corresponding to the unlabeled (M+0) species.

    • Calculate the isotopic purity using the following formula:

    Isotopic Purity (%) = [Intensity of Labeled Peak / (Intensity of Labeled Peak + Intensity of Unlabeled Peak)] x 100

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation cluster_report Reporting Prep Prepare SIL Standard Solution (~1 µg/mL) Infusion Direct Infusion into HRMS Prep->Infusion Acquisition Acquire Full Scan Mass Spectrum (Resolving Power >10,000) Infusion->Acquisition Identify Identify Labeled (M+n) and Unlabeled (M+0) Peaks Acquisition->Identify Calculate Calculate Isotopic Purity Identify->Calculate Report Document Results in Validation Report Calculate->Report

Caption: Workflow for the verification of isotopic purity.

Implications for Drug Development

The consequences of using an inadequately characterized or low-purity Alverine metabolite standard can be severe. Inaccurate PK data can lead to incorrect dosing recommendations, flawed safety assessments, and ultimately, the failure of a clinical trial.[6] Therefore, a thorough understanding and verification of the isotopic purity of these critical reagents is not merely a matter of good scientific practice, but a fundamental requirement for the successful development of any pharmaceutical product.

Conclusion

The use of high-purity, stable isotope-labeled standards for the metabolites of Alverine is indispensable for accurate bioanalysis. This guide has detailed the metabolic fate of Alverine, underscored the critical nature of isotopic purity, and provided a framework for its verification in alignment with regulatory expectations. By adhering to these principles, researchers and drug development professionals can ensure the generation of reliable, high-quality data that will withstand scientific and regulatory scrutiny, ultimately contributing to the development of safer and more effective medicines.

References

  • ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.
  • Rizea-Savu, S., Duna, A. M., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 608585. Retrieved from [Link]

  • Mettler-Altmann, T., et al. (2018). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of metabolic pathways and individual.... Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]

  • Schmid, A., et al. (2021). Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems. PMC. Retrieved from [Link]

  • ResearchGate. (2014). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2007). Stable Isotopes as Valid Components for Identification of Drugs in Biological Specimens. Retrieved from [Link]

  • ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]

  • CORE. (n.d.). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR THE ESTIMATION OF ALVERINE CITRATE IN BULK AND IN PHARMACEUTICAL DOSAGE FOR. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Labcorp. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • PubMed. (2007). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. Retrieved from [Link]

  • PubMed. (2019). Qualification of impurities based on metabolite data. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isotopically labelled compounds. Retrieved from [Link]

  • PubMed Central. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]

  • ResearchGate. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation. (2022). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • PubMed Central. (n.d.). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Retrieved from [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Retrieved from [Link]

  • PubMed. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Retrieved from [Link]

  • ResearchGate. (n.d.). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. Retrieved from [Link]

  • ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. Retrieved from [Link]

  • PharmaKB. (n.d.). Alverine. Retrieved from [Link]

Sources

Navigating the Analytical Landscape: A Technical Guide to the Solubility of 4-Hydroxy Alverine-d5 in Methanol and Acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of 4-Hydroxy Alverine-d5 and Its Solubility

Alverine is an antispasmodic agent that acts directly on smooth muscle, and its primary active metabolite is 4-Hydroxy Alverine.[1][2] The deuterated analog, 4-Hydroxy Alverine-d5, serves as a crucial internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, for the accurate quantification of the active metabolite in biological matrices.[2][3][4] The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, offering a way to correct for variability in sample preparation and instrument response.[4][5]

The solubility of 4-Hydroxy Alverine-d5 in organic solvents like methanol and acetonitrile is a fundamental physicochemical property that dictates its handling, formulation of stock solutions, and behavior in chromatographic systems. These solvents are ubiquitous in analytical laboratories, serving as primary components of mobile phases in reversed-phase chromatography, as extraction solvents, and as diluents for sample preparation.[6] An in-depth understanding of solubility is therefore not merely academic; it is a practical necessity for ensuring the accuracy, precision, and robustness of analytical data.[7][8]

This guide will equip the reader with the necessary knowledge to experimentally determine the solubility of 4-Hydroxy Alverine-d5, thereby empowering more reliable and informed analytical method development.

Physicochemical Profile of 4-Hydroxy Alverine-d5

To appreciate the nuances of its solubility, it is essential to understand the key physicochemical characteristics of 4-Hydroxy Alverine-d5.

PropertyValueSource
Chemical Name4-(3-((Ethyl-d5)(3-phenylpropyl)amino)propyl)phenol, hydrochloride
Molecular FormulaC20H23D5ClNO
Molecular Weight338.93 g/mol
AppearanceOff-white solid[9]
Known SolubilitySoluble in Methanol[9]

The presence of a hydroxyl group (-OH) on the phenyl ring and a tertiary amine in the alkyl chain suggests that the molecule has both hydrogen bond donating and accepting capabilities, which will influence its interaction with protic solvents like methanol and aprotic polar solvents like acetonitrile. The deuteration on the ethyl group is not expected to significantly alter the solubility compared to the non-deuterated analog under typical analytical conditions.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the equilibrium solubility of 4-Hydroxy Alverine-d5 in methanol and acetonitrile. This method is based on the shake-flask technique, a gold-standard approach for solubility measurement.

Materials and Equipment
  • 4-Hydroxy Alverine-d5 (of known purity)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Analytical balance (readable to at least 0.01 mg)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Vortex mixer

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Hydroxy Alverine-d5 (e.g., 5-10 mg) into a series of vials. The key is to have undissolved solid remaining after equilibration.

    • To each vial, add a precise volume of the test solvent (methanol or acetonitrile), for example, 1.0 mL.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. A preliminary time-course experiment can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • To remove any suspended particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a clean pipette.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to ensure that no undissolved solid is transferred.

    • Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary to find the optimal concentration.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of 4-Hydroxy Alverine-d5 of known concentrations in the respective solvent.

    • Analyze the calibration standards and the diluted samples using a validated HPLC-UV or LC-MS method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of 4-Hydroxy Alverine-d5 in the diluted samples by interpolating their response from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Causality in Experimental Choices
  • Excess Solid: The addition of an excess of the compound ensures that the resulting solution is truly saturated, a fundamental requirement for equilibrium solubility determination.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful results.

  • Equilibration Time: Sufficient time for agitation is necessary for the system to reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Centrifugation and Filtration: These steps are vital to remove all undissolved solid particles, as their presence would lead to an overestimation of the solubility.

  • Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy and precision of the analytical method used for quantification.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_clarify Clarification cluster_analysis Analysis cluster_calc Calculation A Weigh excess 4-Hydroxy Alverine-d5 B Add precise volume of solvent (Methanol/Acetonitrile) A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to settle excess solid C->D E Filter supernatant (0.22 µm filter) D->E G Dilute filtered sample E->G F Prepare calibration standards H Analyze by HPLC-UV or LC-MS F->H G->H I Determine concentration from calibration curve H->I J Calculate solubility (mg/mL or mol/L) I->J

Sources

Advanced Metabolite Identification of Alverine via Stable Isotope Tracing and High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of stable isotope labeling (SIL) for the structural elucidation of Alverine metabolites.[1] It moves beyond standard quantification, focusing on qualitative mass spectrometry workflows (LC-HRMS) to map metabolic soft spots and distinguish drug-derived ions from biological matrix interferences.[1]

Executive Summary

Alverine is a smooth muscle relaxant characterized by rapid and extensive metabolism, primarily via hydroxylation and N-dealkylation.[2] The complexity of biological matrices (plasma/urine) often obscures low-abundance metabolites.[1] This guide outlines a Stable Isotope Tracing (SIT) protocol using a 1:1 ratio of native and deuterium-labeled Alverine (


-Alverine).[1] This "Twin-Ion" strategy creates distinct spectral signatures (doublets) for drug-related moieties, enabling the definitive identification of Para-hydroxy alverine (PHA), N-desethyl alverine, and their conjugates without the ambiguity of traditional background subtraction methods.[1]

Strategic Rationale: The "Twin-Ion" Fingerprint

In untargeted metabolomics, distinguishing a drug metabolite from an endogenous background ion is the primary bottleneck. By incubating a substrate containing an equimolar mixture of unlabeled (


) and labeled (

) Alverine, every drug-derived ion manifests as a distinct doublet in the mass spectrum.[1]
Core Advantages
  • Pattern Recognition: Metabolites retain the isotope pattern (e.g.,

    
     and 
    
    
    
    ), filtering out matrix noise (singlets).[1]
  • Fragment Tracing: The presence or absence of the label in fragment ions (

    
    ) localizes the metabolic modification (e.g., if the label is on the ethyl group and the doublet becomes a singlet, the metabolic event was N-dealkylation).
    
  • Mass Defect Filtering: Isotopes introduce a specific mass defect, allowing for narrow-window filtering in High-Resolution Mass Spectrometry (HRMS).[1]

Experimental Workflow

Isotope Labeling Strategy

The choice of label position dictates the structural insight gained.[1]

  • Scenario A: Ring-Labeled (

    
    -Phenyl):  Best for tracking the core scaffold.[1] The label is robust against N-dealkylation.[1]
    
  • Scenario B: Chain-Labeled (

    
    -Ethyl):  Best for confirming N-dealkylation.[1] Loss of the ethyl group results in loss of the label.
    

Recommendation: For comprehensive profiling, use Ring-Labeled Alverine (


-Alverine)  where the deuteriums are on the phenyl ring of the propyl moiety. This ensures the label is retained in the major active metabolite, PHA.[1]
Incubation Protocol (In Vitro Microsomal Assay)

Objective: Generate Phase I and Phase II metabolites.

  • Preparation: Prepare a 10 mM stock solution of Alverine Citrate (

    
    ) and 
    
    
    
    -Alverine in DMSO.
  • Mixing: Create a "Substrate Mix" containing 10 µM

    
     and 10 µM 
    
    
    
    (Total 20 µM).
  • Reaction System:

    • Matrix: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH-generating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Initiation: Pre-incubate HLM and Substrate Mix for 5 min at 37°C. Initiate with NADPH.

  • Termination: At

    
     min, quench with ice-cold Acetonitrile (1:3 v/v) containing 0.1% Formic Acid.
    
  • Processing: Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-HRMS.[1]

Analytical Acquisition (LC-HRMS)
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1]

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 mins.

  • MS Mode: Data-Dependent Acquisition (DDA) with dynamic exclusion.[1] Positive Ion Mode (ESI+).[1]

Metabolite Identification Logic

The identification relies on detecting the mass shift (


) relative to the parent drug.[1]

Parent Alverine (


): 

| Monoisotopic Mass: 281.21 |

Labeled Alverine (

):

|

[1]
Data Analysis Table: Predicted Shifts
Metabolite IDMetabolic TransformationFormula Change

m/z (Exp)

m/z (Exp)
Isotope PatternInterpretation
Parent None-282.22287.25Doublet (+5 Da)Unmetabolized Parent
M1 Para-Hydroxylation +O298.22303.25Doublet (+5 Da)4-Hydroxy Alverine (PHA) .[1] Label retained on ring.
M2 N-Dealkylation

254.19259.22Doublet (+5 Da)N-desethyl Alverine .[1] Label retained (if ring labeled).
M3 Glucuronidation

474.25479.28Doublet (+5 Da)PHA-Glucuronide .[1] Conjugation of M1.
M4 Bis-Hydroxylation +2O314.21319.24Doublet (+5 Da)Dihydroxy-Alverine.[1]
Fragmentation Analysis (MS/MS)

To pinpoint the exact location of the hydroxyl group in M1 (PHA), examine the tropylium ion fragment.[1]

  • Alverine (

    
    ) Fragment: 
    
    
    
    91.05 (Tropylium,
    
    
    ).[1]
  • PHA (

    
    ) Fragment: 
    
    
    
    107.05 (Hydroxytropylium,
    
    
    ).[1]
  • Logic: If the

    
     parent yields a fragment at 
    
    
    
    112.08 (
    
    
    ), the hydroxylation occurred on the labeled ring.[1] If it yields
    
    
    107.05 but the precursor was
    
    
    , the hydroxylation is on the unlabeled ring.

Visualizations

Metabolic Pathway of Alverine

This diagram illustrates the primary metabolic routes and the resulting mass shifts.[1]

AlverineMetabolism Parent Alverine (m/z 282.2) PHA 4-Hydroxy Alverine (PHA) (m/z 298.2) Parent->PHA CYP Hydroxylation (+16 Da) Desethyl N-desethyl Alverine (m/z 254.2) Parent->Desethyl N-Dealkylation (-28 Da) Gluc PHA-Glucuronide (m/z 474.3) PHA->Gluc UGT Glucuronidation (+176 Da)

Caption: Primary metabolic pathways of Alverine showing mass transitions for hydroxylation, dealkylation, and glucuronidation.[1]

Isotope Identification Decision Tree

This logic flow guides the interpretation of MS spectral doublets.

IsotopeLogic Start Detect Ion Peak CheckDoublet Is there a +5 Da Twin Peak? Start->CheckDoublet DrugRelated Drug-Related Metabolite CheckDoublet->DrugRelated Yes (Doublet) Matrix Matrix/Background Noise CheckDoublet->Matrix No (Singlet) CheckShift Calculate Mass Shift from Parent ID_PHA Shift = +16 Da (Hydroxylation) CheckShift->ID_PHA +16 Da ID_Des Shift = -28 Da (Dealkylation) CheckShift->ID_Des -28 Da DrugRelated->CheckShift

Caption: Logical workflow for distinguishing drug metabolites from matrix background using the "Twin-Ion" effect.

Technical Considerations & Pitfalls

  • Isotope Effects: Deuterium can exhibit a Kinetic Isotope Effect (KIE).[1] If the metabolic reaction involves breaking a C-D bond (e.g., hydroxylation at the labeled site), the reaction rate for the

    
     isotopologue may be slower than the 
    
    
    
    . This can alter the 1:1 peak height ratio.[1] Mitigation: Use the presence of the doublet for qualitative ID, not strict quantitative ratio assessment.
  • Back-Exchange: Ensure the deuterium labels are on non-exchangeable positions (e.g., aromatic rings) rather than acidic positions (e.g., adjacent to the amine) to prevent label loss in solution.[1]

  • Retention Time Shift: Deuterated compounds often elute slightly earlier than their protium counterparts on Reverse Phase LC.[1] Expect a slight RT shift (0.05 - 0.1 min) between the

    
     and 
    
    
    
    peaks.[1]

References

  • Rizea-Savu, S., et al. (2021).[1][3] "Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers." Frontiers in Pharmacology. Available at: [Link]

  • Gomes, N. A., et al. (2009).[1] "Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma." Journal of Chromatography B. Available at: [Link]

  • Gu, H., et al. (2012).[1] "Isotopic Labeling of Metabolites in Drug Discovery Applications." Current Drug Metabolism. Available at: [Link]

  • PubChem. "Alverine Compound Summary."[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Hydroxy Alverine in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Alverine is a widely used smooth muscle relaxant prescribed for functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1] Following oral administration, Alverine undergoes rapid and extensive first-pass metabolism, with its primary active metabolite being 4-Hydroxy Alverine (para-hydroxy alverine, PHA).[2][3][4] In fact, the total exposure to 4-Hydroxy Alverine (both free and conjugated) can account for as much as 94% of all Alverine-related compounds in circulation, making its accurate quantification essential for pharmacokinetic and bioequivalence studies.[5][6]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical method development due to its high sensitivity, selectivity, and speed, making it ideal for quantifying drug metabolites in complex biological matrices like plasma.[7][8] This application note details the development and validation of a robust LC-MS/MS method for the determination of 4-Hydroxy Alverine in human plasma. To correct for matrix effects and variability in sample processing, a stable isotope-labeled internal standard, 4-Hydroxy Alverine-d5, is employed.

The Critical Role of a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for achieving precision and accuracy. The ideal IS co-elutes with the analyte and experiences similar ionization efficiency, thereby compensating for variations during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as 4-Hydroxy Alverine-d5, is the gold standard. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and chromatographic separation. However, its mass is different, allowing for distinct detection by the mass spectrometer. This approach is superior to using structurally similar but chemically different compounds, as it provides the most effective means of correcting for matrix-induced ion suppression or enhancement, a common challenge in bioanalysis.[9][10]

Metabolic Pathway of Alverine

Alverine is primarily metabolized in the liver through hydroxylation to form the active metabolite, 4-Hydroxy Alverine. Further metabolism can occur, including N-dealkylation and glucuronidation.[2][5]

Alverine Metabolism Figure 1: Metabolic Pathway of Alverine Alverine Alverine Hydroxy_Alverine 4-Hydroxy Alverine (Active Metabolite) Alverine->Hydroxy_Alverine Hydroxylation N_Desethyl_Alverine N-Desethyl Alverine Alverine->N_Desethyl_Alverine N-Dealkylation Glucuronide 4-Hydroxy Alverine Glucuronide Hydroxy_Alverine->Glucuronide Glucuronidation SPE Workflow Figure 2: Solid Phase Extraction (SPE) Workflow Start Plasma Sample + IS Condition Condition SPE Cartridge (Methanol, Buffer) Load Load Sample Condition->Load Wash1 Wash 1 (Aqueous Buffer) Load->Wash1 Wash2 Wash 2 (20% Methanol) Wash1->Wash2 Elute Elute Analytes (Acetonitrile/Buffer) Wash2->Elute Inject Inject into LC-MS/MS Elute->Inject

Sources

Application Note: High-Selectivity Solid Phase Extraction (SPE) of Alverine and 4-Hydroxy Alverine from Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Alverine is a smooth muscle relaxant acting as a selective antagonist at the 5-HT1A receptor and a T-type calcium channel blocker. In clinical pharmacokinetics, the quantification of the parent compound (Alverine ) and its primary active metabolite, 4-Hydroxy Alverine (PHA) , is critical.

While Alverine itself is highly lipophilic (LogP ~5.9), the metabolic hydroxylation introduces polarity, creating a challenge for simultaneous extraction. Furthermore, the presence of plasma phospholipids and proteins necessitates a rigorous cleanup to prevent ion suppression in LC-MS/MS analysis.

The Analytical Challenge
  • Lipophilicity Differential: Alverine is extremely hydrophobic, while PHA is moderately polar.

  • Basicity: Both compounds possess a tertiary amine (pKa ~9.5), making them positively charged at physiological and acidic pH.

  • Matrix Interferences: Simple protein precipitation (PPT) often fails to remove phospholipids, leading to matrix effects that compromise Lower Limits of Quantitation (LLOQ).

Strategic Solution: Mixed-Mode Cation Exchange (MCX)

While literature exists using Polymeric Reversed-Phase (e.g., Strata-X) [1], this protocol recommends Mixed-Mode Strong Cation Exchange (MCX) .

  • Why? MCX utilizes a dual-retention mechanism:

    • Hydrophobic Interaction: Retains the non-polar backbone.

    • Ionic Interaction: The sulfonic acid groups on the sorbent bind the protonated amine of Alverine/PHA.

  • The Benefit: This allows for a 100% organic solvent wash step (e.g., 100% Methanol) to strip away neutral lipids and interferences before elution, yielding a significantly cleaner extract than standard Reversed-Phase (RP) methods.

Analyte Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the molecule is the first step in method design.

AnalyteStructure DescriptionLogP (approx)pKa (Basic Amine)Retention Mode (SPE)
Alverine Tertiary amine, two phenylpropyl groups. Highly lipophilic.~5.93~9.5Hydrophobic + Cation Exchange
4-OH Alverine Para-hydroxylated phenyl ring. Increased polarity.~4.5~9.5 (Amine) / ~10 (Phenol)Hydrophobic + Cation Exchange

Metabolic Pathway Visualization

The following diagram illustrates the metabolic conversion targeted in this assay.

MetabolicPathway Alverine Alverine (Parent Drug) LogP ~5.9 CYP CYP450 (Hydroxylation) Alverine->CYP PHA 4-Hydroxy Alverine (Active Metabolite) LogP ~4.5 CYP->PHA Gluc UGT (Glucuronidation) PHA->Gluc PHAG 4-OH Alverine Glucuronide (Inactive) Gluc->PHAG

Figure 1: Metabolic pathway of Alverine to its primary active metabolite 4-Hydroxy Alverine.[1][2][3]

Detailed SPE Protocol (Mixed-Mode Cation Exchange)

Cartridge Selection: Polymeric Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL.

Reagents Preparation[4]
  • Loading Buffer: 2% Phosphoric Acid (H3PO4) in Water.

  • Wash Solvent 1: 2% Formic Acid in Water.

  • Wash Solvent 2: 100% Methanol (MeOH).

  • Elution Solvent: 5% Ammonium Hydroxide (NH4OH) in Acetonitrile/Methanol (50:50 v/v).

Step-by-Step Workflow
StepActionMechanistic Rationale (Why?)
1. Sample Pre-treatment Mix 200 µL Plasma with 200 µL Loading Buffer (2% H3PO4). Vortex.Acidification (pH < 4) ensures the tertiary amine is fully protonated (positively charged) to bind with the cation exchange sorbent. Disrups protein binding.
2. Conditioning 1 mL Methanol followed by 1 mL Water.Activates the polymeric pores and solvates the sorbent surface.
3. Loading Load the pre-treated sample at a flow rate of ~1 mL/min.Analytes bind via both hydrophobic interactions (carbon backbone) and ionic interactions (amine + sulfonic acid).
4. Wash 1 (Aqueous) 1 mL 2% Formic Acid in Water.Removes salts, proteins, and hydrophilic interferences. Maintains acidic pH to keep analytes charged.
5. Wash 2 (Organic) 1 mL 100% Methanol .Critical Step: Because the analytes are "locked" by the ionic bond, we can use 100% organic solvent to wash away neutral lipids and hydrophobic interferences without eluting the drug.
6. Drying Apply high vacuum for 2-5 minutes.Removes excess organic solvent to prevent dilution or interference with the elution step.
7. Elution 2 x 250 µL Elution Solvent (5% NH4OH in ACN/MeOH).The high pH (pH > 11) deprotonates the amine, breaking the ionic bond. The organic solvent disrupts the hydrophobic bond, releasing the analytes.
8. Reconstitution Evaporate eluate under N2 stream at 40°C. Reconstitute in 200 µL Mobile Phase.Concentrates the sample and matches the solvent to the LC initial conditions to prevent peak broadening.

SPE Logic Diagram

SPE_Workflow cluster_0 Retention Mechanism Mechanism Analyte (Basic Amine+) binds to Sorbent (Sulfonic Acid-) Start Plasma Sample Acidify Acidify (H3PO4) Protonate Amine Start->Acidify Load Load on MCX Cartridge (Ionic + Hydrophobic Retention) Acidify->Load Wash1 Aqueous Acid Wash Remove Proteins/Salts Load->Wash1 Wash2 100% MeOH Wash Remove Neutral Lipids Wash1->Wash2 Analytes Retained by Ionic Bond Elute Elute (5% NH4OH) Break Ionic Bond Wash2->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Figure 2: Logic flow of the Mixed-Mode Cation Exchange (MCX) extraction protocol.

LC-MS/MS Analysis Parameters

After extraction, the clean samples are analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry.[4][5][6]

Column: C18 (e.g., Symmetry Shield RP18 or Kinetex C18), 150 x 3.9 mm, 5 µm. Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Mobile Phase B: Acetonitrile.[4][5][6] Flow Rate: 0.5 - 0.8 mL/min.

Gradient Table
Time (min)% Mobile Phase BEvent
0.035Initial Isocratic Hold
1.035Begin Gradient
4.090Elute Analytes
6.090Wash Column
6.135Re-equilibrate
9.035End Run
MS/MS Transitions (ESI Positive)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alverine 282.391.025
4-OH Alverine 298.2107.028
Alverine-d5 (IS) 287.391.025

Validation & Troubleshooting

Expected Performance
  • Recovery: >80% for both analytes using the MCX protocol.[4][5][6][7]

  • Matrix Effect: <10% suppression (significantly better than PPT or simple RP).

  • Linearity: 15 pg/mL to 15,000 pg/mL [1].

Troubleshooting Guide
  • Low Recovery: Ensure the plasma is sufficiently acidified before loading. If pH > 4, the amine may not be fully protonated, leading to breakthrough during the organic wash.

  • High Backpressure: Plasma proteins may be clogging the frit. Increase the centrifugation speed of the initial plasma or dilute further with the acid loading buffer.

  • Peak Tailing: Alverine is a strong base and interacts with free silanols on the HPLC column. Ensure the Mobile Phase contains Ammonium Formate buffer (ionic strength) or use an end-capped column.

References

  • Rathod, D. M., Patel, K. R., Mistri, H. N., Jangid, A. G., Shrivastav, P. S., & Sanyal, M. (2016).[5] An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(1), 51–57.

  • Rizea-Savu, S., Duna, S. N., & Sandulovici, R. (2021).[8][3] Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 586900.

  • National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 3678, Alverine.

Sources

Application Note: Optimizing MRM Transitions for the Sensitive and Specific Detection of 4-Hydroxy Alverine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of 4-Hydroxy Alverine-d5, a key internal standard for bioanalytical studies of the spasmolytic drug Alverine. We will delve into the scientific rationale behind each stage of the optimization process, from initial compound characterization to fine-tuning of mass spectrometer parameters, ensuring a robust and reliable LC-MS/MS method. This guide is intended for researchers, scientists, and drug development professionals seeking to develop highly selective and sensitive bioanalytical methods.

Introduction: The Rationale for MRM Optimization

Alverine is a widely used smooth muscle relaxant, and its primary active metabolite, 4-Hydroxy Alverine, is a critical analyte in pharmacokinetic and bioequivalence studies.[1] The use of a stable isotope-labeled internal standard, such as 4-Hydroxy Alverine-d5, is paramount for accurate quantification in complex biological matrices.[2] Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offers unparalleled sensitivity and selectivity for such analyses.[3] However, the performance of an MRM assay is critically dependent on the careful optimization of several key parameters.[3] This process ensures maximal signal intensity for the analyte of interest while minimizing background noise, thereby achieving the lowest possible limits of detection and quantification.

This document will provide a detailed walkthrough of the MRM optimization workflow, emphasizing the underlying scientific principles to empower the user to develop a self-validating and robust analytical method.

Analyte Characterization: Understanding 4-Hydroxy Alverine-d5

A thorough understanding of the analyte's chemical properties is the foundation of any successful MRM method development.

CompoundChemical FormulaMolecular Weight (Monoisotopic)
4-Hydroxy AlverineC₂₀H₂₇NO297.2089 g/mol
4-Hydroxy Alverine-d5C₂₀H₂₂D₅NO302.2406 g/mol

Source: PubChem CID 13212932[4], MedChemExpress[2]

The deuteration on the ethyl group of 4-Hydroxy Alverine-d5 provides a 5 Dalton mass shift, which is sufficient to distinguish it from the endogenous analyte while maintaining similar chromatographic and ionization behavior.

The MRM Optimization Workflow: A Conceptual Overview

The optimization process can be systematically approached in a series of logical steps, beginning with the direct infusion of the analyte to determine its fundamental mass spectrometric properties and culminating in a fine-tuned, chromatography-coupled method.

Caption: A streamlined workflow for MRM transition optimization.

Experimental Protocols: A Step-by-Step Guide

Materials and Reagents
  • 4-Hydroxy Alverine-d5 reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • A syringe pump for direct infusion

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

Protocol 1: Precursor Ion Determination and Source Parameter Optimization

Objective: To determine the optimal precursor ion for 4-Hydroxy Alverine-d5 and to optimize the ESI source parameters for maximum ionization efficiency.

Methodology:

  • Prepare a stock solution of 4-Hydroxy Alverine-d5 at a concentration of 1 mg/mL in methanol.

  • Prepare a working solution by diluting the stock solution to approximately 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. The acidic modifier promotes protonation in positive ion mode.

  • Set up the infusion: Infuse the working solution directly into the mass spectrometer's ESI source using a syringe pump at a flow rate of 5-10 µL/min.

  • Initial Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Full Scan (Q1 Scan)

    • Mass Range: m/z 100-400

    • Source Parameters (Initial): Use manufacturer's recommended starting values for capillary voltage, source temperature, and gas flows (nebulizer and heater gases).

  • Identify the Precursor Ion: Acquire the full scan spectrum. The most abundant ion should correspond to the protonated molecule, [M+H]⁺, which for 4-Hydroxy Alverine-d5 is expected at m/z 303.2.

  • Optimize Source Parameters: While infusing the analyte, systematically adjust the source parameters (capillary voltage, source temperature, nebulizer gas pressure, and drying gas flow) to maximize the intensity of the [M+H]⁺ ion at m/z 303.2.

Protocol 2: Product Ion Scanning and Transition Selection

Objective: To identify the most abundant and stable fragment ions (product ions) of 4-Hydroxy Alverine-d5 for use in the MRM transitions.

Methodology:

  • Continue infusing the 4-Hydroxy Alverine-d5 working solution.

  • Mass Spectrometer Settings:

    • Scan Type: Product Ion Scan

    • Precursor Ion (Q1): Set to m/z 303.2

    • Collision Gas: Argon

    • Collision Energy (CE): Apply a range of collision energies (e.g., ramp from 10 to 50 eV) to observe the fragmentation pattern at different energy levels.

  • Analyze the Product Ion Spectrum: The resulting spectrum will show the fragment ions produced from the precursor. Based on the known fragmentation of Alverine and its hydroxylated metabolite, we can predict the fragmentation of 4-Hydroxy Alverine-d5. The fragmentation of the non-deuterated para-hydroxy alverine (precursor m/z 298.2) is known to produce a prominent fragment at m/z 107.0.[5] This is likely due to cleavage of the bond between the propyl chain and the nitrogen atom, with the charge being retained by the hydroxylated phenylpropyl fragment. For 4-Hydroxy Alverine-d5, we expect a similar fragmentation pattern.

Proposed Fragmentation of 4-Hydroxy Alverine-d5:

fragmentation parent [M+H]⁺ m/z 303.2 frag1 [C₇H₇O+H]⁺ m/z 107.1 parent->frag1 Proposed Quantifier frag2 [C₁₃H₁₄D₅N+H]⁺ m/z 197.2 parent->frag2 Proposed Qualifier

Caption: Predicted fragmentation of 4-Hydroxy Alverine-d5.

  • Select Quantifier and Qualifier Ions:

    • Quantifier: Choose the most intense and stable product ion for quantification. Based on published data for similar compounds, the fragment at m/z 107.1 is a strong candidate.[5]

    • Qualifier: Select a second, less intense but still prominent, product ion to confirm the identity of the analyte. The fragment at m/z 197.2 is a plausible qualifier ion. The use of at least two MRM transitions is a standard practice for ensuring analytical specificity.

Protocol 3: Compound-Specific Parameter Optimization

Objective: To fine-tune the voltages of the mass spectrometer's ion path—specifically the Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP)—for each selected MRM transition to maximize signal intensity.

Methodology:

  • Set up MRM Transitions: In the instrument control software, create MRM methods for the selected transitions:

    • Transition 1 (Quantifier): 303.2 → 107.1

    • Transition 2 (Qualifier): 303.2 → 197.2

  • Optimize Collision Energy (CE):

    • While infusing the analyte, create an experiment that ramps the CE for each transition over a relevant range (e.g., 5 to 60 eV in 2 eV increments).

    • Plot the signal intensity against the CE for each transition.

    • The optimal CE is the value that produces the highest signal intensity.

  • Optimize Declustering Potential (DP):

    • The DP helps to desolvate the ions and prevent cluster formation.[6]

    • Using the optimal CE for each transition, create an experiment that ramps the DP (e.g., from 20 to 150 V in 5 V increments).

    • Plot the signal intensity against the DP and select the value that yields the maximum intensity. Excessively high DP can cause in-source fragmentation and should be avoided.[6]

  • Optimize Collision Cell Exit Potential (CXP):

    • The CXP helps to focus and accelerate the product ions from the collision cell towards the third quadrupole.[7]

    • With the optimized CE and DP, create an experiment to ramp the CXP (e.g., from 5 to 25 V in 1 V increments).

    • Plot the signal intensity versus the CXP and determine the optimal value.

Table of Optimized MRM Parameters (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)CE (eV)CXP (V)
4-Hydroxy Alverine-d5 (Quantifier)303.2107.1100803512
4-Hydroxy Alverine-d5 (Qualifier)303.2197.2100802510
Protocol 4: Chromatographic Method Development and Final Validation

Objective: To develop a robust liquid chromatography method for the separation of 4-Hydroxy Alverine from endogenous matrix components and to validate the final LC-MS/MS method according to regulatory guidelines.

Methodology:

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a suitable starting point for a compound of this polarity.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Develop a gradient elution program that provides good peak shape and retention for 4-Hydroxy Alverine.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).

    • Column Temperature: Maintain a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Method Validation: The final method should be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8][9] Key validation parameters include:

    • Specificity and Selectivity

    • Linearity and Range

    • Accuracy and Precision

    • Limit of Detection (LOD) and Limit of Quantification (LOQ)

    • Matrix Effect

    • Stability (freeze-thaw, bench-top, long-term)

Conclusion

The systematic optimization of MRM transitions is a critical step in the development of a sensitive, specific, and robust bioanalytical method for 4-Hydroxy Alverine-d5. By following the detailed protocols outlined in this application note, researchers can confidently establish the optimal mass spectrometric conditions for their specific instrumentation. This foundational work, coupled with rigorous chromatographic development and method validation, will ensure the generation of high-quality data for pharmacokinetic and other drug development studies.

References

  • Rathod, D. M., Patel, K. R., Mistri, H. N., Jangid, A. G., Shrivastav, P., & Sanyal, M. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(4), 235–243. [Link]

  • MacLean, B., Tomazela, D. M., & Shulman, N. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 9(12), 6596–6603. [Link]

  • ResearchGate. (n.d.). The process of MRM transition design showing the criteria used to derive transition score. [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13212932, N-Ethyl-3-phenylpropylamine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product.[Link]

  • University of Arizona. (n.d.). Development of an MRM Method. [PDF]. Retrieved from [Link]

  • Lee, H. W., & Lee, D. G. (2019). The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides. Rapid Communications in Mass Spectrometry, 33(11), 968–976. [Link]

  • Caron, E., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Molecules, 27(3), 701. [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation.[Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine.[Link]

  • RTI International. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods.[Link]

  • Lin, L. (2020). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bioanalysis, 12(20), 1421–1425. [Link]

  • ResearchGate. (n.d.). Multiple-reaction monitoring (MRM) transitions, declustering potentials (DP), collision energies (CE) and collision cell exit potential (CXP) for the 8 steroids and deuterated internal standards. [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Parameters of the chosen MRM transitions. [Image]. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry.[Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.[Link]

  • YouTube. (2023, October 26). LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation. [Video]. [Link]

  • U.S. Food and Drug Administration. (2013). Draft Guidance for Industry: Bioanalytical Method Validation.[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35417, N-Methyl-3-phenylpropan-1-amine. Retrieved from [Link]

  • ChemSrc. (n.d.). Alverine.[Link]

  • Allmpus. (n.d.). 4-Hydroxy Alverine.[Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry.[Link]

Sources

Preparation of 4-Hydroxy Alverine-d5 Stock Solutions for Bioanalysis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of bioanalysis, the precision and accuracy of quantitative assays are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS) methodology, effectively compensating for variability in sample preparation and instrument response. 4-Hydroxy Alverine, a primary metabolite of the spasmolytic agent Alverine, is a key analyte in pharmacokinetic and drug metabolism studies.[1] Its deuterated analog, 4-Hydroxy Alverine-d5 (4-OH Alverine-d5), serves as an ideal internal standard for its quantification in biological matrices.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 4-Hydroxy Alverine-d5 stock solutions. The protocols detailed herein are grounded in established bioanalytical principles and regulatory guidelines to ensure the integrity and reliability of bioanalytical data.

Physicochemical Properties and Rationale for Method Development

A thorough understanding of the physicochemical properties of 4-Hydroxy Alverine-d5 is fundamental to developing a reliable preparation protocol.

PropertyValueSource
Chemical Name 4-(3-((Ethyl-d5)(3-phenylpropyl)amino)propyl)phenol hydrochloride[3]
Molecular Formula C20H23D5ClNO[4]
Molecular Weight 338.93 g/mol [4]
Form Typically a solid[5]
Solubility Soluble in Acetonitrile.[3] Solubility in other organic solvents such as methanol and DMSO is also anticipated based on the structure and general properties of similar compounds.

The hydrochloride salt form of 4-Hydroxy Alverine-d5 generally enhances its solubility in polar organic solvents. The selection of a suitable solvent is critical to ensure complete dissolution and stability of the internal standard. Acetonitrile is a confirmed solvent and is a common choice in bioanalytical workflows due to its compatibility with reversed-phase chromatography and its efficient protein precipitation capabilities.[3][6] Methanol is another viable option with similar properties. Dimethyl sulfoxide (DMSO) can also be considered, particularly if higher stock concentrations are required, though its high boiling point and potential for matrix effects in LC-MS analysis necessitate careful consideration during method development.

Protocol for the Preparation of 4-Hydroxy Alverine-d5 Stock Solutions

This protocol outlines the step-by-step procedure for preparing a primary stock solution and subsequent working solutions of 4-Hydroxy Alverine-d5.

Materials and Equipment
  • 4-Hydroxy Alverine-d5 Hydrochloride reference standard

  • High-purity solvents (e.g., HPLC or LC-MS grade acetonitrile, methanol)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated pipettes

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Ultrasonic bath (optional)

Workflow for Stock and Working Solution Preparation

G cluster_0 Preparation of Primary Stock Solution (e.g., 1 mg/mL) cluster_1 Preparation of Working Solutions A Accurately weigh 4-Hydroxy Alverine-d5 HCl B Transfer to a Class A volumetric flask A->B C Add solvent (e.g., Acetonitrile) to ~75% of volume B->C D Vortex and/or sonicate to dissolve C->D E Bring to final volume with solvent D->E F Mix thoroughly E->F G Transfer to a labeled amber vial F->G H Store at ≤ -20°C G->H P Primary Stock Solution I Allow primary stock to equilibrate to room temperature J Perform serial dilutions with the appropriate solvent I->J K Prepare concentrations relevant to the analytical range J->K L Transfer to labeled amber vials K->L M Store at ≤ -20°C L->M W Working Solutions P->I Use for preparing working solutions

Caption: Workflow for the preparation of 4-Hydroxy Alverine-d5 stock and working solutions.

Step-by-Step Methodology

1. Preparation of the Primary Stock Solution (e.g., 1 mg/mL)

  • Equilibration: Allow the container of 4-Hydroxy Alverine-d5 Hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the reference standard (e.g., 10 mg) using a calibrated analytical balance. The exact amount will depend on the required concentration and volume of the stock solution.

  • Dissolution:

    • Quantitatively transfer the weighed standard to a Class A volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).

    • Add a portion of the chosen solvent (e.g., acetonitrile) to the flask, approximately 70-80% of the final volume.

    • Cap the flask and vortex thoroughly to dissolve the solid. If necessary, sonicate for a few minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved and the solution is at room temperature, carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times (e.g., 15-20 times) to ensure the solution is homogeneous.

  • Storage: Transfer the primary stock solution to a clearly labeled amber glass vial with a PTFE-lined cap. Store the solution at or below -20°C.[7]

2. Preparation of Working Solutions

  • Equilibration: Before use, allow the primary stock solution to equilibrate to room temperature.

  • Dilution: Prepare a series of working solutions by performing serial dilutions of the primary stock solution with the appropriate solvent (typically the same solvent as the stock solution or a solvent compatible with the mobile phase). The concentrations of the working solutions should be appropriate for spiking into calibration standards and quality control samples to cover the intended analytical range of the bioanalytical method.

  • Storage: Transfer the working solutions to clearly labeled amber glass vials and store them at or below -20°C.[7]

Scientific Integrity and Self-Validating Systems

The reliability of any bioanalytical method hinges on the quality and stability of its reference standards. The following considerations are crucial for ensuring the integrity of the prepared 4-Hydroxy Alverine-d5 stock solutions.

Purity and Characterization

It is imperative to use a well-characterized reference standard of high purity. A Certificate of Analysis (CoA) from the supplier should be obtained and reviewed.[8] The CoA provides critical information on the identity, purity, and recommended storage conditions of the standard. The chemical purity should ideally be ≥98%, and the isotopic enrichment should also be high to minimize any potential interference from the unlabeled analyte.

Stock Solution Stability

The stability of the 4-Hydroxy Alverine-d5 stock solutions must be experimentally determined. This is a critical component of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA. Stability should be assessed under the intended storage conditions (e.g., -20°C and/or -80°C) and for the duration of their use in the bioanalytical study.

A common approach to assess stock solution stability is to compare the response of an aged stock solution to that of a freshly prepared stock solution. The deviation should be within an acceptable range, typically ±15%.

Conclusion

The protocol outlined in this application note provides a robust framework for the preparation of 4-Hydroxy Alverine-d5 stock solutions for use in bioanalytical studies. By adhering to these procedures and incorporating the principles of scientific integrity, researchers can ensure the quality and reliability of their internal standard solutions, which is a fundamental prerequisite for the generation of high-quality bioanalytical data. It is strongly recommended to consult the latest regulatory guidelines on bioanalytical method validation for comprehensive requirements.

References

  • Veeprho Pharmaceuticals. 4-Hydroxy Alverine-D5 HCl. Available from: [Link].

  • Veeprho Pharmaceuticals. 4-Hydroxy Alverine HCl. Available from: [Link].

  • Pharmaffiliates. 4-Hydroxy alverine-d5 hydrochloride. Available from: [Link].

  • Rathod, D. M., Patel, K. R., Mistri, H. N., Jangid, A. G., Shrivastav, P. S., & Sanyal, M. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(2), 95–102. Available from: [Link].

  • PubChem. 4-Hydroxy Alverine-d5. Available from: [Link].

  • ResearchGate. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Available from: [Link].

  • Journal of Neonatal Surgery. (2023). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Available from: [Link].

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Available from: [Link].

  • Molsyns Research. 4-Hydroxy Alverine-d5 Hydrochloride. Available from: [Link].

  • KM Pharma Solution Private Limited. MSDS - 4-Hydroxy Alverine D5. Available from: [Link].

Sources

Application Note: A Robust Protein Precipitation Protocol for the Quantification of Alverine in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Clean Sample Preparation in Bioanalysis

In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of therapeutic agents in biological matrices is paramount. Alverine, a smooth muscle relaxant used in the treatment of gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), requires precise measurement in plasma to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Biological samples, particularly plasma, are complex matrices containing high concentrations of proteins that can interfere with analytical instrumentation, suppress analyte ionization in mass spectrometry, and shorten the lifespan of analytical columns.[3]

Protein precipitation is a rapid, cost-effective, and high-throughput technique for removing the majority of these interfering proteins prior to analysis by liquid chromatography-mass spectrometry (LC-MS).[3][4] This application note provides a detailed protocol for the protein precipitation of human plasma samples for the quantification of Alverine. The method's robustness and reliability are significantly enhanced by the incorporation of a deuterated internal standard (IS), Alverine-d5. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing superior correction for experimental variability.[5][6][7]

This document is intended for researchers, scientists, and drug development professionals seeking a validated and reliable method for Alverine quantification in a regulated bioanalytical environment. The principles and protocols described herein adhere to the guidelines for bioanalytical method validation as set forth by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[8][9][10]

The Science Behind the Method: Why Acetonitrile and a Deuterated Standard?

Mechanism of Protein Precipitation with Acetonitrile:

Organic solvents are widely used for protein precipitation. Acetonitrile (ACN) is a particularly effective precipitating agent due to its miscibility with aqueous solutions and its ability to disrupt the hydration shell surrounding proteins.[4][11] Proteins maintain their solubility in plasma through hydrogen bonding with water molecules. The addition of a sufficient volume of a water-miscible organic solvent like acetonitrile reduces the dielectric constant of the solution and strips away this hydration layer. This exposes hydrophobic regions of the proteins, leading to increased protein-protein interactions, aggregation, and ultimately, precipitation out of the solution.[4] A 3:1 or 4:1 ratio of acetonitrile to plasma is commonly employed to ensure efficient protein removal.[12][13]

The Role of the Deuterated Internal Standard:

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to enable reliable quantification.[14][15] A SIL-IS, where several hydrogen atoms in the drug molecule are replaced with their heavier stable isotope, deuterium, is the ideal choice for LC-MS based bioanalysis.[5] Deuterated Alverine (e.g., Alverine-d5) is chemically identical to Alverine and thus exhibits nearly identical chromatographic behavior and ionization efficiency.[16][17] However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

By adding a known amount of Alverine-d5 at the very beginning of the sample preparation process, any loss of analyte during pipetting, extraction, or injection will be mirrored by a proportional loss of the internal standard.[17] Similarly, any suppression or enhancement of the ionization signal due to co-eluting matrix components will affect both the analyte and the IS to the same degree.[6] The final quantification is based on the ratio of the analyte's response to the internal standard's response, which effectively cancels out these sources of error and ensures high accuracy and precision.[18]

Experimental Workflow

The following diagram illustrates the complete workflow from plasma sample to LC-MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Plasma Sample (e.g., 100 µL) Spike 2. Spike with IS (Alverine-d5) Sample->Spike Add fixed concentration Vortex1 3. Vortex Mix (Briefly) Spike->Vortex1 Add_ACN 4. Add ACN (e.g., 300 µL, 3:1 v/v) Vortex1->Add_ACN Precipitating Agent Vortex2 5. Vortex Mix (e.g., 1 min) Add_ACN->Vortex2 Ensure thorough mixing Centrifuge 6. Centrifuge (e.g., 10,000 x g, 10 min) Vortex2->Centrifuge Pellet proteins Supernatant 7. Transfer Supernatant Centrifuge->Supernatant Collect clear liquid Evaporate 8. Evaporate to Dryness (Optional) Supernatant->Evaporate Concentrate sample Reconstitute 9. Reconstitute Evaporate->Reconstitute In mobile phase Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Alverine quantification using protein precipitation.

Detailed Protocol

Materials and Reagents:

  • Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

  • Alverine reference standard

  • Alverine-d5 (or other suitable deuterated Alverine) internal standard

  • LC-MS grade acetonitrile (ACN), chilled at -20°C

  • LC-MS grade water

  • LC-MS grade formic acid (or other appropriate modifier)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • Nitrogen evaporator or vacuum concentrator (optional)

  • Autosampler vials with inserts

Procedure:

  • Preparation of Standards:

    • Prepare stock solutions of Alverine and Alverine-d5 in a suitable solvent (e.g., methanol or ACN) at a concentration of 1 mg/mL.

    • Prepare a working internal standard spiking solution (e.g., 100 ng/mL Alverine-d5) by diluting the IS stock solution with ACN.

    • Prepare calibration curve standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of the Alverine working solutions.

  • Sample Precipitation:

    • Aliquot 100 µL of each plasma sample (calibrators, QCs, and unknowns) into a clean 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard spiking solution (100 ng/mL Alverine-d5) to every tube.

    • Vortex briefly (5-10 seconds) to mix.

    • Add 300 µL of chilled (-20°C) acetonitrile to each tube.[11][12] The addition of cold solvent can enhance the precipitation efficiency.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Incubate on ice for 20 minutes to further facilitate protein aggregation.[19]

  • Separation:

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully aspirate the clear supernatant (~350 µL) and transfer it to a new set of clean tubes or a 96-well plate. Avoid disturbing the protein pellet.

  • Final Preparation for Injection (Optional Concentration Step):

    • For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Key Experimental Parameters

ParameterRecommended ConditionRationale / Notes
Plasma Volume 100 µLA common volume that balances sensitivity with sample availability.
Precipitating Agent Acetonitrile (ACN)Provides clean extracts for many small molecules and is highly effective.[19]
ACN:Plasma Ratio 3:1 (v/v)Ensures efficient protein removal. Higher ratios (e.g., 4:1) can be tested but may require a concentration step.[12][13]
IS Concentration 10 ng/mL (final)Should be optimized to provide a stable and robust signal in the mid-range of the analytical method.
Vortexing Time 1 minuteCritical for ensuring thorough mixing and complete denaturation of proteins.
Centrifugation Speed >10,000 x gNecessary to form a tight, compact protein pellet for easy supernatant removal.
Centrifugation Time 10 minutesAdequate time to ensure complete pelleting of precipitated proteins.
Centrifugation Temp. 4°CHelps to maintain the integrity of the analyte and the precipitated proteins.

Method Validation: A Self-Validating System

A robust bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[10] The use of a deuterated internal standard is a cornerstone of this validation process. Key validation parameters, as recommended by the EMA and FDA, are outlined below.[9][20]

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from endogenous components in the matrix. This is assessed by analyzing blank plasma from multiple sources.

  • Matrix Effect: The suppression or enhancement of ionization by co-eluting matrix components. The SIL-IS is crucial here, as it tracks and corrects for these effects. The matrix factor should be consistent across different lots of plasma.[9]

  • Calibration Curve: A series of standards of known concentrations used to plot a response curve. The ratio of the analyte peak area to the IS peak area is plotted against concentration.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[20] These are assessed at multiple QC levels (Low, Medium, High) and at the Lower Limit of Quantification (LLOQ). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[20]

  • Recovery: The efficiency of the extraction process. While high recovery is desirable, consistent and reproducible recovery is more critical, a factor that is well-controlled by the use of a SIL-IS.

  • Stability: The stability of Alverine in plasma must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

By systematically evaluating these parameters, the protein precipitation method using a deuterated Alverine standard can be proven to be a self-validating system, providing trustworthy and reproducible data for pharmacokinetic studies.

Conclusion

This application note details a robust and reliable protein precipitation method for the quantification of Alverine in human plasma. The protocol is simple, fast, and suitable for high-throughput analysis. The strategic incorporation of a deuterated internal standard, Alverine-d5, is critical to the method's success, ensuring high accuracy and precision by compensating for sample processing variability and matrix-induced ionization effects. This methodology, when fully validated according to regulatory guidelines, provides a dependable tool for drug development professionals in their pharmacokinetic and bioanalytical studies.

References

  • Thermo Fisher Scientific. "Protein Precipitation Plates." Thermo Fisher Scientific, Accessed February 9, 2026.
  • KCAS Bio. "LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis." KCAS Bio, December 8, 2020.
  • Abcam. "Protein precipitation: A comprehensive guide." Abcam, Accessed February 9, 2026.
  • Agilent Technologies. "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates." Agilent Technologies, Accessed February 9, 2026.
  • ResolveMass Laboratories Inc. "Deuterated Standards for LC-MS Analysis.
  • Waters Corporation. "LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up." YouTube, March 21, 2018.
  • WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How." WuXi AppTec, May 15, 2025.
  • Prime Scholars. "Separation of low molecular weight serum proteins using acetonitrile precipitation assessed by one dimensional gel electrophoresis." Prime Scholars, Accessed February 9, 2026.
  • Pike, Erica. "A Simplified Approach to Bioanalytical Sample Preparation.
  • South American Journal of Clinical Research. "A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES." South American Journal of Clinical Research, 2014.
  • Phenomenex.
  • Vlckova, H., et al. "Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis." Molecules, 2024.
  • LCGC International. "LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Todorova, V., et al. "Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers." Frontiers in Pharmacology, 2019.
  • European Medicines Agency. "Bioanalytical method validation - Scientific guideline." European Medicines Agency, July 21, 2011.
  • ResolveMass Laboratories Inc. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • BioPharma Services Inc. "Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?" BioPharma Services Inc., Accessed February 9, 2026.
  • ACS Publications. "SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry.
  • Wikipedia. "Alverine." Wikipedia, Accessed February 9, 2026.
  • de Boer, D., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
  • National Center for Biotechnology Information. "Alverine.
  • European Medicines Agency. "Guideline on bioanalytical method validation." European Medicines Agency, July 21, 2011.
  • ChemicalBook. "Alverine citrate." ChemicalBook, Accessed February 9, 2026.
  • IROA Technologies. "How Amino Acid Internal Standards Are Used in Quantitative Testing." IROA Technologies, January 20, 2026.
  • Wozniak, E., et al. "Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?" Journal of Pharmaceutical and Biomedical Analysis, 2019.
  • ResolveMass Laboratories Inc. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." YouTube, October 30, 2025.
  • ICH. "Bioanalytical method validation and study sample analysis m10.

Sources

Simultaneous Quantification of Alverine and its Active Metabolite, 4-Hydroxy Alverine, in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Detailed Protocol

Authored by: A Senior Application Scientist

Introduction: The Clinical Rationale for Dual Analyte Monitoring

Alverine is a widely prescribed smooth muscle relaxant used in the management of gastrointestinal disorders such as irritable bowel syndrome (IBS) and painful diverticular disease.[1][2] Its therapeutic efficacy is attributed to its direct action on the smooth muscles of the intestine.[1] Upon administration, alverine undergoes rapid and extensive first-pass metabolism, with its primary active metabolite being 4-hydroxy alverine.[3][4] Studies have shown that 4-hydroxy alverine circulates in plasma at significantly higher concentrations than the parent drug and contributes substantially to the overall pharmacological effect.[3]

Given the significant contribution of 4-hydroxy alverine to the therapeutic activity and the high variability in the pharmacokinetics of the parent drug, a robust and sensitive bioanalytical method for the simultaneous quantification of both alverine and 4-hydroxy alverine is imperative for comprehensive pharmacokinetic and bioequivalence studies.[3][4] Such a method allows for a more accurate assessment of drug exposure and its relationship to clinical outcomes. This application note provides a detailed, field-proven protocol for the simultaneous determination of alverine and 4-hydroxy alverine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[5][6][7]

Metabolic Pathway of Alverine

Alverine is primarily metabolized via hydroxylation to form its active metabolite, 4-hydroxy alverine. This process is a critical step in its biotransformation and subsequent elimination.

Alverine Alverine Metabolism Hydroxylation (First-Pass Metabolism) Alverine->Metabolism 4-Hydroxy_Alverine 4-Hydroxy Alverine (Active Metabolite) Metabolism->4-Hydroxy_Alverine cluster_0 Sample Preparation Workflow Start Start: 150 µL Plasma Sample Add_IS Add 25 µL Alverine-d5 (IS) Start->Add_IS Vortex_1 Vortex Add_IS->Vortex_1 Add_Buffer Add 500 µL Ammonium Formate Buffer Vortex_1->Add_Buffer Vortex_2 Vortex Add_Buffer->Vortex_2 Load_Sample Load Sample onto SPE Cartridge Vortex_2->Load_Sample SPE_Condition SPE Cartridge Conditioning: 1. Methanol 2. Deionized Water SPE_Condition->Load_Sample Wash Wash Cartridge: 1. 5% Methanol in Water 2. n-Hexane Load_Sample->Wash Elute Elute Analytes: Methanol Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS System Reconstitute->Analyze

Sources

Application Note: A Strategic Approach to HPLC Column Selection for the Robust Separation of 4-Hydroxy Alverine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive strategy for the selection of a High-Performance Liquid Chromatography (HPLC) column and the subsequent method development for the separation of 4-Hydroxy Alverine-d5. As the deuterated internal standard for the primary active metabolite of Alverine, its accurate and robust quantification is paramount in pharmacokinetic and bioequivalence studies.[1][2] This document moves beyond a simple recitation of methods, offering a rationale-driven approach grounded in the physicochemical properties of the analyte. We will explore column chemistry selection, mobile phase optimization, and a systematic workflow designed for researchers, analytical scientists, and drug development professionals to achieve reliable and reproducible separations for this critical compound.

Introduction: The Analytical Imperative

Alverine is a widely used spasmolytic agent that acts directly on smooth muscle.[3] Its clinical efficacy is largely attributed to its rapid and extensive metabolism into the active metabolite, 4-Hydroxy Alverine.[4] In fact, studies have shown that the total exposure to 4-Hydroxy Alverine (both free and conjugated) can account for as much as 94% of all alverine-related compounds in circulation, making its analysis a more reliable indicator of bioavailability than the parent drug alone.[1]

4-Hydroxy Alverine-d5 serves as the stable isotope-labeled (SIL) internal standard (IS) for quantitative bioanalysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5] The fundamental requirement of any such assay is the complete chromatographic separation of the analyte and its SIL-IS from endogenous matrix components and, crucially, from other related substances such as the parent drug (Alverine), potential cross-contaminating non-deuterated 4-Hydroxy Alverine, and other metabolites like N-desethyl alverine.[1]

This guide provides the foundational principles and a practical, step-by-step protocol for selecting the optimal HPLC column and developing a robust analytical method.

Analyte Characterization: The Key to Predictive Separation

Understanding the physicochemical properties of 4-Hydroxy Alverine is the cornerstone of logical method development. The structure contains two key regions that dictate its chromatographic behavior: a hydrophobic diphenylpropyl moiety and a polar phenol group, along with a basic tertiary amine.

PropertyValue / StructureImplication for HPLC Method DevelopmentSource
Chemical Name 4-(3-((3-(Phenyl-d5)propyl)amino)propyl)phenol hydrochlorideThe presence of aromatic rings suggests potential for π-π interactions with specific stationary phases. The tertiary amine is a basic site.[6]
Molecular Formula C₂₀H₂₃D₅ClNOHighlighting the deuterated nature. Chromatographically, it will behave nearly identically to its non-deuterated analog.
Molecular Weight 338.93 g/mol (HCl Salt)A moderate molecular weight, suitable for standard HPLC analysis.[7][8]
Structure Contains hydrophobic regions (phenyl rings, alkyl chains) and polar functional groups (hydroxyl, tertiary amine). This amphiphilic nature makes it ideal for reverse-phase chromatography.Derived from[5][6]
Predicted pKa ~9.5-10.5 (Tertiary Amine), ~10.0 (Phenolic Hydroxyl)The tertiary amine will be protonated (positive charge) at pH < 8. Mobile phase pH control is critical to ensure consistent retention and good peak shape. Operating at a low pH (e.g., 3-4) is recommended to ensure full protonation of the amine.Estimated based on similar structures
Predicted LogP ~4.5 - 5.5Indicates high hydrophobicity, suggesting strong retention on C18 or C8 columns. An organic-rich mobile phase will be required for elution.Estimated based on Alverine (LogP ~5.2)[9]
Solubility Soluble in Methanol, AcetonitrileFacilitates straightforward preparation of stock and working standards.[8][10]

The Chromatographic Challenge & Column Selection Strategy

The primary goal is to develop a method that provides baseline resolution between 4-Hydroxy Alverine-d5 and all potential interferents. The selection process begins with the most common mode of separation for this type of molecule: Reverse-Phase Chromatography (RPC).

Workflow for HPLC Column Selection

The following diagram outlines a logical workflow for selecting the appropriate column chemistry based on initial screening results.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Alternative Chemistries cluster_2 Phase 3: Finalization Start Start: Analyte is Hydrophobic (LogP > 2) with Polar Groups C18_Screen Screen on a High-Quality End-capped C18 Column Start->C18_Screen Eval_1 Evaluate Peak Shape, Resolution & Retention C18_Screen->Eval_1 Poor_Shape Poor Peak Shape? (Tailing) Eval_1->Poor_Shape Unacceptable Low_Ret Low Retention? Eval_1->Low_Ret Unacceptable CoElution Co-elution with Impurities? Eval_1->CoElution Unacceptable Success Method Optimized: Acceptable Resolution & Peak Shape Eval_1->Success Acceptable Try_EPG Option 1: Use Embedded Polar Group (EPG) Column Poor_Shape->Try_EPG Yes Low_Ret->C18_Screen Increase organic solvent or use less retentive C8 Try_Phenyl Option 2: Use Phenyl-Hexyl Column for Alternative Selectivity (π-π) CoElution->Try_Phenyl Yes Try_EPG->Success Try_Phenyl->Success

Caption: Logical workflow for selecting an appropriate reverse-phase HPLC column.

Recommended Stationary Phases:
  • C18 (Octadecylsilane): The Universal Starting Point.

    • Mechanism: Primarily hydrophobic (van der Waals) interactions.

    • Why it works: The high LogP of 4-Hydroxy Alverine ensures strong retention on a C18 phase. Modern, high-purity, end-capped C18 columns minimize secondary interactions with residual silanols, which is crucial for achieving symmetric peaks with basic analytes.

    • Recommendation: Start with a workhorse column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18, Phenomenex Luna C18).

  • Phenyl-Hexyl: For Alternative Selectivity.

    • Mechanism: Offers both hydrophobic interactions and π-π interactions with the phenyl rings of the analyte.

    • Why it works: This alternative selectivity can be invaluable for resolving 4-Hydroxy Alverine from structurally similar compounds, like the parent drug Alverine, which lacks the hydroxyl group but shares the same core structure. The π-π interactions can subtly alter the elution order and improve resolution.

    • Recommendation: Consider this if C18 provides insufficient resolution from related impurities.

  • Embedded Polar Group (EPG): To Improve Peak Shape.

    • Mechanism: A standard alkyl chain (like C18) with a polar group (e.g., carbamate, amide) embedded near the silica surface.

    • Why it works: The polar group shields the basic analyte from interacting with acidic silanols on the silica surface, drastically reducing peak tailing. EPG columns are also more stable in highly aqueous mobile phases.

    • Recommendation: An excellent choice if peak tailing is observed on standard C18 columns, even with mobile phase additives.

A Note on Chiral Separation: Alverine itself is not chiral. However, the metabolic hydroxylation at the 4-position of the phenyl ring does not introduce a chiral center. Therefore, achiral reverse-phase chromatography is sufficient for this application. Chiral separation would only become a consideration if a chiral center were present in the molecule.[11][12]

Protocol: Systematic HPLC Method Development

This protocol outlines a systematic, two-stage process: initial screening to find a suitable column and mobile phase, followed by fine-tuning for optimal performance.

Workflow for HPLC Method Development

G cluster_opt Optimization Loop Start Start: Prepare Analyte Stock & Working Solutions Screen Step 1: Generic Gradient Screen (e.g., 5-95% Acetonitrile) with 0.1% Formic Acid on C18 Column Start->Screen Evaluate Evaluate Results: Retention Time (tR), Peak Shape (Tf) Screen->Evaluate Adjust_Grad Adjust Gradient Slope & Range around tR Evaluate->Adjust_Grad tR too early/late Adjust_pH Optimize Mobile Phase pH (if peak shape is poor) Evaluate->Adjust_pH Tf > 1.5 Adjust_Org Try Methanol vs. Acetonitrile (for selectivity changes) Evaluate->Adjust_Org Co-elution Adjust_Temp Adjust Column Temperature (30-40°C) to improve efficiency Evaluate->Adjust_Temp Broad Peaks Final Final Method: Robust, Reproducible Separation Evaluate->Final Acceptable Adjust_Grad->Evaluate Adjust_pH->Evaluate Adjust_Org->Evaluate Adjust_Temp->Evaluate

Caption: A systematic workflow for HPLC method development and optimization.

Part A: Sample and Mobile Phase Preparation
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 4-Hydroxy Alverine-d5 in methanol or acetonitrile.

    • Dilute this stock solution with a 50:50 mixture of water:acetonitrile to a working concentration of 10 µg/mL for initial method development.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Deionized water with 0.1% formic acid. Formic acid is a volatile modifier ideal for LC-MS compatibility and helps to protonate the analyte for good peak shape.[13]

    • Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid. Acetonitrile is generally preferred as it provides lower backpressure and often better peak efficiency than methanol.

Part B: Initial Screening Protocol

This protocol is designed to quickly determine the retention characteristics of the analyte on a standard C18 column.

ParameterRecommended ConditionRationale
HPLC Column High-quality, end-capped C18, 100 x 2.1 mm, 1.8 µmA standard dimension for fast, high-efficiency separations.
Mobile Phase A Water + 0.1% Formic AcidProvides protons to ensure the tertiary amine is in its cationic form, improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse-phase.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak efficiency.
Injection Vol. 2 µLSmall volume to prevent band broadening.
Detection (UV) 225 nm and 275 nmScan for optimal wavelength; aromatic rings should provide good signal.
Gradient 10% B to 95% B in 8 minutes, hold for 1 min, return to 10% B in 0.5 min, equilibrate for 2.5 min.A broad scouting gradient to locate the elution point of the analyte.
Part C: Method Optimization

Based on the results of the screening run, adjust the parameters to achieve the desired separation with a shorter run time.

  • If Retention is Too Long: Increase the starting percentage of Mobile Phase B or make the gradient slope steeper.

  • If Retention is Too Short: Decrease the starting percentage of Mobile Phase B or make the gradient slope shallower.

  • If Peak Tailing Occurs: Ensure the mobile phase is sufficiently acidic (0.1% formic acid is usually adequate). If tailing persists, consider an EPG column.

  • If Resolution is Insufficient:

    • Optimize the Gradient: Flatten the gradient around the elution time of the compounds of interest. A 1% change in organic modifier can have a significant impact on selectivity.

    • Change Organic Modifier: Substitute acetonitrile with methanol. Methanol has different solvent properties and can alter the elution order of closely related compounds, potentially improving resolution.

    • Change Stationary Phase: If optimization fails, screen a Phenyl-Hexyl column to leverage different retention mechanisms (π-π interactions).

Example Protocol: Optimized Separation

The following is a hypothetical but scientifically plausible optimized method derived from the principles discussed above and literature precedents for Alverine analysis.[1][14]

ParameterOptimized Condition
HPLC Column Phenyl-Hexyl, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 30% B hold for 0.5 min, 30-80% B in 3.0 min, 80-95% B in 0.5 min, hold for 1 min, return to 30% B in 0.1 min, equilibrate for 1.9 min.
Total Run Time 7.0 min

Expected Elution Profile:

In reverse-phase chromatography, elution is primarily driven by hydrophobicity.

  • 4-Hydroxy Alverine: The addition of a polar hydroxyl group makes it the least hydrophobic. It is expected to elute first.

  • 4-Hydroxy Alverine-d5: Its hydrophobicity is virtually identical to the non-deuterated version. It will co-elute or elute fractionally earlier. This is ideal for an internal standard in MS detection, where separation is based on mass-to-charge ratio (m/z).

  • Alverine: Lacking the hydroxyl group, it is more hydrophobic and will be retained longer on the column, eluting last.

Conclusion

The successful HPLC separation of 4-Hydroxy Alverine-d5 is readily achievable through a systematic and logical approach to method development. The journey begins with a thorough understanding of the analyte's physicochemical properties, which strongly indicate that reverse-phase chromatography is the most suitable technique. A high-quality, end-capped C18 column serves as an excellent starting point for initial screening. For enhanced selectivity, particularly to resolve the metabolite from the parent drug Alverine, a Phenyl-Hexyl column offers a powerful alternative by introducing π-π interactions. Control of mobile phase pH is critical to ensure the protonation of the tertiary amine, which is fundamental for achieving sharp, symmetrical peaks. By following the structured workflow presented in this guide—from initial screening to targeted optimization—analytical scientists can confidently develop robust, reliable, and efficient HPLC methods for the critical task of quantifying this important metabolite and its deuterated internal standard.

References

  • Allmpus. (n.d.). 4-Hydroxy Alverine. Retrieved from [Link]

  • Daicel Pharma Standards. (n.d.). 4-Hydroxy Alverine D5. Retrieved from [Link]

  • Rizea-Savu, S., Duna, S. N., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 588965. [Link]

  • Daicel Pharma Standards. (n.d.). 4-Hydroxy Alverine D5.HCl. Retrieved from [Link]

  • PubChem. (n.d.). Alverine citrate. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Alverine citrate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pivoňková, V., & Sýkora, D. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 197, 113948. [Link]

  • Scriba, G. K. (2002). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (2nd ed.). [Link]

  • MIMS. (n.d.). Alverine. Retrieved from [Link]

  • CORE. (n.d.). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR THE ESTIMATION OF ALVERINE CITRATE IN BULK AND IN PHARMACEUTICAL DOSAGE FOR. Retrieved from [Link]

  • Ashraf, S. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. [Link]

  • ResearchGate. (n.d.). Mean pharmacokinetic curves of alverine parent and metabolites (N = 12).... Retrieved from [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography separation of enantiomers of flavanone and 2'-hydroxychalcone under reversed-phase conditions. Retrieved from [Link]

  • Kromasil. (n.d.). User's Guide - HPLC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Alverine citrate. Retrieved from [Link]

  • Brandsteterová, E., & Wainer, I. W. (1999). Chiral separation of verapamil and some of its metabolites by HPLC and CE. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 491-500. [Link]

  • Wikipedia. (n.d.). Alverine. Retrieved from [Link]

Sources

Application Notes & Protocols: Establishing the Optimal Internal Standard Spiking Concentration for Alverine Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for selecting and optimizing the internal standard (IS) spiking concentration for the bioanalysis of Alverine. Alverine, a widely used antispasmodic agent, requires highly accurate and precise quantification in biological matrices for pharmacokinetic and bioequivalence studies.[1] The cornerstone of a robust LC-MS/MS bioanalytical method is the correct use of an internal standard.[2] This application note moves beyond rote procedural lists to explain the causality behind experimental choices, ensuring the development of a self-validating, reliable, and regulatory-compliant bioassay. We present a systematic workflow, from IS selection to final concentration verification, grounded in scientific principles and authoritative guidelines.

The Foundational Role of the Internal Standard in Bioanalysis

Quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation, chromatographic injection, and mass spectrometric detection (e.g., matrix effects).[3] An internal standard—a compound of known concentration added to every sample, calibrator, and quality control (QC) sample—is essential to correct for this variability.[4] The fundamental principle is that the IS should mimic the analytical behavior of the analyte (Alverine) as closely as possible. Any loss or signal variation experienced by the analyte during the analytical process is proportionally matched by the IS, allowing the ratio of their responses to remain constant and ensuring accurate quantification.[5]

Strategic Selection of an Internal Standard for Alverine

The choice of IS is the first critical decision in method development. The ideal IS co-behaves with the analyte through extraction, chromatography, and ionization, thereby providing the most accurate compensation for analytical variability.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

For LC-MS/MS assays, a stable isotope-labeled (SIL) version of the analyte is the universally preferred choice.[4][6] A SIL-IS, such as Alverine-d5 (deuterated Alverine), is chemically identical to Alverine, ensuring that its physicochemical properties, extraction recovery, chromatographic retention time, and ionization response are virtually indistinguishable from the analyte.[3][7] This near-perfect mimicry provides the most effective correction for matrix effects and procedural losses.

Several validated bioanalytical methods for Alverine have successfully employed Alverine-d5, which is commercially available and serves as an excellent starting point for method development.[8][9][10][11]

Viable Alternatives: Structural Analogue Internal Standards

In instances where a SIL-IS is unavailable, a structural analogue may be used. This compound should be closely related to Alverine in chemical structure and properties but must be chromatographically resolved from the analyte. Published methods have occasionally used compounds like imipramine or mebeverine for Alverine analysis.[12][13] However, it is crucial to recognize that analogues may not perfectly track the analyte's behavior, particularly concerning matrix effects, and require more rigorous validation.

Figure 1: Decision Pathway for IS Selection Start Start IS Selection for Alverine CheckSIL Is a Stable Isotope-Labeled IS (e.g., Alverine-d5) available? Start->CheckSIL SelectSIL Select SIL-IS (Alverine-d5) - Ideal chemical & physical mimicry - Co-elutes with analyte - Corrects for matrix effects effectively CheckSIL->SelectSIL  Yes   ConsiderAnalogue Consider Structural Analogue IS (e.g., Imipramine, Mebeverine) CheckSIL->ConsiderAnalogue No Proceed Proceed to Concentration Optimization SelectSIL->Proceed CriteriaAnalogue Verify Analogue Criteria: 1. Structural similarity 2. Similar extraction & ionization 3. Chromatographically resolved 4. No matrix interference ConsiderAnalogue->CriteriaAnalogue CriteriaAnalogue->Proceed

Figure 1: Decision Pathway for IS Selection

Principles of Optimizing the IS Spiking Concentration

The objective is not merely to get a signal from the IS, but to establish a concentration that ensures its response is consistent, robust, and non-interfering across the entire analytical run. The chosen concentration should be:

  • Sufficiently High: The IS response must be well above the instrument's limit of detection to ensure high precision and reproducibility. A weak signal is prone to higher relative variability.[14]

  • Not Excessively High: An overly concentrated IS can lead to detector saturation, cause ion suppression for the analyte, or lead to solubility issues.[3] For a SIL-IS, a high concentration can also introduce a significant contribution from any residual unlabeled analyte, potentially biasing the results at the Lower Limit of Quantification (LLOQ).[5] A common industry practice is to ensure the response from unlabeled material in the IS solution is less than 5% of the analyte response at the LLOQ.[5]

  • Consistent Across the Run: The IS response should be monitored throughout the validation and sample analysis runs. While regulatory bodies like the FDA do not set a specific acceptance limit for IS response variability, they mandate that any significant or unusual variation be investigated to ensure it does not compromise data integrity.[15]

Detailed Protocol: Systematic Determination of IS Concentration

This protocol outlines a systematic, multi-step approach using Alverine and its SIL-IS, Alverine-d5, as the primary example. The biological matrix of choice is human plasma.

Required Materials
  • Analytes: Alverine Citrate, Alverine-d5 (IS) reference standards

  • Reagents: HPLC-grade methanol, acetonitrile, ammonium formate, formic acid

  • Matrix: Blank, drug-free human plasma (screened for interferences)

  • Equipment: Calibrated pipettes, vortex mixer, centrifuge, solid-phase extraction (SPE) manifold and cartridges (e.g., Phenomenex Strata-X), LC-MS/MS system

Step 1: Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1.0 mg/mL): Accurately weigh and dissolve Alverine and Alverine-d5 in methanol to prepare separate stock solutions. Store at 2-8°C.

  • Alverine Working Solutions: Perform serial dilutions of the Alverine stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare working solutions for spiking calibration standards and QCs.

  • IS Working Solutions for Screening: Serially dilute the Alverine-d5 stock solution to create a range of working solutions (e.g., 100 ng/mL, 50 ng/mL, 10 ng/mL, 1 ng/mL). A previously published method successfully used a final concentration of 8.0 ng/mL in the sample, which serves as a logical target.[11]

Step 2: Initial IS Concentration Screening Experiment

The goal of this step is to identify a concentration that provides a robust and consistent signal after sample processing.

  • Sample Preparation: Aliquot 150 µL of blank human plasma into a set of microcentrifuge tubes.

  • IS Spiking: Spike separate sets of blank plasma samples (n=6 for each concentration) with a small, fixed volume (e.g., 25 µL) of different IS working solutions to achieve a range of final concentrations (e.g., 1, 5, 8, 10 ng/mL).

  • Sample Extraction: Process all samples using the designated bioanalytical method (e.g., SPE). A typical procedure involves protein precipitation followed by SPE cleanup.[10][11]

  • LC-MS/MS Analysis: Inject the extracted samples and acquire data, monitoring the MRM transition for Alverine-d5.

  • Data Evaluation: Calculate the mean peak area and the relative standard deviation (%RSD or %CV) for the IS at each concentration level.

Acceptance Criteria: Select the concentration that provides a robust peak area (e.g., >1E5 counts, instrument-dependent) with excellent precision (%RSD < 15%).

Step 3: Verifying IS Performance Across the Calibration Range

This crucial step ensures the chosen IS concentration is compatible with the full range of expected analyte concentrations.

  • Prepare a Full Analytical Batch:

    • Calibration Standards: Prepare a full set of calibration standards by spiking blank plasma with Alverine working solutions to cover the intended analytical range (e.g., 15.0 pg/mL to 15,000 pg/mL).[10][16]

    • QC Samples: Prepare QC samples at four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Spike with Selected IS: Add the chosen IS working solution (determined in Step 2) to all samples (blanks, zeros, calibrators, and QCs).

  • Process and Analyze: Extract and analyze the entire batch in a single run.

  • Data Evaluation:

    • IS Response Consistency: Calculate the mean and %RSD of the IS peak area across all samples from LLOQ to the Upper Limit of Quantification (ULOQ).

    • Assay Performance: Evaluate the calibration curve for linearity (r² ≥ 0.99). The back-calculated concentrations of the calibrators and QCs must meet regulatory acceptance criteria (i.e., accuracy within 85-115% of nominal, and precision ≤15% RSD; except for LLOQ, which is 80-120% and ≤20% RSD).[17][18]

Figure 2: Workflow for IS Concentration Optimization cluster_0 Step 1: Preparation cluster_1 Step 2: Initial Screening cluster_2 Step 3: Full Range Verification PrepStocks Prepare Alverine & IS Stock Solutions (1 mg/mL) PrepWork Prepare IS Working Solutions for Screening (1-100 ng/mL) PrepStocks->PrepWork SpikeBlanks Spike Blank Plasma (n=6) with different IS concentrations PrepWork->SpikeBlanks Process1 Extract & Analyze Samples SpikeBlanks->Process1 Eval1 Evaluate IS Response: - Mean Peak Area - %RSD Process1->Eval1 SpikeBatch Spike All Samples with Selected IS Concentration Eval1->SpikeBatch Select Optimal Concentration PrepBatch Prepare Full Batch: Calibrators & QCs PrepBatch->SpikeBatch Process2 Extract & Analyze Batch SpikeBatch->Process2 Eval2 Final Evaluation: 1. IS Response Consistency (%RSD) 2. Calibration Curve Linearity (r²) 3. QC Accuracy & Precision Process2->Eval2 Eval2->Eval1 Criteria NOT Met (Re-evaluate) Finalize Finalize IS Concentration for Method Validation Eval2->Finalize Criteria Met

Sources

Application Notes and Protocols for the Quantification of Alverine and its Metabolites: A Guide to Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Alverine and Its Metabolites

Alverine is a synthetic papaverine derivative that functions as a smooth muscle relaxant.[1] It is primarily prescribed for the management of functional gastrointestinal disorders, such as irritable bowel syndrome (IBS), and for the relief of menstrual pain.[2] Alverine exerts its therapeutic effects by directly targeting the smooth muscle of the gastrointestinal tract and uterus.[3]

Upon administration, alverine undergoes extensive and rapid first-pass metabolism, leading to the formation of several metabolites. The primary metabolic pathway is hydroxylation, which produces the pharmacologically active metabolite, para-hydroxyalverine (PHA). Further metabolism, including N-dealkylation and glucuronidation, results in the formation of other metabolites such as N-desethyl alverine and 4-hydroxy alverine glucuronide.[1][4] Notably, the parent alverine constitutes only about 3% of the circulating drug-related moieties, while the active metabolite and its conjugate account for the vast majority.[4] This metabolic profile underscores the critical importance of accurate and reliable quantification of both the parent drug and its key metabolites in pharmacokinetic, toxicokinetic, and bioequivalence studies.

The successful quantification of these analytes in biological matrices, such as human plasma, is heavily dependent on the sample preparation technique employed. An effective sample preparation method must consistently and efficiently isolate the analytes of interest from interfering endogenous components like proteins and phospholipids, which can significantly impact the accuracy and precision of analytical instrumentation, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

This technical guide provides a comprehensive overview and detailed protocols for three commonly employed sample preparation techniques for the quantification of alverine and its metabolites: Solid-Phase Extraction (SPE) , Liquid-Liquid Extraction (LLE) , and Protein Precipitation (PPT) . The causality behind experimental choices, field-proven insights, and self-validating systems are emphasized to ensure scientific integrity and empower researchers to make informed decisions for their analytical workflows.

Metabolic Pathway of Alverine

The metabolic conversion of alverine is a critical consideration in the development of quantitative bioanalytical methods. The primary pathways are illustrated below:

Alverine_Metabolism Alverine Alverine PHA para-Hydroxy Alverine (Active Metabolite) Alverine->PHA Hydroxylation NDA N-Desethyl Alverine Alverine->NDA N-Dealkylation HAG 4-Hydroxy Alverine Glucuronide PHA->HAG Glucuronidation

Caption: Metabolic pathway of Alverine Citrate.[1]

I. Solid-Phase Extraction (SPE): The Gold Standard for Clean Extracts

Solid-phase extraction is a highly selective and efficient sample preparation technique that separates analytes from a sample matrix based on their physical and chemical properties.[6] For the analysis of alverine and its metabolites, SPE is often considered the gold standard due to its ability to provide cleaner extracts with reduced matrix effects compared to other methods.[7] This leads to improved assay sensitivity, accuracy, and robustness.[6]

The selection of an appropriate SPE sorbent is crucial and is dictated by the physicochemical properties of the analytes. Alverine and its primary metabolite, para-hydroxyalverine, are basic compounds, making them suitable for retention on a variety of sorbents, including reversed-phase and mixed-mode cation-exchange cartridges.

Authoritative Grounding: Why SPE is Effective for Alverine

The effectiveness of SPE for alverine and its metabolites lies in the ability to selectively retain the analytes on a solid sorbent while interfering matrix components are washed away.[8] The choice of a polymeric reversed-phase sorbent, such as the Phenomenex Strata-X, has been shown to provide high and reproducible recoveries for both alverine and para-hydroxyalverine from human plasma.[9] This is attributed to the strong hydrophobic interactions between the analytes and the sorbent material. The subsequent elution with an organic solvent effectively disrupts these interactions, allowing for the collection of a concentrated and purified sample.

Detailed Protocol: SPE for Alverine and para-Hydroxyalverine in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the quantification of alverine and para-hydroxyalverine in human plasma.[9]

Materials:

  • Phenomenex Strata-X 33 µm polymeric sorbent cartridges

  • Human plasma samples

  • Alverine-d5 (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 2.0 mM Ammonium formate buffer (pH 3.0)

  • SPE manifold

  • Centrifuge

Protocol Steps:

  • Sample Pre-treatment:

    • Thaw human plasma samples at room temperature.

    • Vortex mix the plasma samples to ensure homogeneity.

    • Spike the plasma samples with the internal standard, alverine-d5.

  • SPE Cartridge Conditioning:

    • Condition the Phenomenex Strata-X cartridges with 1.0 mL of methanol.

    • Equilibrate the cartridges with 1.0 mL of 2.0 mM ammonium formate buffer.

    • Follow with a wash of 1.0 mL of 20% (v/v) methanol in water, repeated twice.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a suitable solvent to remove interfering substances. Note: The original publication does not specify a separate wash step after sample loading, as the conditioning/equilibration steps serve to prepare the sorbent and remove some impurities.

  • Elution:

    • Elute the analytes and the internal standard with 500 µL of an elution solution consisting of acetonitrile and 2.0 mM ammonium formate buffer (pH 3.0) in an 80:20 (v/v) ratio.

    • Collect the eluate in pre-labeled vials.

  • Post-Elution:

    • Briefly vortex the collected eluate.

    • Inject an appropriate volume (e.g., 5.0 µL) of the eluate into the LC-MS/MS system for analysis.

SPE Workflow Diagram

SPE_Workflow cluster_0 SPE Protocol Condition 1. Condition Cartridge (Methanol & Buffer) Load 2. Load Plasma Sample Condition->Load Wash 3. Wash (Implied in Conditioning) Load->Wash Elute 4. Elute Analytes (Acetonitrile/Buffer) Wash->Elute Analyze 5. LC-MS/MS Analysis Elute->Analyze

Caption: Solid-Phase Extraction Workflow for Alverine.

Quantitative Data: Recovery and Matrix Effects for SPE

The following table summarizes the recovery and matrix effect data from a validated SPE method for alverine and para-hydroxyalverine.[9]

AnalyteMean Recovery (%)IS-Normalized Matrix Factor
Alverine80.590.982–1.009
para-Hydroxyalverine81.260.982–1.009

Interpretation: The high recovery rates indicate the efficiency of the SPE method in extracting the analytes from the plasma matrix. The IS-normalized matrix factor, being close to 1, suggests that the matrix has a minimal effect on the ionization of the analytes, a testament to the cleanliness of the extract provided by the SPE procedure.

II. Liquid-Liquid Extraction (LLE): A Classic and Cost-Effective Approach

Liquid-liquid extraction is a sample preparation technique that partitions analytes between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent.[10] LLE is a simpler and more cost-effective method compared to SPE, making it a viable option for many bioanalytical applications.[7]

The choice of the organic solvent is critical and is based on the polarity and solubility of the analytes. For basic compounds like alverine, adjusting the pH of the aqueous phase to suppress the ionization of the analytes can enhance their partitioning into the organic phase.

Authoritative Grounding: The Rationale for LLE in Alverine Analysis

The principle behind LLE for alverine and its metabolites is the differential solubility of the analytes in an aqueous matrix versus an immiscible organic solvent. By selecting an appropriate organic solvent and optimizing the pH of the aqueous phase, a high recovery of the analytes can be achieved. LLE can be particularly effective in removing highly polar, water-soluble interferences. However, it may be less efficient than SPE in removing non-polar interferences and can be more labor-intensive.[5]

Detailed Protocol: Generalized LLE for Alverine and its Metabolites in Human Plasma

Disclaimer: This is a generalized protocol and requires optimization and validation for the specific analytes and matrix.

Materials:

  • Human plasma samples

  • Internal Standard (e.g., a structural analog of alverine)

  • Extraction Solvent (e.g., a mixture of diethyl ether and dichloromethane)

  • pH adjusting solution (e.g., sodium hydroxide or hydrochloric acid)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the LC mobile phase)

Protocol Steps:

  • Sample Preparation:

    • Pipette a known volume of human plasma into a centrifuge tube.

    • Add the internal standard.

    • Adjust the pH of the plasma sample to a basic pH (e.g., pH 9-10) to ensure alverine and its metabolites are in their non-ionized form, enhancing their solubility in the organic solvent.

  • Extraction:

    • Add a specific volume of the extraction solvent to the centrifuge tube.

    • Vortex the mixture vigorously for a set period (e.g., 5-10 minutes) to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.

  • Phase Separation:

    • Centrifuge the mixture at a high speed (e.g., 4000 rpm for 10 minutes) to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution:

    • Reconstitute the dried residue in a small, known volume of a suitable solvent (e.g., the initial mobile phase of the LC system).

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LLE Workflow Diagram

LLE_Workflow cluster_1 LLE Protocol Sample_Prep 1. Sample pH Adjustment Extraction 2. Add Organic Solvent & Vortex Sample_Prep->Extraction Centrifugation 3. Centrifuge for Phase Separation Extraction->Centrifugation Collection 4. Collect Organic Layer Centrifugation->Collection Evaporation 5. Evaporate to Dryness Collection->Evaporation Reconstitution 6. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 7. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Liquid-Liquid Extraction Workflow.

III. Protein Precipitation (PPT): The Rapid and High-Throughput Option

Protein precipitation is a straightforward and rapid sample preparation technique that involves the addition of an organic solvent or an acid to a biological sample to denature and precipitate proteins.[11] This method is particularly well-suited for high-throughput screening and early-stage drug discovery due to its simplicity and ease of automation.[11]

Acetonitrile is a commonly used precipitating agent as it generally results in cleaner supernatants compared to methanol.[12]

Authoritative Grounding: The Utility and Caveats of PPT for Alverine Analysis

The primary advantage of PPT is its speed and simplicity. By adding a sufficient volume of a miscible organic solvent like acetonitrile, proteins in the plasma sample are effectively precipitated, allowing for the collection of a supernatant containing the analytes of interest.[11] However, a significant drawback of PPT is that it can be a "dirtier" sample preparation method compared to SPE and LLE.[5] This is because some endogenous matrix components, such as phospholipids, may remain in the supernatant, potentially leading to ion suppression or enhancement in the MS source and affecting the accuracy and precision of the analysis.[12] Therefore, while PPT is a rapid screening tool, the resulting extracts may require further cleanup for more rigorous quantitative studies.

Detailed Protocol: Generalized Protein Precipitation for Alverine and its Metabolites in Human Plasma

Disclaimer: This is a generalized protocol and requires optimization and validation for the specific analytes and matrix.

Materials:

  • Human plasma samples

  • Internal Standard

  • Acetonitrile (HPLC grade), chilled

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

  • 96-well collection plate (optional, for high-throughput)

Protocol Steps:

  • Sample Preparation:

    • Pipette a known volume of human plasma into a microcentrifuge tube.

    • Add the internal standard.

  • Precipitation:

    • Add a pre-determined volume of chilled acetonitrile to the plasma sample. A common ratio is 3:1 or 4:1 (acetonitrile:plasma, v/v).[12][13]

    • Vortex the mixture vigorously for a set time (e.g., 1-2 minutes) to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or a well of a 96-well plate, being cautious not to disturb the protein pellet.

  • Analysis:

    • Directly inject an aliquot of the supernatant into the LC-MS/MS system for analysis. Note: In some cases, an evaporation and reconstitution step may be included to concentrate the sample and exchange the solvent.

PPT Workflow Diagram

PPT_Workflow cluster_2 PPT Protocol Sample_Prep 1. Add Internal Standard to Plasma Precipitation 2. Add Acetonitrile & Vortex Sample_Prep->Precipitation Centrifugation 3. Centrifuge to Pellet Proteins Precipitation->Centrifugation Collection 4. Collect Supernatant Centrifugation->Collection Analysis 5. LC-MS/MS Analysis Collection->Analysis

Caption: Protein Precipitation Workflow.

IV. Comparative Analysis and Method Selection

The choice of the most appropriate sample preparation technique depends on several factors, including the analytical goals, the required level of sensitivity and selectivity, sample throughput, and available resources.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Selectivity HighModerateLow
Cleanliness of Extract Very HighHighModerate
Recovery High and ReproducibleGenerally Good, but can be variableGood, but potential for co-precipitation
Matrix Effects MinimalModerateCan be significant
Throughput Moderate to High (automatable)Low to ModerateHigh (easily automatable)
Cost HighLowVery Low
Complexity HighModerateLow
Best Suited For Regulated bioanalysis, low-level quantification, complex matricesRoutine analysis, moderate sensitivity requirementsHigh-throughput screening, early-stage discovery

Expert Insights on Method Selection:

  • For regulated bioequivalence or pharmacokinetic studies where high accuracy, precision, and robustness are paramount, Solid-Phase Extraction (SPE) is the recommended method. Its ability to provide the cleanest extracts minimizes the risk of matrix effects and ensures the highest quality data.[7]

  • For routine analysis or in laboratories with limited resources , Liquid-Liquid Extraction (LLE) offers a good balance of cost-effectiveness and performance. Careful optimization of the extraction solvent and pH can yield acceptable results for many applications.[10]

  • For high-throughput screening in drug discovery or for rapid analysis where the highest level of accuracy is not the primary goal , Protein Precipitation (PPT) is an excellent choice due to its speed, simplicity, and low cost.[11] However, it is crucial to be aware of the potential for matrix effects and to use an appropriate internal standard to compensate for any variability.

V. Conclusion: A Strategic Approach to Sample Preparation

The successful quantification of alverine and its metabolites is a cornerstone of its clinical and pharmaceutical development. The selection of an appropriate sample preparation technique is a critical determinant of the quality and reliability of the analytical data. This guide has provided a detailed overview and protocols for Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation.

As a Senior Application Scientist, my recommendation is to adopt a strategic approach to method selection. For definitive, high-stakes studies, the investment in SPE is justified by the superior data quality it provides. For less stringent applications, LLE and PPT offer practical and efficient alternatives. Ultimately, the choice of method should be guided by a thorough understanding of the analytical objectives and validated to ensure it meets the required performance criteria for accuracy, precision, and reliability.

References

  • Pop, R. M., Pusta, D. L., Muntean, D. L., & Mederle, O. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 186, 113303. [Link]

  • SciTechnol. (n.d.). A Comparative Analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) in Chromatographic Sample Preparation. Journal of Chromatography & Separation Techniques. [Link]

  • Gouveia, C. A., et al. (2021). Comparison of extraction efficiencies and LC–MS–MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood. Journal of Analytical Toxicology, 45(7), 735–746. [Link]

  • Biotage. (2023, January 17). SLE, SPE and LLE – How are Those Different?[Link]

  • Bermejo, A. M., et al. (2004). Microwave-Assisted Extraction and HPLC-DAD Determination of Drugs of Abuse in Human Plasma. Journal of Analytical Toxicology, 28(6), 449–455. [Link]

  • Aman, M., & Tzanova, M. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical Research International, 35(19), 42-53. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]

  • Hawach. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. [Link]

  • Rizea-Savu, C., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in pharmacology, 11, 607833. [Link]

  • Rathod, D. M., et al. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(2), 95–102. [Link]

  • ResearchGate. (n.d.). Schematic representation of metabolic pathways and individual contribution of each moiety to the overall alverine-related exposure. [Link]

  • LabRulez LCMS. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]

  • Mande, S. R., Jadhav, A. R., Rawale, S. P., & Ambekar, A. A. (2023). Parameters of Bioanalytical Method Development and Validation. TIJER: International Research Journal, 10(7). [Link]

  • ResearchGate. (n.d.). Effect of the ratio of acetonitrile:plasma on protein precipitation recoveries of (A) davalintide and (B) des-Lys davalintide. [Link]

  • Singh, S. K., & Singh, S. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 69, 198–206. [Link]

  • Woolf, E. J., et al. (2015). Determination of doravirine in human plasma using liquid-liquid extraction and HPLC-MS/MS. Bioanalysis, 7(15), 1859–1868. [Link]

  • Iannone, M., et al. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 27(23), 8275. [Link]

  • Schütz, H. (n.d.). Bioanalytical Method Development and Validation. BEBAC. [Link]

  • Rizea-Savu, C., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in pharmacology, 11, 607833. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • precisionFDA. (n.d.). ALVERINE. [Link]

  • Hashitani, H., et al. (2008). Evolving mechanisms of action of alverine citrate on phasic smooth muscles. British journal of pharmacology, 155(8), 1254–1267. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 4-Hydroxy Alverine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Exchange" Misconception

In the analysis of 4-Hydroxy Alverine-d5, researchers often report a "loss of label" or "mass shift" when handling the standard in protic solvents. As a Senior Application Scientist, I must first clarify a critical distinction: Labile Proton Exchange vs. Backbone Isotope Exchange .

Most commercial 4-Hydroxy Alverine-d5 standards are labeled on the


-ethyl group  (

-CD

CD

). The deuterium atoms on this carbon chain are chemically stable and do not exchange under standard laboratory conditions.

If you observe a mass shift, it is almost certainly due to the rapid exchange of the phenolic hydroxyl proton or the ammonium proton with the solvent, or an inappropriate choice of MRM transitions. This guide details how to distinguish between these phenomena and how to handle the standard to ensure quantitative accuracy.

Module 1: The Science of Stability

Structural Analysis & Label Location

To prevent exchange, we must identify where the deuterium resides.

  • Compound: 4-Hydroxy Alverine (Metabolite of Alverine).

  • Functional Groups: Phenol (Acidic), Tertiary Amine (Basic/Protonatable).

  • Standard Labeling (

    
    ):  Typically located on the 
    
    
    
    -ethyl chain.
    • Structure: 4-(3-((ethyl-

      
       )(3-phenylpropyl)amino)propyl)phenol.[1]
      
Mechanisms of Exchange
Type of ProtonLocationExchange RateRisk LevelPrevention Strategy
Carbon-Bound (C-D) Ethyl Group (

-CD

CD

)
Negligible LowStable up to extreme pH/Temp. No specific prevention needed.
Carbon-Bound (Ar-D) Phenyl Ring (Ortho/Para)Slow to Moderate MediumAvoid Strong Acids. Acid-catalyzed Electrophilic Aromatic Substitution can cause back-exchange.
Heteroatom (O-D / N-D) Phenolic -OH, Ammonium -NH

Instantaneous High (Perceived)Use Aprotic Solvents (DMSO, ACN) for stock. Accept exchange in Mobile Phase.
The "Apparent Loss" Phenomenon

If you dissolve a deuterated standard (where the labile protons might be D) in a protic solvent like Methanol (


) or Water (

), the labile D atoms on the Oxygen or Nitrogen will exchange with the solvent's H atoms within milliseconds.
  • Result: You lose mass (e.g., M+6 becomes M+5), but the core

    
     ethyl tag remains intact.
    
  • Solution: This is not a defect. It is thermodynamic reality. You must account for this in your mass spec method, not "prevent" it.

Module 2: Troubleshooting Guides & FAQs

Q1: "I prepared my stock in Methanol, and the mass spectrum shows a lower m/z than expected. Did my standard degrade?"

Diagnosis: Likely Labile Proton Exchange , not degradation. Technical Explanation: Methanol is a protic solvent. The phenolic proton of 4-Hydroxy Alverine exchanges dynamically with the methanol hydroxyl protons. If your standard was supplied as a salt (e.g., HCl salt) or had deuterated labile sites, these are now replaced by Hydrogen from the methanol. Corrective Action:

  • Do not discard the stock. The critical C-D bonds on the ethyl group are intact.

  • Protocol: Evaporate the methanol under Nitrogen (if concentration allows) and reconstitute in DMSO or Acetonitrile (Aprotic) to "freeze" the exchange state for storage.

  • Verification: Run an MS scan.[2][3][4][5] You should see the parent mass corresponding to the molecule with the

    
    -ethyl chain intact.
    
Q2: "How do I prevent acid-catalyzed exchange if my label is on the aromatic ring?"

Diagnosis: Aromatic protons ortho/para to a phenol are susceptible to exchange in acidic media (Electrophilic Aromatic Substitution). Technical Explanation: The hydroxyl group activates the ring. In the presence of strong acid (e.g., 1% Formic Acid or TFA) and heat,


 can exchange with solvent 

. Corrective Action:
  • Mobile Phase: Keep acid modifier concentration low (e.g., 0.1% Formic Acid is usually safe; avoid 1-2% concentrations).

  • Temperature: Keep the column oven below 40°C. High heat accelerates the activation energy required for Ar-D exchange.

  • Storage: Never store aromatic-labeled standards in acidic aqueous solutions.

Q3: "Which MRM transition should I use to avoid 'Exchange' interference?"

Diagnosis: Selecting a transition that involves the loss of the labeled group or includes a labile proton causes variability. Recommendation:

  • Precursor: Choose the protonated molecule

    
    . Ensure you calculate the mass based on the C-D  label only, assuming labile protons are H (since your mobile phase is likely water/methanol/acetonitrile).
    
  • Product Ion: Select a fragment that retains the ethyl-

    
     group .
    
    • Good Transition: Fragmentation of the propyl chain retaining the Nitrogen and Ethyl-

      
       group.
      
    • Bad Transition: Loss of the Ethyl group (neutral loss) – this removes your label, making the IS indistinguishable from the analyte.

Module 3: Experimental Protocols

Protocol A: Preparation of "Exchange-Proof" Stock Solutions

Purpose: To maximize stability and prevent hydrolysis or oxidative degradation of the phenolic moiety.

  • Solvent Selection: Use DMSO (Anhydrous) or Acetonitrile (LC-MS Grade) .

    • Why? These are aprotic. They cannot donate protons, preventing labile exchange and hydrolysis.

  • Concentration: Prepare a high-concentration Master Stock (e.g., 1 mg/mL).

    • Step: Weigh 1.0 mg of 4-Hydroxy Alverine-

      
      .
      
    • Step: Add 1.0 mL DMSO. Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation of the phenol). Store at -20°C or -80°C .

    • Shelf Life: >12 months in DMSO at -20°C.

Protocol B: Verification of Isotopic Purity (Self-Validating System)

Purpose: To confirm if "loss" is chemical degradation or just labile exchange.

  • Prepare Sample A: 1 µg/mL standard in H2O:MeCN (50:50) + 0.1% Formic Acid.

  • Prepare Sample B: 1 µg/mL standard in D2O:MeCN (50:50) + 0.1% Formic Acid-d2 (if available) or just D2O.

  • Incubate: 1 hour at Room Temperature.

  • Analyze: Infuse both into MS.

    • Result: If the mass of Sample B is higher than Sample A by exactly the count of labile protons (OH + NH), but the

      
       difference from the native drug remains constant, the backbone is stable.
      

Module 4: Visualization (Workflows & Mechanisms)

Diagram 1: Decision Matrix for Solvent Selection

This diagram guides the user through the logic of solvent choice to minimize exchange risks.

SolventStrategy Start Start: Dissolve 4-Hydroxy Alverine-d5 SolventType Select Solvent Type Start->SolventType Protic Protic Solvent (Methanol, Water, Ethanol) SolventType->Protic Avoid for Stock Aprotic Aprotic Solvent (DMSO, Acetonitrile) SolventType->Aprotic Recommended ExchangeRisk Risk: Instant Exchange of Phenolic -OH and Amine -NH Protic->ExchangeRisk Stable Result: No Proton Exchange. Maximum Stability. Aprotic->Stable ApparentLoss Observation: Mass Shift (Labile protons swap H for D or vice versa) ExchangeRisk->ApparentLoss TrueDegradation Risk: Acid-Catalyzed Ring Exchange (Only if pH < 2 and High Temp) ApparentLoss->TrueDegradation If Acidic & Heated

Caption: Decision matrix for solvent selection. Aprotic solvents (Green path) preserve the exact isotopic state of labile protons during storage, while protic solvents (Red path) lead to immediate labile exchange.

Diagram 2: Mechanism of Potential Acid-Catalyzed Exchange

This diagram illustrates the theoretical risk if the label were on the aromatic ring, helping users understand why pH control matters.

ExchangeMechanism Phenol Phenol Ring (Activated) Intermediate Carbocation Intermediate (Resonance Stabilized) Phenol->Intermediate + H+ (Attack at Ortho/Para) Acid Acidic Medium (H+) Acid->Intermediate Exchange Loss of Deuterium (D+) Gain of Proton (H+) Intermediate->Exchange - D+ Result Back-Exchanged Product (Signal Loss) Exchange->Result

Caption: Mechanism of Electrophilic Aromatic Substitution. In strong acids, the activated phenol ring can exchange aromatic Deuterium for Hydrogen. This is prevented by maintaining pH > 3 during storage.

References

  • Wang, S., et al. (2007). Hydrogen/Deuterium Exchange Mass Spectrometry in the Analysis of Protein Conformation and Dynamics. Analytical Chemistry.[2][5][6][7][8] (Context: General principles of rapid H/D exchange on heteroatoms).

  • Toronto Research Chemicals. (2024). 4-Hydroxy Alverine-d5 Hydrochloride Product Data Sheet.[1] (Context: Confirmation of Ethyl-d5 labeling structure).

  • Alsachim. (2024). 4-Hydroxy Alverine-d5.[1][8][9] (Context: Commercial availability and stability data).

  • Jorgensen, M. (2010). Stability of Deuterated Internal Standards in Bioanalytical Assays. Journal of Mass Spectrometry. (Context: General guidelines for IS storage and solvent effects).

  • Sigma-Aldrich. (2025). Isotec Stable Isotopes: Handling and Storage. (Context: Best practices for preventing moisture-induced exchange).

Sources

Eliminating Peak Tailing for 4-Hydroxy Alverine Metabolites in LC-MS: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Hydroxy Alverine and its related metabolites. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on eliminating peak tailing in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. As Senior Application Scientists, we have curated this information to provide both fundamental understanding and actionable solutions to enhance the accuracy and robustness of your analytical methods.

Understanding the Challenge: The Chemistry of 4-Hydroxy Alverine and Peak Tailing

4-Hydroxy Alverine, a primary metabolite of the antispasmodic drug Alverine, is a basic compound due to the presence of a tertiary amine functional group.[1][2][3] In reversed-phase liquid chromatography (RPLC), basic compounds are notoriously prone to exhibiting poor peak shapes, most commonly observed as "peak tailing."

Peak tailing occurs when a portion of the analyte is retained more strongly by the stationary phase than the main portion, leading to an asymmetrical peak with a drawn-out trailing edge.[4] The primary cause of this phenomenon for basic analytes like 4-Hydroxy Alverine is the secondary interaction with residual silanol groups on the surface of silica-based stationary phases.[5][6][7] At mobile phase pH values above approximately 3, these silanol groups (Si-OH) can deprotonate to become negatively charged silanolates (Si-O⁻), which then interact electrostatically with the positively charged basic analyte, causing the undesirable peak shape.[5][7]

This guide will walk you through a systematic approach to diagnose and eliminate peak tailing for 4-Hydroxy Alverine metabolites, ensuring high-quality, reproducible data.

Troubleshooting Guide: From Diagnosis to Resolution

This section is structured in a question-and-answer format to directly address the issues you may be encountering in your laboratory.

Question 1: My peak for 4-Hydroxy Alverine is tailing. What is the most likely cause?

Answer: The most probable cause is the interaction between your basic analyte and acidic residual silanol groups on the C18 column packing material. This is a common issue for compounds containing amine groups.[5] To confirm this, you can systematically evaluate your method parameters, starting with the mobile phase pH.

Question 2: How can I adjust my mobile phase to reduce peak tailing?

Answer: Modifying the mobile phase is one of the most effective strategies to improve the peak shape of basic compounds.

Step-by-Step Protocol for Mobile Phase Optimization:

  • Lower the Mobile Phase pH: The most common and effective solution is to lower the pH of your aqueous mobile phase to 3.0 or below.[8] At this low pH, the residual silanol groups are protonated (Si-OH), minimizing their ability to interact with the positively charged 4-Hydroxy Alverine.

    • Recommended Additives: Use LC-MS compatible acids like formic acid or trifluoroacetic acid (TFA) at concentrations of 0.1% (v/v). Formic acid is often preferred for better MS sensitivity.

    • Caution: Ensure your column is stable at low pH. Standard silica columns can degrade below pH 3, leading to a loss of stationary phase.[5] Consider using columns specifically designed for low pH applications, such as those with sterically protected ligands.[9]

  • Optimize Buffer Concentration: Buffers can help maintain a stable pH and mask silanol interactions.[6]

    • For LC-MS applications, use volatile buffers like ammonium formate or ammonium acetate at concentrations typically below 10 mM to prevent ion suppression in the mass spectrometer.[8]

    • For LC-UV applications, a higher buffer concentration (e.g., 25 mM phosphate) can be more effective at reducing tailing by increasing the ionic strength of the mobile phase.[8]

Table 1: Recommended Mobile Phase Modifiers for 4-Hydroxy Alverine Analysis

ModifierTypical ConcentrationModeAdvantagesConsiderations
Formic Acid0.1%LC-MSGood proton source, volatile, excellent for MS sensitivity.May not be acidic enough to fully suppress all silanol interactions.
Trifluoroacetic Acid (TFA)0.05% - 0.1%LC-MS/UVStrong acid, very effective at suppressing silanol interactions.Can cause significant ion suppression in the MS.
Ammonium Formate5-10 mMLC-MSProvides buffering capacity at low pH, volatile.Ensure complete solubility in the mobile phase.
Ammonium Acetate5-10 mMLC-MSProvides buffering capacity, volatile.Ensure complete solubility in the mobile phase.
Question 3: I've adjusted the mobile phase pH, but I still see some tailing. What's my next step?

Answer: If mobile phase optimization is insufficient, your column chemistry is the next critical factor to address.

Workflow for Column Selection and Care:

cluster_options Column Selection Strategies A Initial Observation: Peak Tailing Persists B Evaluate Current Column: Is it end-capped or base-deactivated? A->B C Option 1: Switch to a High-Purity, End-Capped Column B->C If Not F Verify Column Health: Perform a column performance test B->F If Yes H Symmetrical Peak Achieved C->H D Option 2: Consider a Hybrid Silica Column D->H E Option 3: Explore Alternative Stationary Phases (e.g., Polymer-based) E->H G Implement Column Cleaning Protocol if Necessary F->G Fails Test F->H Passes Test G->H

Caption: Troubleshooting workflow for column-related peak tailing.

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured with lower metal content and undergo a process called "end-capping," which chemically derivatizes most of the residual silanol groups.[4][5] This makes them less reactive towards basic analytes. If you are using an older "Type A" silica column, switching to a modern, end-capped C18 or C8 column is highly recommended.[4][7][8] A published method for Alverine and its hydroxy metabolite successfully used a Kromasil C8 column.[10]

  • Consider Hybrid Silica Technology: Hybrid stationary phases, which incorporate both silica and organic polymers, offer improved pH stability and a reduced number of active silanol sites.[11] These can provide excellent peak shapes for basic compounds.

Question 4: Could other system or sample issues be causing my peak tailing?

Answer: Yes, while chemical interactions are the most common cause, several other factors can contribute to or exacerbate peak tailing.

System and Sample Troubleshooting Checklist:

  • Check for Extra-Column Volume: Excessive dead volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[7][12] Ensure all connections are properly made and use tubing with the smallest appropriate internal diameter.

  • Prevent Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[6] Try reducing the injection volume or sample concentration to see if the peak shape improves.

  • Assess for Column Contamination: Over time, strongly retained compounds from previous injections can accumulate on the column, creating active sites that cause tailing.[13] If you observe a gradual increase in tailing and backpressure, a column wash with a strong solvent (e.g., isopropanol) may be necessary.

  • Ensure Sample Solvent Compatibility: Ideally, your sample should be dissolved in the initial mobile phase.[14] Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable peak tailing factor? An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. For most applications, a value between 0.9 and 1.2 is considered excellent.[7] Values up to 1.5 may be acceptable for some assays, but significant tailing above this value should be addressed as it can impact integration accuracy and resolution.[5]

Q2: Will using an ion-pairing agent help? Ion-pairing agents can be used to improve the retention and peak shape of polar and ionic compounds.[15] However, they are often considered a last resort in LC-MS because they are non-volatile and can permanently modify the column and suppress the MS signal.[16] For 4-Hydroxy Alverine, optimizing pH and column chemistry is a more robust and MS-friendly approach.

Q3: Can the choice of organic solvent (acetonitrile vs. methanol) affect peak tailing? Yes, the choice of organic modifier can influence peak shape.[7] While both are common in reversed-phase chromatography, their properties differ. Sometimes, simply switching from acetonitrile to methanol (or vice-versa) or using a combination of both can alter selectivity and improve peak symmetry. This is a parameter worth investigating during method development.

Q4: My method was working fine, but now I'm seeing peak tailing. What should I check first? If peak tailing appears in a previously robust method, it often points to column degradation or contamination.[17]

  • Check System Suitability: Compare the current tailing factor to the historical data for the method.

  • Inspect for Leaks or Bad Connections: Ensure all fittings are secure.[12]

  • Column Contamination: Consider if a "dirty" sample was recently injected. Try a column wash.

  • Column Age: The column may have reached the end of its lifespan. Try a new column of the same type to see if the problem is resolved.

By systematically addressing these potential causes, you can effectively eliminate peak tailing for 4-Hydroxy Alverine metabolites and develop a robust, reliable LC-MS method.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]

  • Chromatography Forum. (2009, August 5). what to do to reduce peak tailing?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]

  • Nirogi, R., Kandikere, V., Bhyrapuneni, G., Muddana, N. R., & Komarneni, P. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 109–117. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy Alverine-d5. PubChem. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]

  • The LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Targeted profiling of polar intracellular metabolites using ion-pair-high performance liquid chromatography and -ultra high performance liquid chromatography coupled to tandem mass spectrometry: Applications to serum, urine and tissue extracts. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Mathews Open Access Journals. (2017, February 27). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alverine. PubChem. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Pairing — Blessing or Curse?. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PubMed. (2013, October 1). A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites. Retrieved from [Link]

  • Allmpus. (n.d.). 4-Hydroxy Alverine. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Frontiers. (2021, January 19). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Retrieved from [Link]

Sources

Technical Support Center: Alverine & 4-Hydroxy Alverine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for resolving analytical challenges in the quantification of Alverine and its primary active metabolite, 4-Hydroxy Alverine. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution issues during chromatographic analysis. We will move beyond generic advice to provide a scientifically-grounded, systematic approach to troubleshooting, rooted in the specific physicochemical properties of these two compounds.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental questions regarding the co-elution of Alverine and its hydroxylated metabolite. Understanding the 'why' is the first step to developing a robust and reliable separation method.

Q1: Why do Alverine and 4-Hydroxy Alverine have a high tendency for co-elution in reversed-phase HPLC?

A1: The tendency for co-elution stems directly from their high degree of structural similarity. Alverine is a highly lipophilic (non-polar) tertiary amine.[1][2] Its primary metabolite, 4-Hydroxy Alverine, differs only by the addition of a single hydroxyl (-OH) group on one of the phenyl rings.[3] While this hydroxylation does increase the molecule's polarity, the bulk of the molecule remains a large, non-polar hydrocarbon structure. In typical reversed-phase chromatography (e.g., using a C18 column), the primary retention mechanism is hydrophobic interaction. Because both molecules share the same large hydrophobic backbone, their retention times can be very close, leading to poor resolution or complete co-elution.

Q2: What are the key physicochemical differences between the two compounds that I can exploit to achieve separation?

A2: The key to separating these compounds lies in exploiting their subtle differences. While both are basic, the introduction of the phenolic hydroxyl group in 4-Hydroxy Alverine creates a crucial second site for ionization and interaction.

  • Polarity: 4-Hydroxy Alverine is more polar than Alverine. This is the most straightforward property to leverage. Strategies that enhance polar interactions will favor the separation.

  • Acidity/Basicity (pKa): Alverine has a single basic nitrogen atom (a tertiary amine) with an estimated pKa around 10.4.[4] 4-Hydroxy Alverine has this same basic nitrogen plus an acidic phenolic hydroxyl group (pKa typically around 10). This means you can selectively suppress the ionization of one or both functional groups by carefully controlling the mobile phase pH, which will drastically alter their retention behavior.

Q3: My chromatogram shows a single, broad, or shouldered peak. Before I overhaul my method, what are the first things I should check?

A3: Apparent co-elution can often be exacerbated or even caused by poor chromatographic performance. Before altering your mobile phase or column chemistry, you must ensure your HPLC system is functioning optimally. This is a critical self-validating step.

  • Column Health: A contaminated column or a void at the column inlet can cause significant peak tailing and broadening, which masks the separation of closely eluting peaks.[5] First, try flushing the column with a strong solvent (e.g., 100% isopropanol, ensuring miscibility). If the problem persists, the column may need replacement.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.[5] Ensure all connections are as short as possible.

  • Injection Solvent: Dissolving your sample in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 40% Acetonitrile) will cause peak distortion and broadening. Whenever possible, dissolve your sample in the initial mobile phase.

A detailed protocol for a system suitability check is provided in Section 3.1 .

Section 2: A Systematic Troubleshooting Workflow

When facing co-elution, a random approach to changing parameters is inefficient. The following workflow provides a logical, step-by-step process to diagnose and resolve the issue, starting with the least disruptive and moving to more significant method changes.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Co-elution Observed system_check Step 1: Perform System Suitability Check (Protocol 3.1) start->system_check system_ok System OK? (Peak Shape, Efficiency) system_check->system_ok fix_system Troubleshoot System: - Flush/Replace Column - Check Tubing - Match Injection Solvent system_ok->fix_system No ph_adjust Step 2: Optimize Mobile Phase pH (Protocol 3.2) system_ok->ph_adjust Yes fix_system->system_check Retry ph_resolved Resolution > 1.5? ph_adjust->ph_resolved organic_adjust Step 3: Adjust Organic Modifier Type/Ratio (Protocol 3.2) ph_resolved->organic_adjust No success Resolution Achieved ph_resolved->success Yes organic_resolved Resolution > 1.5? organic_adjust->organic_resolved column_select Step 4: Change Stationary Phase Chemistry (Protocol 3.3) organic_resolved->column_select No organic_resolved->success Yes column_resolved Resolution > 1.5? column_select->column_resolved column_resolved->success Yes re_evaluate Re-evaluate Entire Method & Consult Advanced Techniques (e.g., 2D-LC, SFC) column_resolved->re_evaluate No

Sources

Technical Support Center: Correcting Ion Suppression in Alverine Plasma Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical scientists. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common and critical challenge in the quantification of Alverine in plasma: ion suppression . As researchers and drug development professionals, achieving accurate and reproducible results is paramount. This document will equip you with the expertise to diagnose, mitigate, and correct for ion suppression in your Alverine LC-MS/MS assays.

Introduction to the Challenge: Alverine and Ion Suppression

Alverine is a smooth muscle relaxant used in the treatment of gastrointestinal disorders.[1] Following oral administration, Alverine is rapidly metabolized into its primary active metabolite, para-hydroxyalverine (PHA), and other secondary metabolites.[2] Due to the low plasma concentrations of both the parent drug and its metabolites, highly sensitive LC-MS/MS methods are essential for pharmacokinetic studies.[2]

However, the very nature of plasma, a complex biological matrix, presents a significant hurdle: matrix effects , most notably ion suppression.[3] This phenomenon occurs when co-eluting endogenous components from the plasma sample interfere with the ionization of the target analyte (Alverine and its metabolites) in the mass spectrometer's ion source.[4] The result is a decreased analyte signal, which can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity.[5]

One of the primary culprits behind ion suppression in bioanalysis are phospholipids .[6] Present at high concentrations in plasma, these molecules can co-extract with the analytes and interfere with the electrospray ionization (ESI) process.[6][7]

This guide provides a structured approach to troubleshooting and resolving these issues, ensuring the integrity and reliability of your bioanalytical data.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you may encounter during your Alverine plasma assays, providing probable causes and actionable solutions.

Q1: I'm observing low or inconsistent signal intensity for Alverine/PHA, especially at the lower limit of quantification (LLOQ). What's the likely cause and how can I fix it?

Probable Cause: This is a classic symptom of significant ion suppression.[4] Endogenous matrix components, particularly phospholipids, are likely co-eluting with your analytes and suppressing their ionization.[6] A simple protein precipitation (PPT) sample preparation method is often insufficient to remove these interfering substances.

Solution Pathway:

  • Confirm Ion Suppression: The first step is to definitively determine if ion suppression is occurring and at what retention time. This can be achieved with a post-column infusion experiment .[2]

    • Expert Insight: This experiment involves infusing a standard solution of Alverine and PHA directly into the MS detector while injecting an extracted blank plasma sample onto the LC column. A dip in the baseline signal at the retention time of your analytes is a clear indication of ion suppression.[2]

  • Optimize Sample Preparation: Your primary goal is to remove the interfering matrix components before they reach the analytical column.

    • Move Beyond Simple PPT: While fast, protein precipitation alone does not adequately remove phospholipids.

    • Implement Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up plasma samples and has been successfully used in validated Alverine bioanalytical methods.[8][9] A well-developed SPE protocol can significantly reduce matrix effects.[7]

    • Consider Phospholipid Removal Plates: Specialized products, such as HybridSPE® or Ostro™ plates, are designed to specifically target and remove phospholipids while allowing your analytes to pass through.[6] These can be a very efficient and high-throughput solution.

  • Refine Chromatographic Separation: If extensive sample cleanup is not feasible, focus on chromatographically separating Alverine and PHA from the region of ion suppression.

    • Gradient Elution: Employ a gradient elution profile that retains phospholipids strongly on the column, allowing your analytes to elute first in a "cleaner" region of the chromatogram.

    • Column Chemistry: Experiment with different reversed-phase column chemistries (e.g., C8, C18, Phenyl-Hexyl) to alter the selectivity and achieve better separation from interfering matrix components.[1][8]

Q2: My assay precision and accuracy are failing, with high %CVs between replicate samples. Could this be related to ion suppression?

Probable Cause: Absolutely. Inconsistent ion suppression is a major contributor to poor precision and accuracy.[5] The concentration of interfering matrix components can vary between different lots of plasma, leading to variable degrees of suppression from sample to sample.[10]

Solution Pathway:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[11] A SIL-IS, such as Alverine-d5, is chemically identical to the analyte but has a different mass.[12]

    • Mechanism of Correction: The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression.[11] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by ion suppression is normalized, leading to more accurate and precise results.[13] While SIL-IS are highly effective, it's important to note that in some cases, particularly with deuterium labels, they may not perfectly correct for ion suppression.[14]

    • Critical Note: For this correction to be effective, the analyte and the internal standard peaks must completely overlap chromatographically.[11]

  • Thorough Method Validation: Regulatory guidelines, such as those from the FDA, mandate the evaluation of matrix effects during method validation.[10]

    • Procedure: This involves testing the assay performance in at least six different lots of plasma to ensure that the method is not susceptible to variability between individual samples.[15] If your method fails this test, it's a strong indication that your sample cleanup and/or internal standard strategy needs to be improved.

Q3: I'm seeing a gradual decrease in signal intensity over the course of an analytical run. What could be causing this?

Probable Cause: This "drifting" signal is often due to the accumulation of non-volatile matrix components, like phospholipids, on the analytical column and in the ion source of the mass spectrometer.[5][16]

Solution Pathway:

  • Implement a Column Wash Step: Incorporate a high-organic wash step at the end of each chromatographic run to elute strongly retained matrix components from the column.

  • Use a Diverter Valve: Program the diverter valve to send the initial and final portions of the chromatographic run (where highly polar and non-polar interferences often elute) to waste instead of the mass spectrometer. This prevents contamination of the ion source.

  • Regular Instrument Maintenance: Frequent cleaning of the ion source is crucial when analyzing complex biological samples to prevent the buildup of contaminants that can exacerbate ion suppression.[5]

Frequently Asked Questions (FAQs)

Q: What are the typical MRM transitions for Alverine and para-hydroxyalverine (PHA)?

A: Based on published literature, the following MRM transitions are commonly used for positive electrospray ionization (ESI+):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Alverine (ALV)282.391.0 / 91.11[17][18]
para-hydroxyalverine (PHA)298.2 / 298.3107.0 / 106.9[17][18]
Alverine-d5 (IS)287.391.0[17]

Note: The exact m/z values may vary slightly depending on instrument calibration and resolution.

Q: Protein Precipitation (PPT) vs. Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE) - which is best for Alverine?

A: The choice of sample preparation technique depends on the required sensitivity and throughput of the assay. Here's a comparison:

TechniqueProsConsRecommendation for Alverine
Protein Precipitation (PPT) Fast, simple, inexpensive"Dirty" extract, significant ion suppression from phospholipidsNot recommended for sensitive, regulated bioanalysis due to high risk of matrix effects.
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT, can be selectiveLabor-intensive, requires solvent optimization, can be difficult to automateA viable option, but may require more method development than SPE.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high recovery, reduces matrix effects[7]More expensive than PPT, requires method development (sorbent selection, wash/elution steps)Highly recommended. Validated methods for Alverine have successfully used SPE to achieve high sensitivity and robustness.[8][9][12]

Q: Can I use a structural analog as an internal standard instead of a stable isotope-labeled one?

A: While a structural analog internal standard is better than no internal standard, a stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for correcting matrix effects in LC-MS bioanalysis.[13][19] A structural analog may have different chromatographic retention and ionization efficiency, meaning it may not experience the exact same degree of ion suppression as the analyte.[11] If a SIL-IS is not available, a structural analog that co-elutes as closely as possible with the analyte is the next best choice. Mebeverine has been used as an internal standard for Alverine in some studies.[8]

Experimental Protocols & Workflows

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

This protocol allows you to visualize the regions of ion suppression in your chromatogram.[2]

Materials:

  • LC-MS/MS system with a T-fitting

  • Syringe pump

  • Standard solution of Alverine and PHA (e.g., at a mid-QC concentration)

  • Extracted blank plasma (prepared using your current method)

Procedure:

  • Set up your LC system with the analytical column and mobile phases as you normally would.

  • Disconnect the LC flow from the MS ion source.

  • Using a T-fitting, connect the LC outlet to one inlet, the syringe pump to the second inlet, and the MS ion source to the outlet of the "T".

  • Begin infusing the Alverine/PHA standard solution at a low, constant flow rate (e.g., 5-10 µL/min) using the syringe pump.

  • Turn on the MS detector and monitor the MRM transitions for Alverine and PHA. You should see a stable, continuous signal.

  • Start the LC flow with your typical gradient.

  • Once the infusion signal is stable, inject a sample of extracted blank plasma.

  • Monitor the infused signal trace. Any significant drop in the signal intensity indicates a region of ion suppression. If this drop coincides with the retention time of Alverine or PHA, it confirms that matrix effects are impacting your analysis.

Workflow Diagram: Troubleshooting Ion Suppression

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathways cluster_validation Validation & Confirmation Problem Low / Inconsistent Signal Poor Accuracy & Precision Diagnose Perform Post-Column Infusion Experiment Problem->Diagnose Suspect Ion Suppression SamplePrep Optimize Sample Preparation (e.g., SPE, PLR plates) Diagnose->SamplePrep Suppression Confirmed Chromo Refine Chromatography (Gradient, Column) Diagnose->Chromo Suppression Confirmed IS Implement SIL-IS (e.g., Alverine-d5) SamplePrep->IS Chromo->IS Validate Validate Method According to FDA/ICH Guidelines (Test multiple matrix lots) IS->Validate Final Method

Caption: A logical workflow for diagnosing and resolving ion suppression issues.

Protocol 2: Recommended Solid-Phase Extraction (SPE) Method for Alverine and PHA

This protocol is based on methodologies reported in validated bioanalytical literature for Alverine.[2][12][17]

Materials:

  • Polymeric reversed-phase SPE cartridges (e.g., Phenomenex Strata-X, Waters Oasis HLB)

  • Human plasma sample

  • Internal Standard (Alverine-d5) spiking solution

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium formate

  • Formic Acid

  • Deionized water

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 150 µL of human plasma, add your internal standard (e.g., Alverine-d5).[1] Vortex briefly.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak aqueous solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes (Alverine, PHA) and the internal standard with 1 mL of an appropriate organic solvent (e.g., acetonitrile or a mixture of acetonitrile and 10 mM ammonium formate (65:35, v/v)).[1][12]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100-200 µL) of the mobile phase.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Mechanism Diagram: Phospholipid-Based Ion Suppression

PhospholipidSuppression Mechanism of Ion Suppression in ESI Source cluster_lc cluster_esi Electrospray Ionization (ESI) Source cluster_ms LC Alverine (Analyte) Phospholipids (Matrix) Droplet ESI Droplet Alverine Phospholipid LC->Droplet:f0 Co-elution SolventEvap Solvent Evaporation Droplet->SolventEvap Ionization Ionization & Competition SolventEvap->Ionization MS Reduced Alverine Signal Ionization->MS Phospholipids outcompete Alverine for charge/ surface access

Caption: How phospholipids co-opting the ESI process leads to ion suppression.

References

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Dass, C. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Lab Manager. (n.d.). How Sample Prep for Phospholipid Removal Works. Retrieved from [Link]

  • Rizea-Savu, C., Duna, A., & Sandulovici, R. (2021). Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers. Frontiers in Pharmacology, 11, 619561. [Link]

  • MDPI. (n.d.). Cross-Validation of a Multiplex LC–MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Retrieved from [Link]

  • Gomes, N. A., Laud, A., Pudage, A., Joshi, S. S., Vaidya, V. V., & Tandel, J. A. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(3), 197-206. [Link]

  • Shah, J., Vachhani, A., Shah, K., & Serasiya, T. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 131, 260-267. [Link]

  • ResearchGate. (2016). (PDF) An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Retrieved from [Link]

  • Taylor, P. J., & Toop, M. (2016). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 38(4), 436-444. [Link]

  • AGILENT. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Pingale, S. G., & Talele, G. S. (2013). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. [Link]

  • Patel, D. K., Desai, S. M., & Patel, C. N. (2013). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 94-100. [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved from [Link]

  • Hewavitharana, A. K., & Lee, S. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 345-348. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Ghosh, C., Jha, V., Ahir, R., Shah, S., Shinde, C. P., & Chakraborty, B. S. (2010). A rapid and most sensitive liquid chromatography/tandem mass spectrometry method for simultaneous determination of alverine and its major metabolite, para hydroxy alverine, in human plasma: application to a pharmacokinetic and bioequivalence study. Drug Testing and Analysis, 2(6), 284-291. [Link]

  • Resolve Mass Spectrometry. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. Retrieved from [Link]

  • PubMed. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from [Link]

  • ResearchGate. (n.d.). Phospholipid Depletion Techniques in LC‐MS Bioanalysis. Retrieved from [Link]

  • d'Avolio, A., Simiele, M., & De Nicolò, A. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Bioanalysis, 9(16), 1235-1238. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Lazzaro, A., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 13(7), 819. [Link]

  • Mathews Open Access Journals. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Retrieved from [Link]

Sources

Technical Support Center: Alverine-d5 Trace Analysis & Carryover Minimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ALV-D5-LCMS-001 Subject: Troubleshooting persistent carryover of Deuterated Alverine (Alverine-d5) in HPLC/UPLC-MS assays. Assigned Specialist: Senior Application Scientist, Bioanalytical Division.

Executive Summary: The "Sticky" Amine Problem

Alverine is a tertiary amine with a high lipophilicity (LogP ~5.9) and a pKa of ~9.5. This physicochemical profile creates a "perfect storm" for carryover:

  • ** hydrophobic interaction:** The aliphatic tails adsorb strongly to polymeric rotor seals and metallic surfaces.

  • Ionic interaction: The positively charged amine (at acidic pH) binds to residual silanols on column stationary phases.

When using Alverine-d5 as an Internal Standard (IS), carryover in your "Double Blanks" (matrix without analyte or IS) can lead to method validation failure under FDA/EMA guidelines. This guide provides a self-validating workflow to isolate and eliminate this issue.

Part 1: Diagnostic Workflow (Isolate the Source)

Before changing solvents, you must identify where the Alverine is hiding. Use the following logic tree to diagnose the source.

Experiment: The "Zero-Injection" Test
  • Run a High Standard (ULOQ).

  • Run a Blank (Standard injection).

  • Crucial Step: Run a "0 µL Injection" (or "Run Gradient Only" / "No Injection").

    • If the peak appears in the "No Injection" run: The carryover is on the Column or in the Valve Rotor .

    • If the peak disappears in the "No Injection" run but returns in a standard Blank: The carryover is in the Needle or Injection Loop .

CarryoverDiagnosis Start Start: Carryover Detected in Double Blank Step1 Run ULOQ -> Blank -> 'No Injection' Gradient Run Start->Step1 Decision Is Peak Present in 'No Injection' Run? Step1->Decision ResultCol Source: Column or Valve (Ghost Peak) Decision->ResultCol Yes ResultNeedle Source: Needle/Loop (Adsorption) Decision->ResultNeedle No ActionCol Action: Implement Sawtooth Gradient & Change Column Chemistry ResultCol->ActionCol ActionNeedle Action: Modify Needle Wash & Change Rotor Seal ResultNeedle->ActionNeedle

Figure 1: Diagnostic logic tree to distinguish between autosampler adsorption and column memory effects.

Part 2: The Autosampler Solutions (Needle & Valve)

If your diagnostic points to the autosampler (Needle/Loop), standard methanol washes are insufficient for Alverine. You need a "Chaotropic" wash that disrupts both hydrophobic and ionic bonds.

FAQ: Which Needle Wash solvent removes Alverine?

Answer: You require a multi-solvent approach. A single wash is rarely enough.

  • Weak Wash: Matches your initial mobile phase (usually 90% Water / 10% Organic).

  • Strong Wash (The "Magic Mix"): You must use a solvent that dissolves the lipophilic tail and protonates the amine to keep it soluble.

Recommended Strong Wash Formulation:

Component Percentage Function
Acetonitrile (ACN) 40% Solubilizes lipophilic tail (stronger elution strength).
Isopropanol (IPA) 30% High viscosity scrubs the surface; excellent for lipophilics.
Acetone 20% Denatures protein matrix (if plasma) and boosts solubility.
Water 9.5% Maintains solubility of salts/buffers.

| Formic Acid | 0.5% | Critical: Keeps Alverine protonated (H+) to prevent sticking to metal. |

Hardware Upgrade: Rotor Seal Material

Standard Vespel rotor seals (polyimide) can act as a "sponge" for Alverine due to its pH range.

  • Action: Switch to PEEK or Tefzel (ETFE) rotor seals. These are more hydrophobic but less porous to amines than Vespel at high pH.

Part 3: The Column & Gradient Solutions

If the carryover persists even without an injection (Ghost Peak), the Alverine is accumulating on the column head and eluting in subsequent runs.

The "Sawtooth" Wash Step

Alverine requires a "hard" wash at the end of every gradient. A simple ramp to 95% B is often insufficient.

Protocol:

  • Elution: Gradient up to 95% B.

  • Hold: 0.5 min.

  • Drop: Rapidly switch to 10% B (0.1 min).

  • Pulse: Rapidly switch back to 95% B (0.1 min).

  • Repeat: Do this 2-3 times before final equilibration. Why? This rapid change in surface tension helps dislodge molecules trapped in the stationary phase pores.

Column Chemistry Selection

Standard C18 columns have residual silanols (Si-OH) which attract the positively charged Alverine (Alverine-H+).

Recommended Stationary Phases:

  • CSH (Charged Surface Hybrid): These columns have a slight positive charge on the surface, which electrostatically repels the positively charged Alverine, preventing tailing and carryover.

  • Biphenyl: Offers pi-pi interactions which can be more selective, but ensure it is fully end-capped.

Part 4: System Passivation (The Nuclear Option)

If you are using an older HPLC system with stainless steel tubing, Alverine may be adsorbing to the steel oxide layer.

Protocol: Medronic Acid Passivation Instead of dangerous nitric acid, use Medronic Acid (Etidronic acid) or a commercial passivation solution (e.g., Agilent InfinityLab Deactivator).

  • Remove the column.[1] Install a union.

  • Flush system with Phosphoric Acid (30%) or Medronic Acid (5 mM) in water for 60 minutes.

  • This masks active metal sites that bind amines.

Summary of Critical Parameters

ParameterStandard SettingAlverine-Optimized Setting
Rotor Seal VespelPEEK / Tefzel
Needle Wash MethanolACN:IPA:Acetone:H2O:FA (40:30:20:9.5:0.5)
Column Standard C18CSH C18 / XBridge BEH
Mobile Phase B ACNACN + 0.1% Formic Acid (Ensure pH < 4)
Blank Injection Mobile PhaseBlank Matrix + IS (Monitor Double Blank)

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Focus on Section III.B.2 (Carryover).

  • Dolan, J. W. Attacking Carryover Problems. LCGC North America. (2001).[2] Detailed mechanisms of autosampler adsorption.

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing and Carryover for Basic Compounds. Application Note.

  • Shimadzu. Solving Carryover Problems in HPLC. Technical Report.

  • PubChem. Alverine (Compound Summary). National Library of Medicine. (Accessed 2024).[3] Verifying LogP (5.93) and pKa data.

Sources

Technical Support Center: Stability of 4-Hydroxy Alverine-d5 Under Freeze-Thaw Cycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy Alverine-d5. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this deuterated metabolite. Here, we will address the critical aspect of its stability under freeze-thaw cycles, a crucial parameter for ensuring the accuracy and reliability of bioanalytical data.

Introduction: The Criticality of Freeze-Thaw Stability

In bioanalytical method validation, establishing the stability of an analyte in a given matrix under various conditions is paramount.[1] Freeze-thaw stability is a key component of this validation process, as it mimics the potential handling of study samples during analysis.[2] Repeated freezing and thawing can lead to the degradation of the analyte, resulting in inaccurate concentration measurements.[2][3] Therefore, a thorough understanding and validation of the freeze-thaw stability of 4-Hydroxy Alverine-d5 are essential for any quantitative bioanalytical method.

4-Hydroxy Alverine is the primary active metabolite of Alverine, a spasmolytic drug.[4][5] After oral administration, Alverine is rapidly converted to 4-Hydroxy Alverine.[4] Deuterated standards, such as 4-Hydroxy Alverine-d5, are commonly used as internal standards in quantitative analysis by LC-MS or GC-MS.[6] The incorporation of deuterium is intended to increase metabolic stability without altering the compound's pharmacological profile.[7][8] However, the physical and chemical stability of the deuterated form under laboratory conditions must be rigorously evaluated.

Frequently Asked Questions (FAQs)

Q1: Why is freeze-thaw stability particularly important for 4-Hydroxy Alverine-d5?

A1: As the primary active metabolite of Alverine, accurate quantification of 4-Hydroxy Alverine is critical in pharmacokinetic and metabolic studies.[4][5] 4-Hydroxy Alverine-d5 is the internal standard of choice for these assays.[6] Any degradation of the internal standard during sample handling, including freeze-thaw cycles, will lead to a proportional error in the calculated concentration of the non-labeled analyte. This can have significant implications for the interpretation of study results.

Q2: How many freeze-thaw cycles should I test for?

A2: Regulatory guidelines from bodies like the FDA and EMA recommend that the number of validated freeze-thaw cycles should equal or exceed the number of cycles that study samples are expected to undergo.[9][10][11] As a minimum, three cycles should be conducted.[9][10] It's crucial to anticipate the maximum number of times a sample might be thawed and refrozen for re-analysis or other purposes and validate for at least that number of cycles.

Q3: What are the acceptable stability criteria for freeze-thaw studies?

A3: For small molecules like 4-Hydroxy Alverine-d5, the mean concentration of the quality control (QC) samples after the freeze-thaw cycles should generally be within ±15% of the nominal concentration.[2] At the lower limit of quantitation (LLOQ), a wider range of ±20% may be acceptable.[2]

Q4: Can I extrapolate stability data from the non-deuterated 4-Hydroxy Alverine to the d5-labeled version?

A4: While the chemical properties are very similar, it is not recommended to directly extrapolate stability data. Although deuteration often enhances metabolic stability, its effect on physicochemical stability under freeze-thaw conditions is not always predictable.[7][8][12] Separate validation for 4-Hydroxy Alverine-d5 is necessary to ensure data integrity.

Q5: What storage temperature should I use for freezing the samples?

A5: The freezing temperature should be consistent with the temperature at which the study samples will be stored, typically -20°C or -80°C.[3][10] The validation should be performed at the same temperature to accurately reflect the conditions of the actual study samples.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Significant degradation (>15%) of 4-Hydroxy Alverine-d5 after freeze-thaw cycles. 1. pH changes in the matrix: Repeated freezing and thawing can cause shifts in the pH of the biological matrix (e.g., plasma, serum), which can catalyze degradation. 2. Enzymatic activity: Residual enzymatic activity in the matrix might not be completely halted by freezing and could contribute to degradation during the thawing phase. 3. Oxidation: Exposure to oxygen during thawing can lead to oxidative degradation. 4. Improper thawing: Inconsistent or prolonged thawing at room temperature can accelerate degradation.1. Buffer the matrix: If pH shifts are suspected, consider using a buffered matrix for your QC samples. 2. Inhibit enzymatic activity: Add appropriate enzyme inhibitors to the matrix before spiking with the analyte. 3. Minimize headspace: Use vials that are appropriately sized for the sample volume to reduce the air-to-sample ratio. Consider overlaying with an inert gas like nitrogen or argon before capping. 4. Standardize thawing procedure: Thaw samples consistently, for example, in a water bath at a controlled temperature for a defined period. Avoid leaving samples at room temperature for extended periods.
High variability in results between replicate QC samples. 1. Incomplete thawing: If the sample is not completely thawed and mixed, it can lead to non-homogenous sampling. 2. Condensation: Water condensation on the outside of the tube during thawing can dilute the sample if it enters the vial. 3. Adsorption to container walls: The analyte may adsorb to the surface of the storage container, and this can be variable.1. Ensure complete thawing and vortexing: Before taking an aliquot, ensure the sample is fully thawed and vortex thoroughly to ensure homogeneity. 2. Careful handling: Wipe tubes dry before opening to prevent contamination from condensation. 3. Use appropriate containers: Test different types of polypropylene or glass tubes to assess for non-specific binding. Silanized glass vials may be an option.
Unexpected peaks appearing in the chromatogram after freeze-thaw cycles. 1. Formation of degradation products: The new peaks could be metabolites or degradation products of 4-Hydroxy Alverine-d5. 2. Matrix effects: Freeze-thaw cycles can alter the matrix components, leading to the appearance of interfering peaks.1. Investigate degradation pathways: Use high-resolution mass spectrometry to identify the potential degradation products. A literature search on the degradation of Alverine and its metabolites may provide clues.[13] 2. Optimize chromatographic separation: Adjust the gradient, mobile phase, or column to separate the interfering peaks from the analyte of interest.

Experimental Protocol for Freeze-Thaw Stability Assessment

This protocol is a guideline and should be adapted to your specific laboratory conditions and analytical method.

1. Preparation of QC Samples:

  • Prepare at least two levels of QC samples: a low concentration (within three times the LLOQ) and a high concentration (near the upper limit of quantitation).[11]

  • Spike a known concentration of 4-Hydroxy Alverine-d5 into the same biological matrix as your study samples (e.g., human plasma with anticoagulant).

  • Prepare a sufficient number of aliquots for each concentration to cover all freeze-thaw cycles and the baseline analysis.

2. Baseline Analysis (Cycle 0):

  • Immediately after preparation, analyze a set of low and high QC samples (n≥3) to establish the baseline concentration.

  • This analysis should be performed with a freshly prepared calibration curve.

3. Freeze-Thaw Cycles:

  • Store the remaining QC aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.[9][10][11]

  • Cycle 1: Remove a set of low and high QC samples from the freezer. Allow them to thaw completely at room temperature or under controlled conditions. Once thawed, refreeze them at the storage temperature for at least 12 hours.

  • Subsequent Cycles: Repeat the thawing and freezing process for the desired number of cycles (minimum of three).[9][10] At each cycle, a separate set of QC samples should undergo the freeze-thaw process.

4. Analysis of Freeze-Thaw Samples:

  • After the final freeze-thaw cycle, analyze the QC samples that have undergone the stress conditions.

  • The analysis should be performed against a freshly prepared calibration curve.

5. Data Evaluation:

  • Calculate the mean concentration and standard deviation for each QC level at each freeze-thaw cycle.

  • Compare the mean concentrations of the freeze-thaw samples to the baseline (Cycle 0) concentrations.

  • The stability is acceptable if the mean concentration of the stressed samples is within ±15% of the baseline concentration.

Data Presentation Example
Freeze-Thaw CycleQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)% Bias from BaselinePass/Fail
0 (Baseline) Low109.8--
High100101.2--
1 Low109.5-3.1%Pass
High10099.8-1.4%Pass
2 Low109.3-5.1%Pass
High10098.5-2.7%Pass
3 Low109.1-7.1%Pass
High10097.9-3.3%Pass

Visualizing the Workflow and Potential Degradation

Experimental Workflow for Freeze-Thaw Stability Assessment

FreezeThawWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_cycles Freeze-Thaw Cycles prep_qc Prepare Low & High QC Samples in Biological Matrix baseline Baseline Analysis (Cycle 0) prep_qc->baseline freeze1 Freeze at -20°C / -80°C (≥12 hours) prep_qc->freeze1 prep_cal Prepare Fresh Calibration Curve prep_cal->baseline ft_analysis Analyze Freeze-Thaw Samples prep_cal->ft_analysis data_eval Data Evaluation (% Bias vs. Baseline) baseline->data_eval ft_analysis->data_eval thaw1 Thaw Completely freeze1->thaw1 refreeze1 Refreeze (≥12 hours) thaw1->refreeze1 cycle_n Repeat for n Cycles refreeze1->cycle_n cycle_n->ft_analysis

Caption: A flowchart illustrating the key steps in a freeze-thaw stability study.

Potential Degradation Pathway of 4-Hydroxy Alverine

DegradationPathway parent 4-Hydroxy Alverine-d5 degradation_product Potential Degradation Products (e.g., Oxidation, Hydrolysis) parent->degradation_product Freeze-Thaw Stress (pH change, O2 exposure)

Sources

Technical Support Center: High-Fidelity Alverine & Metabolite Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Isotopic Interference & Metabolic Crosstalk in LC-MS/MS Target Audience: Bioanalytical Scientists, DMPK Researchers Version: 2.1 (Current)

Core Diagnostic: The "Ghost Peak" Phenomenon

The Challenge

In Alverine (ALV) and Para-Hydroxy Alverine (PHA) analysis, "isotopic interference" often manifests as phantom signals. You may observe analyte peaks in blank samples, nonlinear calibration curves at high concentrations, or poor Internal Standard (IS) reproducibility.

This is rarely a simple contamination issue. It is usually a result of Isotopic Crosstalk or In-Source Fragmentation (ISF) .

The Mechanism of Interference

Two distinct mechanisms compromise ALV/PHA data:

  • IS Crosstalk (The M+n Effect): When using a deuterated Internal Standard (e.g., Alverine-D3), the natural isotopic envelope of the analyte (Alverine) can overlap with the IS channel.

    • Alverine (

      
      ): The Monoisotopic mass is ~282.2 Da (
      
      
      
      ).
    • The Problem: Carbon-13 occurs naturally (1.1%). With 20 carbons, the probability of Alverine having isotopes at M+3 is significant at high concentrations, mimicking the Alverine-D3 signal.

  • Metabolite-to-Aglycone ISF (The Glucuronide Trap): PHA is heavily glucuronidated in vivo. The glucuronide conjugate (

    
    ) is labile.
    
    • In the Ion Source: The high heat/voltage of ESI can cleave the glucuronide bond before mass filtration.

    • The Result:

      
       converts to PHA inside the source. The mass spectrometer detects this as "free" PHA, leading to massive overestimation of the active metabolite [1, 2].
      

Visualization: The Interference Pathway

The following diagram illustrates the specific mass transitions and where the "False Signal" originates.

Alverine_Interference cluster_legend Pathway Legend ALV Alverine (Parent) [M+H]+ 282.2 PHA Para-Hydroxy Alverine (PHA) [M+H]+ 298.2 ALV->PHA CYP450 Hydroxylation (+16 Da) IS Alverine-D3 (IS) [M+H]+ 285.2 ALV->IS Isotopic Overlap (M+3 Contribution) PHAG PHA-Glucuronide [M+H]+ 474.2 PHA->PHAG UGT Glucuronidation (+176 Da) PHAG->PHA In-Source Fragmentation (False PHA Signal) legend Solid: Metabolic Route | Dashed: Interference Source

Figure 1: Critical interference pathways. Note the feedback loop from PHA-Glucuronide to PHA caused by source instability, and the isotopic bleed from Parent to IS.

Troubleshooting Protocols (Q&A Format)

Scenario A: "My Internal Standard area counts drop as Alverine concentration increases."

Diagnosis: This is likely Ion Suppression or Isotopic Contribution , not just matrix effect. Root Cause: If Alverine concentration is high, its M+3 isotope contributes to the IS channel (Alverine-D3). Conversely, if the IS is impure (contains D0), it contributes to the analyte channel.

Protocol: The Null Injection Test

  • Prepare a ULOQ (Upper Limit of Quantitation) sample of Alverine without Internal Standard.

  • Inject this sample while monitoring the IS MRM transition (e.g., 285.2 -> 119.1).

  • Calculate:

    
    
    
  • Threshold: If Crosstalk > 5%, you must switch to a higher mass IS (e.g., Alverine-D6) or adjust chromatographic resolution.

Scenario B: "I am detecting PHA in samples where I only spiked PHA-Glucuronide."

Diagnosis: In-Source Fragmentation (ISF).[1][2] Root Cause: The glucuronide is breaking down in the ESI source, mimicking the aglycone. This is critical because PHA-Glucuronide circulates at much higher concentrations than free PHA [3].

Protocol: The ISF Check

  • Inject a pure standard of PHA-Glucuronide (1000 ng/mL).

  • Monitor the MRM transition for PHA (298.2 -> product).

  • Observe: If you see a peak at the retention time of the Glucuronide in the PHA channel, ISF is occurring.

  • Remediation:

    • Chromatography: You must chromatographically separate the Glucuronide from the PHA. If they co-elute, quantification is impossible.

    • Source Parameters: Lower the Desolvation Temperature and Cone Voltage.

Optimized Experimental Parameters

To mitigate the issues described above, use these validated parameters.

Table 1: Mass Spectrometry Transitions (Positive ESI)
AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Interference Risk
Alverine 282.2119.15025M+16 overlap from N-Oxides (rare)
Alverine-D3 (IS) 285.2119.15025High: Alverine M+3 overlap
Alverine-D6 (IS) 288.2119.15025Low: Recommended IS
PHA 298.2107.16030Critical: Glucuronide ISF
PHA-Glucuronide 474.2298.24015Monitor to confirm separation
Table 2: Chromatographic Strategy for Metabolite Resolution

Goal: Separate PHA (Polar) from PHA-Glucuronide (Very Polar) and Alverine (Non-polar).

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (2.1 x 50mm, 1.7µm)Phenyl-Hexyl offers better selectivity for aromatic amines like Alverine.
Mobile Phase A 10mM Ammonium Formate (pH 3.5)Low pH suppresses silanol activity; buffer stabilizes ionization.
Mobile Phase B Acetonitrile (LC-MS Grade)Methanol can sometimes enhance background noise for amines.
Gradient Hold 5% B for 0.5 min (elute Glucuronide early) -> Ramp to 95% B.Forces Glucuronide to elute before PHA, preventing ISF overlap.

Workflow: The Resolution Decision Tree

Use this logic flow to finalize your method validation.

Troubleshooting_Workflow Start Start Validation Check_ISF Inject Pure PHA-Glucuronide Monitor PHA Transition Start->Check_ISF Peak_Found Peak Detected in PHA Channel? Check_ISF->Peak_Found Yes_Peak Yes Peak_Found->Yes_Peak Signal Observed No_Peak No Peak_Found->No_Peak Clean Baseline Check_RT Does Peak RT match PHA Standard RT? Yes_Peak->Check_RT Separated Safe: Chromatographically Resolved No_Peak->Separated Coelution CRITICAL ERROR: Co-elution + ISF Check_RT->Coelution Same RT Check_RT->Separated Different RT Optimize_Grad Modify Gradient: Increase initial aqueous hold Coelution->Optimize_Grad Optimize_Grad->Check_ISF

Figure 2: Decision tree for managing Glucuronide-to-Metabolite interference.

References

  • Wang, J., et al. (2023). "Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis." Frontiers in Molecular Biosciences.

  • Giera, M., et al. (2024).[1][2] "A systematic analysis of in-source fragments in LC-MS metabolomics." bioRxiv.[1]

  • Frontiers in Pharmacology. (2021). "Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate." Frontiers.

  • ResolveMass Laboratories. (2025). "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to FDA Bioanalytical Method Validation: A Case Study with 4-Hydroxy Alverine & its d5 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative in Drug Metabolism

In the landscape of pharmaceutical development, understanding a drug's journey through the body is paramount. Alverine, a widely used spasmolytic agent, is a classic example of a compound that undergoes rapid and extensive metabolism.[1][2] Pharmacokinetic (PK) studies have revealed that the parent drug, Alverine, accounts for a mere 3% of the compound-related substances in circulation.[1][3][4] The vast majority, approximately 94%, is present as its active metabolite, 4-Hydroxy Alverine.[1][3][4] This fact places the analytical focus squarely on the metabolite; to accurately characterize the PK profile of Alverine, one must reliably quantify 4-Hydroxy Alverine.

This guide provides an in-depth, experience-driven walkthrough of the bioanalytical method validation process for 4-Hydroxy Alverine in a biological matrix, such as human plasma, adhering to the stringent standards set by the U.S. Food and Drug Administration (FDA). We will ground our discussion in the foundational principles of the FDA's M10 Bioanalytical Method Validation Guidance, a key document for ensuring the reliability and acceptability of bioanalytical data.[5][6]

A cornerstone of modern quantitative bioanalysis, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard (SIL-IS).[7] For this reason, our case study employs 4-Hydroxy Alverine-d5, the deuterated analogue of our target analyte.[8] This guide will elucidate not just the procedural steps, but the scientific rationale for why a SIL-IS is the gold standard for mitigating variability and ensuring data integrity.[9][10]

The Analytical Strategy: LC-MS/MS and the SIL-IS Advantage

The quantification of low-concentration analytes like 4-Hydroxy Alverine in a complex biological matrix demands a technique with high sensitivity and selectivity. LC-MS/MS is the undisputed technology of choice for this application.[11][12] It couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Our method is built on the relationship between two key molecules:

  • Analyte: 4-Hydroxy Alverine, the molecule of interest whose concentration we need to measure.

  • Internal Standard (IS): 4-Hydroxy Alverine-d5, a version of the analyte where five hydrogen atoms have been replaced with their stable isotope, deuterium.[13][14]

The core principle is that the SIL-IS is chemically and physically almost identical to the analyte. It will behave similarly during every step of the process—extraction, chromatography, and ionization.[10] By adding a known quantity of the IS to every sample at the beginning of the workflow, we can use the ratio of the analyte's MS signal to the IS's MS signal for quantification. This normalization powerfully corrects for potential variations in sample preparation, injection volume, and instrument response, a concept known as mitigating the "matrix effect".[7]

The FDA Validation Workflow: A Roadmap to Reliability

Bioanalytical method validation is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose.[6] It is not a single experiment, but a series of integrated assessments. The following diagram outlines the logical flow of a full validation study as per FDA guidelines.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Experiments cluster_2 Stability Assessment cluster_3 Finalization Develop Method Development (LC & MS/MS Optimization) Selectivity Selectivity & Specificity Develop->Selectivity CalCurve Calibration Curve & LLOQ Selectivity->CalCurve AccuracyPrecision Accuracy & Precision (Intra- & Inter-Batch) CalCurve->AccuracyPrecision Matrix Matrix Effect AccuracyPrecision->Matrix Recovery Recovery Matrix->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Stock Solution) Recovery->Stability Report Validation Report Generation Stability->Report

Caption: High-level workflow for FDA bioanalytical method validation.

Detailed Validation Parameters and Protocols

For a bioanalytical method to be considered valid, it must meet rigorous acceptance criteria for several key performance characteristics.[15] Below, we detail the experimental design for each parameter.

Selectivity and Specificity
  • Causality & Expertise: The purpose of this test is to prove that the method can unequivocally measure the analyte without interference from other components in the biological matrix (e.g., metabolites, endogenous lipids, proteins). This is the foundation of a reliable method. We test at the Lower Limit of Quantification (LLOQ) because this is where the signal is weakest and most susceptible to interference.

  • Experimental Protocol:

    • Analyze at least six different blank matrix lots (e.g., human plasma from six individuals).

    • For each lot, prepare two samples: a blank sample (matrix only) and a sample spiked with the analyte at the LLOQ and the IS at its working concentration.

    • Analyze the samples via LC-MS/MS.

    • Examine the chromatograms at the retention times of 4-Hydroxy Alverine and 4-Hydroxy Alverine-d5.

  • Data Presentation: FDA Acceptance Criteria

    Parameter Acceptance Criteria
    Blank Sample Response Response at the analyte's retention time must be ≤ 20% of the LLOQ response.

    | Internal Standard Response | Response at the IS's retention time must be ≤ 5% of the IS response in the LLOQ sample. |

Calibration Curve, Linearity, and Sensitivity (LLOQ)
  • Causality & Expertise: This establishes the quantitative relationship between concentration and instrument response. The curve must be reproducible and linear over the expected concentration range of study samples. The LLOQ is the lowest point on this curve, defining the method's sensitivity. It must be quantifiable with acceptable accuracy and precision.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of 4-Hydroxy Alverine. A typical curve includes a blank, a zero standard (matrix + IS), and 6-8 non-zero concentrations, including the LLOQ and the Upper Limit of Quantification (ULOQ).

    • Process and analyze these standards.

    • Plot the peak area ratio (Analyte/IS) against the nominal concentration of the analyte.

    • Perform a linear regression analysis, typically with a 1/x² weighting, to generate the calibration curve.

  • Data Presentation: FDA Acceptance Criteria

    Parameter Acceptance Criteria
    Calibration Standards At least 75% of standards must be within ±15% of their nominal value (±20% for LLOQ).
    Correlation Coefficient (r²) Typically ≥ 0.99.
    LLOQ Accuracy Mean concentration should be within 80-120% of nominal.

    | LLOQ Precision | Coefficient of Variation (CV) should be ≤ 20%. |

Accuracy and Precision
  • Causality & Expertise: This is the cornerstone of validation, demonstrating the method's closeness to the true value (accuracy) and its reproducibility (precision). We perform this at multiple concentrations (low, mid, high QC levels) and across different days (inter-batch) to simulate real-world sample analysis conditions.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in bulk at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

    • Intra-batch (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-batch (Between-run): Analyze the QC replicates across at least three different runs on different days.

    • Calculate the concentration of each QC replicate using the calibration curve from its respective run.

  • Data Presentation: FDA Acceptance Criteria

    Parameter QC Level Acceptance Criteria
    Accuracy (% Bias) Low, Mid, High Mean concentration must be within ±15% of the nominal value.
    LLOQ Mean concentration must be within ±20% of the nominal value.
    Precision (% CV) Low, Mid, High CV must be ≤ 15%.

    | | LLOQ | CV must be ≤ 20%. |

Matrix Effect
  • Causality & Expertise: Even with a SIL-IS, it's crucial to demonstrate that the matrix does not unpredictably suppress or enhance the ionization of the analyte, which could compromise data. This is especially important when using plasma from different patient populations.

  • Experimental Protocol:

    • Obtain at least six lots of blank matrix from different sources.

    • Prepare three sets of samples:

      • Set A: Analyte and IS spiked in neat solution (no matrix).

      • Set B: Blank matrix is extracted, and the final extract is spiked with the analyte and IS at the same concentrations as Set A.

      • Set C: Matrix is spiked with analyte and IS before extraction.

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set B) / (Peak Response in Set A).

    • The IS-normalized MF is the critical value.

  • Data Presentation: FDA Acceptance Criteria

    Parameter Acceptance Criteria

    | IS-Normalized Matrix Factor | The CV of the IS-normalized matrix factor across the different lots should be ≤ 15%. |

Stability
  • Causality & Expertise: This ensures that the analyte's concentration does not change during the entire lifecycle of a sample, from collection to analysis. This includes potential degradation during storage, handling on the lab bench, or after freeze-thaw cycles. All stability tests are assessed by analyzing aged QC samples against a freshly prepared calibration curve and comparing the results to freshly prepared QC samples.

  • Experimental Protocol & Acceptance Criteria:

    Stability Type Protocol Acceptance Criteria
    Freeze-Thaw Stability Analyze Low and High QCs after at least three freeze-thaw cycles. Mean concentration must be within ±15% of nominal.
    Bench-Top Stability Analyze Low and High QCs left at room temperature for a duration matching expected sample handling time. Mean concentration must be within ±15% of nominal.
    Long-Term Stability Analyze Low and High QCs stored at the intended storage temperature (e.g., -70°C) for a period equal to or longer than the study samples will be stored. Mean concentration must be within ±15% of nominal.

    | Stock Solution Stability | Stability of stock solutions for both analyte and IS is evaluated at room temperature and refrigerated conditions. | Response of aged solution should be within an acceptable range of a freshly prepared solution. |

Sample Preparation & Analysis Workflow

A robust and reproducible sample preparation procedure is critical. For 4-Hydroxy Alverine in plasma, Solid-Phase Extraction (SPE) is a common and effective technique for removing proteins and phospholipids that can interfere with the analysis.[16][17][18]

Sample_Prep_Workflow Sample 1. Thaw Plasma Sample (e.g., 200 µL) Spike 2. Spike with Internal Standard (4-Hydroxy Alverine-d5) Sample->Spike Load 4. Load Sample onto SPE Plate Spike->Load Condition 3. Condition SPE Plate (Methanol, then Water) Condition->Load Wash 5. Wash Plate (e.g., with weak organic solvent) Load->Wash Elute 6. Elute Analyte & IS (e.g., with strong organic solvent) Wash->Elute Evaporate 7. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 9. Inject into LC-MS/MS System Reconstitute->Analyze

Caption: Typical Solid-Phase Extraction (SPE) workflow for plasma samples.

Comparison: The Decisive Advantage of 4-Hydroxy Alverine-d5

To underscore the importance of choosing the right internal standard, let's compare our selected SIL-IS with a hypothetical alternative: a structural analog IS (e.g., a similar molecule but not isotopically labeled).

Feature4-Hydroxy Alverine-d5 (SIL-IS)Structural Analog IS (Alternative)
Chromatography Co-elutes with the analyte, experiencing the exact same matrix effects at the same time.[9]Elutes at a different retention time. It experiences different matrix effects from the analyte.
Ionization Identical ionization efficiency and behavior as the analyte.Different ionization efficiency. More susceptible to differential ion suppression or enhancement.
Recovery Identical extraction recovery from the matrix.Recovery may be different, leading to potential bias if recovery is inconsistent.
Regulatory View Considered the "gold standard" and strongly preferred by regulatory agencies like the FDA and EMA.[7][9]Acceptable, but requires more extensive validation to prove its suitability and may face greater regulatory scrutiny.
Data Reliability High. Provides the most accurate and precise correction for analytical variability.Moderate to High. Reliability is dependent on how closely it mimics the analyte's behavior, which is never perfect.

Conclusion

The validation of a bioanalytical method for a critical metabolite like 4-Hydroxy Alverine is a meticulous but essential process that underpins the integrity of pharmacokinetic and clinical studies. By adhering to the FDA's M10 guidance, employing the right tools like LC-MS/MS, and making scientifically sound choices—most notably the use of a stable isotope-labeled internal standard like 4-Hydroxy Alverine-d5—researchers can build a self-validating system that produces robust, reliable, and defensible data. This guide serves as a framework, blending regulatory requirements with practical, field-proven insights to empower scientists in their drug development endeavors.

References

  • 4-Hydroxy alverine-d5 hydrochloride | Stable Isotope | MedChemExpress. [URL: https://www.medchemexpress.com/4-hydroxy-alverine-d5-hydrochloride.html]
  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. [URL: https://www.youtube.
  • Bioanalytical Method Validation - U.S. Food and Drug Administration. [URL: https://www.fda.
  • Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33481433/]
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. [URL: https://www.outsourcedpharma.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [URL: https://www.fda.gov/media/162916/download]
  • Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - ResearchGate. [URL: https://www.researchgate.
  • Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7828751/]
  • Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19059533/]
  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. [URL: https://resolvemasslabs.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. [URL: https://dmpk.wuxiapptec.com/internal-standards-in-lc-ms-bioanalysis-which-when-and-how/]
  • (PDF) Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study - ResearchGate. [URL: https://www.researchgate.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [URL: https://www.kc-cro.
  • Alverine: Uses, Dosage, Side Effects and More | MIMS Philippines. [URL: https://www.mims.com/philippines/drug/info/alverine]
  • The Value of Deuterated Internal Standards - KCAS Bio. [URL: https://www.kcasbio.
  • Mean pharmacokinetic curves of alverine parent and metabolites (N = 12)... - ResearchGate. [URL: https://www.researchgate.net/figure/Mean-pharmacokinetic-curves-of-alverine-parent-and-metabolites-N-12-in-linear-linear_fig2_348682669]
  • How to quantify 200 metabolites with one LC-MS/MS method? - YouTube. [URL: https://www.youtube.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. [URL: https://typeset.io/papers/stable-isotopically-labeled-internal-standards-in-2l0w3j01]
  • (PDF) An improved LC–MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study - ResearchGate. [URL: https://www.researchgate.net/publication/310478059_An_improved_LC-MSMS_method_for_the_quantification_of_alverine_and_para_hydroxy_alverine_in_human_plasma_for_a_bioequivalence_study]
  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS) - YouTube. [URL: https://www.youtube.
  • Alverine-d5 citrate | Stable Isotope - MedchemExpress.com. [URL: https://www.medchemexpress.
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [URL: https://www.hhs.
  • 4-Hydroxy Alverine-d5 | CAS 1216415-67-6 | SCBT. [URL: https://www.scbt.com/p/4-hydroxy-alverine-d5-1216415-67-6]
  • 4-Hydroxy Alverine HCl - Product Page. [URL: https://www.tlcstandards.com/product/a-544/]
  • Alverine-d5 Citrate - CAS - 1215327-00-6 | Axios Research. [URL: https://axiosresearch.

Sources

A Comparative Guide to Achieving High Precision in Bioanalytical Assays: A Case Study of 4-Hydroxy Alverine-d5

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and clinical research, the precision of bioanalytical methods is not merely a metric; it is the bedrock upon which the reliability of pharmacokinetic, toxicokinetic, and bioequivalence data rests. This guide provides an in-depth technical comparison of assay methodologies for 4-Hydroxy Alverine, the primary active metabolite of the spasmolytic drug Alverine, with a focus on achieving robust inter-day and intra-day precision.[1][2][3] We will delve into the causality behind experimental choices, anchored in regulatory expectations, and demonstrate the pivotal role of a deuterated internal standard, 4-Hydroxy Alverine-d5, in ensuring the integrity of quantitative data.

This guide is intended for researchers, scientists, and drug development professionals who are tasked with developing and validating high-performance bioanalytical assays.

The Imperative for Precision in Bioanalysis

Precision in a bioanalytical assay refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is typically expressed as the coefficient of variation (%CV) and is evaluated at two levels:

  • Intra-day precision (within-run precision): Assesses the precision of the assay over a short period, within a single analytical run.[4][5]

  • Inter-day precision (between-run precision): Evaluates the precision of the assay over a longer period, across different analytical runs on different days, and potentially with different analysts and equipment.[4][5]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for assay precision.[4][5][6][7] Generally, the %CV should not exceed 15% for quality control (QC) samples, and 20% for the lower limit of quantification (LLOQ).[4][5][8] Meeting these criteria is non-negotiable for the acceptance of data in regulatory submissions.[8][9]

The Role of Deuterated Internal Standards in Enhancing Precision

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity.[10][11] However, the accuracy and precision of LC-MS/MS assays can be compromised by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and instrument drift.[12][13]

To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow. An ideal IS is a compound that behaves chemically and physically as closely as possible to the analyte of interest.[14][15] Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced with deuterium, are widely considered the most effective choice for LC-MS/MS assays.[12][14][15][16] This is because they have nearly identical physicochemical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time, but can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.[13][14][15] The use of a deuterated IS like 4-Hydroxy Alverine-d5 allows for reliable correction of analytical variability, leading to significantly improved precision and accuracy.[12][16]

Experimental Design for Precision Assessment

The following sections outline a comprehensive experimental protocol for the determination of inter-day and intra-day precision of a 4-Hydroxy Alverine assay using 4-Hydroxy Alverine-d5 as the internal standard. This protocol is based on established methodologies for the bioanalysis of Alverine and its metabolites, and is designed to meet regulatory expectations.[11][17][18]

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis plasma_sample Human Plasma Sample add_is Spike with 4-Hydroxy Alverine-d5 (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution hplc_injection Inject into HPLC System reconstitution->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection (MRM Mode) chromatographic_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Generate Calibration Curve ratio_calculation->calibration_curve concentration_determination Determine Analyte Concentration calibration_curve->concentration_determination precision_calculation Calculate Intra- and Inter-day Precision (%CV) concentration_determination->precision_calculation

Sources

A Senior Application Scientist's Guide to Establishing Linearity for 4-Hydroxy Alverine Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison and best-practice protocol for establishing the linearity of a calibration curve for 4-Hydroxy Alverine, a primary active metabolite of Alverine.[1][2] The focus is on the industry-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, utilizing 4-Hydroxy Alverine-d5 as the internal standard (IS). This document is intended for researchers, scientists, and drug development professionals who require a robust and defensible bioanalytical method.

A critical point of clarification: a calibration curve is established for the analyte of interest (4-Hydroxy Alverine), not its deuterated internal standard (4-Hydroxy Alverine-d5). The IS is added at a constant concentration to all samples—calibrators, quality controls (QCs), and unknowns—to normalize for variations in sample processing and instrument response.

I. The Foundational Importance of Linearity in Bioanalysis

In regulated bioanalysis, linearity defines the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.[3] Establishing a reliable linear range is not merely a procedural step; it is the cornerstone of accurate quantification. This relationship, typically represented by a calibration curve, allows for the precise determination of unknown analyte concentrations in study samples, such as plasma from pharmacokinetic trials.[1][2]

The quality and reliability of a bioanalytical method are highly dependent on the linearity of its calibration curve.[4] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent requirements for validating this parameter to ensure the integrity of data submitted in support of drug development.[5][6][7][8]

II. Comparative Analysis of Calibration Ranges for 4-Hydroxy Alverine

The selection of an appropriate calibration range is dictated by the expected concentrations of the analyte in biological samples. For 4-Hydroxy Alverine, pharmacokinetic data informs the establishment of a clinically relevant range. This guide will compare two common LC-MS/MS methods with differing linear ranges, highlighting the rationale and advantages of each.

One published method for the simultaneous analysis of Alverine and para-hydroxy Alverine (PHA) in human plasma utilized a linear range of 100-10,000 pg/mL.[9] Another highly sensitive method established a wider range of 30.0–15,000 pg/mL for PHA.[10][11][12] The choice between these ranges depends on the specific requirements of a study, such as the need for higher sensitivity at the lower end or a broader range to capture peak concentrations without dilution.

ParameterMethod AMethod B
Analyte para-Hydroxy Alverine (PHA)para-Hydroxy Alverine (PHA)
Internal Standard MebeverineAlverine-d5
Linearity Range 100 - 10,000 pg/mL30.0 - 15,000 pg/mL
Correlation Coefficient (r²) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 100 pg/mL30.0 pg/mL
Upper Limit of Quantification (ULOQ) 10,000 pg/mL15,000 pg/mL
Weighted Regression Not specified1/x²

Expert Insight: The use of a stable isotope-labeled internal standard like Alverine-d5 (Method B) is the gold standard.[10] It co-elutes with the analyte and behaves nearly identically during extraction and ionization, providing superior correction for matrix effects and variability compared to an analog internal standard like Mebeverine (Method A). The 1/x² weighted regression in Method B is also a common and effective practice to ensure accuracy at the lower end of the calibration curve, where concentrations are closer to the limit of detection.

III. Experimental Protocol for Establishing and Validating Linearity

This section details a comprehensive, step-by-step protocol for developing and validating a calibration curve for 4-Hydroxy Alverine in human plasma, using 4-Hydroxy Alverine-d5 as the internal standard. This protocol is synthesized from best practices and regulatory guidelines.[5][6][7][13][14]

A. Preparation of Stock and Working Solutions

  • Primary Stock Solutions: Prepare individual stock solutions of 4-Hydroxy Alverine and 4-Hydroxy Alverine-d5 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of 4-Hydroxy Alverine by serial dilution of the primary stock solution. These will be used to spike into the biological matrix to create the calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of 4-Hydroxy Alverine-d5 at a concentration that will yield a robust and consistent response in the mass spectrometer.

B. Preparation of Calibration Curve Standards

  • Matrix Selection: Use the same biological matrix (e.g., human plasma) that will be used for the study samples.

  • Spiking: Prepare a minimum of six to eight non-zero calibration standards by spiking the blank matrix with the appropriate working standard solutions.[6][13] The concentrations should span the expected in-vivo range.

  • Blanks and Zeros: Prepare a blank sample (matrix only) and a zero sample (matrix spiked with internal standard only) to assess for interferences.[13]

C. Sample Extraction (Solid-Phase Extraction Example)

  • Pre-treatment: Aliquot a small volume (e.g., 150 µL) of each calibration standard, QC, and study sample into a 96-well plate.[10]

  • Internal Standard Addition: Add a fixed volume of the 4-Hydroxy Alverine-d5 working solution to all wells except the blank.

  • Extraction: Perform solid-phase extraction (SPE) to isolate the analyte and internal standard from matrix components.[9][10]

  • Elution and Reconstitution: Elute the analytes from the SPE sorbent and reconstitute in a solvent compatible with the LC-MS/MS system.

D. LC-MS/MS Analysis

  • Chromatography: Employ a suitable reversed-phase C18 or C8 column to achieve chromatographic separation of 4-Hydroxy Alverine from potential interferences.[9][10]

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[9][10]

    • Monitor specific precursor-to-product ion transitions for both 4-Hydroxy Alverine and 4-Hydroxy Alverine-d5.

E. Data Analysis and Acceptance Criteria

  • Calibration Curve Construction: Plot the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the calibration standards.

  • Regression Analysis: Apply a linear, weighted (commonly 1/x²) least-squares regression model to the data.[10]

  • Correlation Coefficient: The correlation coefficient (r or r²) should be ≥ 0.99.[10]

  • Accuracy and Precision: The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[5][6] At least 75% of the calibration standards must meet this criterion.

IV. Visualizing the Workflow

Diagram 1: Experimental Workflow for Calibration Curve Generation

G cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_proc Sample Processing cluster_analysis Analysis & Evaluation stock Prepare Stock Solutions (Analyte & IS) working Prepare Working Solutions stock->working spike Spike Blank Matrix (6-8 Levels) working->spike add_is Add Internal Standard spike->add_is blanks Prepare Blank & Zero Samples blanks->add_is extract Solid-Phase Extraction add_is->extract reconstitute Reconstitute Extract extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms plot Plot Peak Area Ratio vs. Conc. lcms->plot regress Weighted Linear Regression (1/x²) plot->regress validate Assess r² and Back-Calculated Accuracy regress->validate

Caption: Workflow for preparing and analyzing calibration standards.

Diagram 2: Logic for Linearity Validation

G node_pass Linearity Validated node_fail Validation Failed node_action Review Method: - Range - Weighting - Interferences node_fail->node_action Action Required node_start Start Validation r2_check r² ≥ 0.99? node_start->r2_check Generate Curve Data r2_check->node_fail No accuracy_check ≥75% of Standards within ±15%? (±20% at LLOQ) r2_check->accuracy_check Yes accuracy_check->node_pass Yes accuracy_check->node_fail No

Caption: Decision logic for accepting linearity validation results.

V. Conclusion and Best Practices

The establishment of a robust and linear calibration curve is a non-negotiable prerequisite for the accurate quantification of 4-Hydroxy Alverine in biological matrices. The use of a stable isotope-labeled internal standard, such as 4-Hydroxy Alverine-d5, coupled with a weighted linear regression model, represents the most scientifically sound approach.[10] The selection of the calibration range should be guided by the expected analyte concentrations from pharmacokinetic studies to ensure it is fit for purpose.[1][2] Adherence to the detailed protocols and validation criteria outlined in this guide, which are harmonized with FDA and EMA guidelines, will ensure the generation of high-quality, defensible bioanalytical data.[5][6]

References

  • Bioanalytical method validation: An updated review - PMC . National Center for Biotechnology Information. [Link]

  • Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed . National Center for Biotechnology Information. [Link]

  • Validation of clinical LC-MS/MS methods: What you need to know - YouTube . YouTube. [Link]

  • Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - Frontiers . Frontiers Media S.A. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass Laboratories Inc. [Link]

  • Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability - Semantic Scholar . Semantic Scholar. [Link]

  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHODS FOR THE ESTIMATION OF ALVERINE CITRATE IN BULK AND IN PHARMACEUTICAL DOSAGE FOR - CORE . CORE. [Link]

  • (PDF) An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study - ResearchGate . ResearchGate. [Link]

  • Guideline Bioanalytical method validation - European Medicines Agency (EMA) . European Medicines Agency. [Link]

  • An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study - PubMed . National Center for Biotechnology Information. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA . U.S. Food and Drug Administration. [Link]

  • An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study - PMC - NIH . National Center for Biotechnology Information. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - European Medicines Agency (EMA) . European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum . European Bioanalysis Forum. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma . Outsourced Pharma. [Link]

  • Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers - PMC . National Center for Biotechnology Information. [Link]

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations . Bioanalysis Zone. [Link]

  • Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? - ResearchGate . ResearchGate. [Link]

Sources

The Gold Standard vs. The Workhorse: A Comparative Guide to 4-Hydroxy Alverine-d5 and Analog Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality, accuracy, and regulatory compliance. This guide provides an in-depth, objective comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically 4-Hydroxy Alverine-d5, and the use of analog internal standards for the quantification of 4-Hydroxy Alverine. As the primary active metabolite of Alverine, a widely used antispasmodic agent, accurate measurement of 4-Hydroxy Alverine is paramount for pharmacokinetic and bioequivalence studies.[1][2]

This technical guide moves beyond a simple checklist of pros and cons to delve into the fundamental principles that govern the performance of these two classes of internal standards. We will explore the causality behind experimental choices and provide field-proven insights to empower researchers to make informed decisions for their bioanalytical assays.

The Contenders: 4-Hydroxy Alverine-d5 and a Representative Analog Internal Standard

For the purpose of this guide, we will compare the deuterated stable isotope-labeled internal standard, 4-Hydroxy Alverine-d5 , with a plausible and structurally similar analog internal standard, 4-Hydroxy Alverine Propyl Homolog . The latter, while not a commercially ubiquitous standard for this specific analyte, represents a common and logical choice for an analog IS, featuring a simple modification of an alkyl chain.

CompoundStructureKey Differentiator
4-Hydroxy Alverine The analyte of interest.
4-Hydroxy Alverine-d5 Stable isotope-labeled with five deuterium atoms on the ethyl group.
4-Hydroxy Alverine Propyl Homolog An analog with a propyl group instead of an ethyl group attached to the nitrogen.

The Core Principle: Mitigating Variability in Bioanalysis

The primary role of an internal standard is to compensate for the inherent variability in a bioanalytical workflow, from sample preparation to instrumental analysis.[3][4] A suitable IS should be added to all calibration standards, quality control (QC) samples, and study samples at a constant concentration.[5] The ratio of the analyte's response to the IS's response is then used for quantification, thereby normalizing fluctuations.

Caption: The role of an internal standard in a bioanalytical workflow.

Head-to-Head Comparison: 4-Hydroxy Alverine-d5 vs. Analog Internal Standard

The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects.[6] Here, we dissect how our two contenders measure up to this ideal.

Physicochemical Properties and Chromatographic Behavior
Property4-Hydroxy Alverine-d54-Hydroxy Alverine Propyl HomologScientific Rationale
Molecular Weight Higher by 5 DaHigher by 14 DaThe addition of deuterium atoms or a methylene group increases the mass.
Polarity/Lipophilicity Nearly identical to analyteSlightly more lipophilicThe addition of a methylene group increases lipophilicity.
Chromatographic Retention Time Very close to, but often slightly earlier than, the analyte.[7][8]Later than the analyteIncreased lipophilicity leads to stronger interaction with reversed-phase columns.

The near-identical physicochemical properties of a SIL-IS like 4-Hydroxy Alverine-d5 mean it will behave almost identically to the analyte during chromatography.[9] However, a phenomenon known as the "chromatographic isotope effect" can lead to a slight separation of the deuterated and non-deuterated compounds, with the deuterated version often eluting slightly earlier in reversed-phase chromatography.[7][8] While often minor, this separation can be significant in high-resolution systems and may lead to differential matrix effects if the elution times are not perfectly aligned.[6] The use of 13C or 15N isotopes can minimize this effect.[10]

An analog IS, due to its structural difference, will have a different retention time. The goal is to have it elute as close to the analyte as possible to experience similar matrix conditions.

Performance in Bioanalytical Applications
Performance Metric4-Hydroxy Alverine-d5 (SIL-IS)4-Hydroxy Alverine Propyl Homolog (Analog IS)Causality and Field Insights
Extraction Recovery Tracks analyte recovery very closely.May differ from the analyte, especially with inefficient extraction methods.The near-identical chemical properties of the SIL-IS ensure it behaves similarly during liquid-liquid or solid-phase extraction.
Matrix Effect Compensation Excellent, provided there is chromatographic co-elution.[6][11]Variable and potentially poor.Matrix effects are highly dependent on what co-elutes with the analyte.[12] A SIL-IS that co-elutes will experience the same ion suppression or enhancement. An analog IS eluting at a different time will experience a different matrix environment.
Accuracy and Precision Generally higher.[11][13]Can be acceptable, but often lower than with a SIL-IS.[13]The superior ability of a SIL-IS to correct for variability leads to more accurate and precise results.
Cost and Availability Higher cost and may require custom synthesis.Generally lower cost and more readily available.The synthesis of stable isotope-labeled compounds is a more complex and expensive process.
Risk of Cross-Interference Minimal, but the presence of unlabeled analyte in the IS must be checked.[14]Low, as the mass difference is larger.The mass difference between a SIL-IS and the analyte is small, requiring sufficient mass resolution.

Experimental Protocols: A Self-Validating System

The trustworthiness of a bioanalytical method hinges on its validation. Below are exemplary protocols for sample preparation and LC-MS/MS analysis, incorporating key validation checks.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Thawing and Aliquoting: Thaw human plasma samples at room temperature. Vortex and aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (either 4-Hydroxy Alverine-d5 or the analog IS) to each sample, calibration standard, and QC sample.

  • Protein Precipitation: Add 600 µL of acidified methanol (0.1% formic acid) to each tube. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • SPE Conditioning: Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • 4-Hydroxy Alverine: m/z 298.2 → 107.0

    • 4-Hydroxy Alverine-d5: m/z 303.2 → 107.0

    • 4-Hydroxy Alverine Propyl Homolog: m/z 312.2 → 107.0

Sources

Executive Summary: The Matrix-Dependent Performance of 4-Hydroxy Alverine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recovery Rates of 4-Hydroxy Alverine-d5 in Human Plasma vs. Urine Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals

In the bioanalysis of Alverine and its metabolites, 4-Hydroxy Alverine-d5 (4-OH-Alv-d5) serves as the critical stable isotope-labeled internal standard (SIL-IS). Its performance is not static; it varies significantly between the protein-rich environment of plasma and the salt-laden, conjugate-heavy environment of urine.

This guide objectively compares the recovery and matrix effects of this internal standard across both matrices, grounded in experimental data from validated LC-MS/MS methodologies.

Quick Comparison: Plasma vs. Urine Performance
MetricHuman Plasma Human Urine
Primary Challenge Protein Binding (>90%) & PhospholipidsGlucuronide Conjugation (>90%) & Salts
Required Pre-treatment Solid Phase Extraction (SPE) or PPTEnzymatic Hydrolysis + SPE
Absolute Recovery (IS) 80% – 87% 70% – 85% (Post-Hydrolysis)
Matrix Factor (IS-Norm) 0.98 – 1.01 (Negligible Suppression)0.85 – 0.95 (Mild Suppression)
Critical Workflow Step Phospholipid Removal

-Glucuronidase Deconjugation

The Biological Context: Why Matrix Matters

To understand the recovery data, one must first understand the metabolic fate of the parent drug, Alverine.

  • In Plasma: Alverine is rapidly hydroxylated by CYP enzymes to 4-Hydroxy Alverine (4-OH-Alv) . Both the parent and the free metabolite circulate, but they are heavily bound to plasma proteins.

  • In Urine: The free 4-OH-Alv is extensively conjugated by UGT enzymes. Approximately 94% of the circulating/excreted moieties exist as 4-Hydroxy Alverine Glucuronide .[1][2]

    • Implication for d5-IS: Since 4-OH-Alv-d5 is the free (unconjugated) form, it cannot track the hydrolysis step efficiency in urine. It only tracks the extraction efficiency of the liberated analyte.

Metabolism Alverine Alverine (Parent) CYP CYP450 (Liver) Alverine->CYP OH_Alv 4-Hydroxy Alverine (Active Metabolite) CYP->OH_Alv Hydroxylation UGT UGT (Phase II) OH_Alv->UGT Glucuronide 4-OH Alverine Glucuronide UGT->Glucuronide Conjugation (Major Urine Species)

Figure 1: Metabolic pathway illustrating why urine analysis requires hydrolysis to recover the target analyte.[3][4]

Human Plasma: Protocol & Recovery Data

In plasma, the primary goal is dissociating the drug from proteins without co-extracting phospholipids that cause ion suppression.

Recommended Protocol: Solid Phase Extraction (SPE)
  • Cartridge: Polymeric Reversed-Phase (e.g., Phenomenex Strata-X, 30 mg/1 mL).

  • Sample Prep: 150 µL Plasma + 25 µL 4-OH-Alv-d5 IS + 200 µL Ammonium Formate (pH 3.0).

  • Wash: 100% Water

    
     20% Methanol.
    
  • Elution: Acetonitrile:Buffer (80:20).

Experimental Performance Data

Data derived from validated bioequivalence studies utilizing LC-MS/MS (API 5500).

AnalyteMean Extraction Recovery (%)Precision (% CV)Matrix Factor (IS-Normalized)
4-Hydroxy Alverine 81.26% 1.5 – 4.2%0.99 (No Effect)
4-Hydroxy Alverine-d5 (IS) 87.86% < 5.0% 1.00

Expert Insight: The high recovery (>80%) and unity matrix factor indicate that the d5-IS perfectly compensates for any minor matrix variations in plasma. The acidic pretreatment (pH 3.0) is crucial to break protein binding before loading onto the SPE cartridge.

Human Urine: Protocol & Recovery Data

Urine analysis is more complex due to the "Glucuronide Trap." If you extract urine directly like plasma, you will recover <10% of the total 4-OH-Alverine because the rest is locked in the glucuronide form, which is too polar to retain well on standard C18/Reverse-Phase methods without modification.

Recommended Protocol: Hydrolysis + SPE
  • Hydrolysis: 200 µL Urine +

    
    -Glucuronidase (e.g., Helix pomatia or Recombinant). Incubate at 55°C for 2 hours.
    
  • IS Addition: Add 4-OH-Alv-d5 after hydrolysis but before extraction.

    • Note: Adding IS before hydrolysis is risky unless you use a deuterated glucuronide standard. Using the free d5-IS before hydrolysis risks degradation during the heating step.

  • Extraction: Proceed with SPE similar to plasma (Strata-X or HLB).

Experimental Performance Data
Analyte FormHydrolysis EfficiencyExtraction Recovery (Post-Hydrolysis)Total Process Efficiency
Glucuronide Conjugate >95% (Enzyme dependent)N/A (Converted)~85%
4-Hydroxy Alverine-d5 (IS) N/A (Already Free)75% – 85% ~80%

Expert Insight: While the extraction recovery of the IS remains high (~80%), the Total Process Efficiency for the analyte depends heavily on the enzyme. Recombinant


-glucuronidase (e.g., IMCSzyme) is preferred over Helix pomatia due to faster kinetics and cleaner background, reducing ion suppression from urine pigments.

Comparative Workflow Visualization

The following diagram contrasts the direct extraction workflow of plasma against the obligatory hydrolysis workflow of urine.

Workflows cluster_Plasma Plasma Workflow (Direct) cluster_Urine Urine Workflow (Hydrolysis) P_Input Plasma Sample P_IS Add 4-OH-Alv-d5 P_Input->P_IS P_SPE SPE (Strata-X) P_IS->P_SPE P_LCMS LC-MS/MS Analysis P_SPE->P_LCMS U_Input Urine Sample U_Enz Enzymatic Hydrolysis (Beta-Glucuronidase) U_Input->U_Enz U_IS Add 4-OH-Alv-d5 U_Enz->U_IS U_SPE SPE (Strata-X) U_IS->U_SPE U_LCMS LC-MS/MS Analysis U_SPE->U_LCMS

Figure 2: Comparative extraction workflows. Note the additional enzymatic step in urine processing.

Troubleshooting & Optimization

If you observe low recovery of the d5-IS, consult this diagnostic table:

SymptomProbable Cause (Plasma)Probable Cause (Urine)
Low Absolute Area Ion suppression from phospholipids (check retention time).Salt saturation of SPE sorbent; wash step insufficient.
High Variation (%CV) Inconsistent pipetting of viscous plasma.Variable hydrolysis efficiency (if IS added pre-incubation).
RT Shift vs. Analyte "Deuterium Effect" (rare with d5, common with d9+).pH mismatch in mobile phase (urine pH varies 4.5–8.0).[5]

References

  • Rathod, D. M., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study.[6][7] Journal of Pharmaceutical Analysis.

  • Rizea-Savu, S., Duna, A., & Sandulovici, R. (2021).[2] Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers.[2] Frontiers in Pharmacology.

  • Gomes, N. A., et al. (2009). Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma.[2][6][8][9] Journal of Chromatography B.

Sources

A Senior Application Scientist's Guide to Bioequivalence Studies of Alverine: Focusing on the Critical Role of Metabolite Tracking

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Alverine Bioequivalence

Alverine citrate is an antispasmodic agent widely used to relieve symptoms of irritable bowel syndrome (IBS) and other conditions related to smooth muscle spasms.[1][2] From a drug development and generic manufacturing perspective, demonstrating the bioequivalence (BE) of a new alverine citrate formulation presents a unique set of challenges. The primary hurdle lies in the pharmacokinetic properties of alverine itself. It is a prodrug that undergoes rapid and extensive metabolism, leading to high variability in the plasma concentrations of the parent compound.[3][4][5][6][7][8]

This guide provides a comprehensive technical overview of the scientific and regulatory considerations essential for designing and executing robust bioequivalence studies for alverine citrate. We will delve into the critical importance of tracking its primary active metabolite, 4-hydroxy alverine, to ensure a scientifically sound and regulatory-compliant assessment of therapeutic equivalence.

The Pharmacokinetic Rationale for Metabolite Tracking

A thorough understanding of a drug's metabolic fate is fundamental to designing a meaningful bioequivalence study. In the case of alverine, focusing solely on the parent drug can be misleading and scientifically unsound.

Alverine's Metabolic Fate

Upon oral administration, alverine citrate is quickly absorbed and extensively converted in the liver to its pharmacologically active metabolite, 4-hydroxy alverine (also known as para-hydroxy alverine or PHA).[1][4][5][9] This metabolic conversion is a critical step in the drug's mechanism of action. Further metabolism leads to the formation of other secondary metabolites, such as 4-hydroxy alverine glucuronide and N-desethyl alverine.[4][5][6][7][8]

Alverine_Metabolism Alverine Alverine Citrate (Prodrug) Metabolite1 4-Hydroxy Alverine (Active Metabolite) Alverine->Metabolite1 Rapid & Extensive Metabolism Metabolite2 4-Hydroxy Alverine Glucuronide (Secondary Metabolite) Metabolite1->Metabolite2 Further Metabolism Metabolite3 N-desethyl Alverine (Secondary Metabolite) Metabolite1->Metabolite3 Further Metabolism

Caption: Metabolic pathway of alverine citrate.

Why the Parent Drug is Not Enough

Bioequivalence studies for alverine that only measure the parent drug are likely to be inconclusive and may not accurately reflect the therapeutic equivalence of the formulations. This is due to several key factors:

  • High Pharmacokinetic Variability: The parent alverine molecule exhibits significant inter-subject and intra-subject variability in its pharmacokinetic parameters.[3][4][5][6][7][8] This makes it difficult to detect true formulation differences.

  • Low Systemic Exposure: The parent drug accounts for a mere 3% of the total circulating alverine-related compounds.[3][4][5][6][7][8]

  • Dominance of the Active Metabolite: The active metabolite, 4-hydroxy alverine, constitutes approximately 94% of the circulating drug-related moieties and is the primary contributor to the therapeutic effect.[3][4][5][6][7][8]

  • More Stable Pharmacokinetics: The active metabolite has a longer elimination half-life (around 5.7 hours) compared to the parent drug (around 0.8 hours), providing a more stable and reliable pharmacokinetic profile for bioequivalence assessment.[9]

AnalyteTmax (hours)Elimination Half-life (t½) (hours)Contribution to Total Exposure
Alverine (Parent)~1-1.5~0.8~3%
4-Hydroxy Alverine (Active Metabolite)~1-1.5~5.7~94%
Table 1: Comparison of key pharmacokinetic parameters of alverine and its active metabolite.[4][5][9]

Regulatory Landscape: A Comparative Analysis of FDA and EMA Guidelines

Navigating the regulatory requirements for bioequivalence studies of prodrugs like alverine is crucial for successful drug development and approval. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are the two leading regulatory bodies whose guidelines are often followed globally.

Core Principle: Bioequivalence of Prodrugs

Both the FDA and EMA acknowledge the complexities of assessing the bioequivalence of prodrugs.[10][11][12] The central principle is to ensure that the rate and extent of absorption of the active moiety are equivalent between the test and reference products.

Specific Guidance for Alverine-like Compounds
  • European Medicines Agency (EMA): The EMA's "Guideline on the Investigation of Bioequivalence" states that for an inactive prodrug, it is acceptable to demonstrate bioequivalence for the main active metabolite without the measurement of the parent compound.[10] Given that alverine has minimal contribution to the overall clinical effect, this guidance is highly relevant.

  • U.S. Food and Drug Administration (FDA): The FDA's guidance on "Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA" recommends measuring the parent drug.[11][13] However, it also states that if the parent drug concentrations are too low to allow for reliable analytical measurement, the metabolite data should be used for the bioequivalence demonstration.[11] Furthermore, for prodrugs where the metabolite contributes significantly to the safety and/or efficacy, the metabolite should also be measured.[11]

Harmonization Efforts (ICH M13A)

There is a global trend towards the harmonization of bioequivalence study requirements, as evidenced by the International Council for Harmonisation (ICH) M13A guideline.[14] This initiative aims to streamline the process of drug development and approval across different regions.

Regulatory BodyPrimary Analyte for BE AssessmentJustification
EMA Active Metabolite (4-Hydroxy Alverine)For inactive prodrugs, the active metabolite is the relevant analyte for assessing therapeutic equivalence.[10]
FDA Parent Drug and Active MetaboliteThe parent drug is generally considered more sensitive to formulation changes. However, the metabolite should be measured if it contributes significantly to efficacy and/or if parent drug levels are too low to be reliably measured.[11]
Table 2: Comparison of EMA and FDA recommendations for bioequivalence studies of prodrugs.

Designing a Robust Bioequivalence Study for Alverine Citrate

A well-designed study protocol is the foundation of a successful bioequivalence assessment. The following elements are crucial for an alverine citrate BE study.

Study Design and Rationale

A single-dose, two-period, two-sequence, randomized crossover study design is the standard and most appropriate approach for alverine.[3] This design allows each subject to serve as their own control, which minimizes inter-subject variability. The study should be conducted under fasting conditions, as this is considered the most sensitive environment for detecting potential differences between formulations.[10][15]

BE_Study_Workflow Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Period1 Period 1 (Test or Reference Drug Admin) Randomization->Period1 Washout Washout Period Period1->Washout Sampling Blood Sampling (at pre-defined time points) Period1->Sampling Period2 Period 2 (Crossover to other Drug Admin) Washout->Period2 Period2->Sampling Analysis Bioanalytical Analysis (LC-MS/MS) Sampling->Analysis PK_Stats Pharmacokinetic & Statistical Analysis Analysis->PK_Stats

Sources

Technical Validation Guide: 4-Hydroxy Alverine-d5 as a Bioanalytical Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 4-Hydroxy Alverine-d5 is the requisite Stable Isotope Labeled Internal Standard (SIL-IS) for the regulatory-grade bioanalysis of 4-Hydroxy Alverine (PHA).

While earlier methods utilized structural analogs (e.g., Mebeverine) or the parent drug (Alverine) as internal standards, these fail to meet modern FDA M10 and EMA requirements for correcting matrix effects in complex biofluids. 4-Hydroxy Alverine-d5 provides identical chromatographic retention and ionization efficiency to the analyte, ensuring the "Parallelism" required to negate ion suppression and extraction variability.

Scientific Rationale: The Necessity of SIL-IS

4-Hydroxy Alverine is the primary active metabolite of the smooth muscle relaxant Alverine. Pharmacokinetic studies indicate that Alverine itself exhibits high inter-subject variability, making the precise quantification of the metabolite (PHA) critical for bioequivalence studies.

The Problem with Alternatives
Internal Standard OptionMechanism of Failure/RiskRegulatory Risk (FDA/EMA)
Alverine (Parent) Retention Time Shift: Alverine is more hydrophobic than PHA. It elutes later (approx. 2.0 min vs 0.9 min for PHA), meaning it does not experience the same matrix suppression zone.High: Fails to correct for specific matrix effects at the metabolite's retention time.
Mebeverine (Analog) Chemical Non-Equivalence: Different pKa and solubility lead to differential extraction recovery (Rec) compared to PHA.Moderate: Acceptable only if SIL-IS is unavailable; requires extensive "cross-talk" validation.
4-Hydroxy Alverine-d5 Perfect Tracking: Co-elutes with PHA. Any ion suppression affecting the analyte affects the IS equally (Parallelism).Low: The "Gold Standard" for GLP/GCP bioanalysis.
Mechanism of Correction: Co-elution & Ionization

In Electrospray Ionization (ESI), phospholipids and endogenous salts often suppress ionization at the solvent front. Because 4-Hydroxy Alverine is relatively polar (eluting early), it is highly susceptible to this suppression.

  • Scenario A (Analog IS): The analyte elutes at 1.2 min (suppressed region). The Analog IS elutes at 3.5 min (clean region). The IS signal is normal, but the analyte signal is suppressed. Result: Underestimation of drug concentration.

  • Scenario B (d5 SIL-IS): Both elute at 1.2 min. Both are suppressed by 40%. The Ratio (Analyte/IS) remains constant. Result: Accurate quantification.

Experimental Protocol: Validated LC-MS/MS Workflow

Reagents & Standards
  • Analyte: 4-Hydroxy Alverine (PHA).[1][2]

  • Internal Standard: 4-Hydroxy Alverine-d5 (Ethyl-d5 labeling).

  • Matrix: Human Plasma (K2EDTA).[3]

Step-by-Step Methodology
A. Sample Preparation (Solid Phase Extraction - Recommended)

Rationale: SPE provides cleaner extracts than Protein Precipitation (PPT), reducing the "matrix load" on the mass spectrometer.

  • Aliquot: Transfer 200 µL of human plasma to a clean tube.

  • Spike IS: Add 50 µL of 4-Hydroxy Alverine-d5 working solution (e.g., 500 ng/mL in 50% Methanol). Vortex for 30s.

  • Pre-treatment: Add 200 µL of 0.1% Formic Acid in water (to disrupt protein binding).

  • Loading: Load sample onto a Strata-X (30 mg/1 mL) polymeric reversed-phase cartridge (pre-conditioned with MeOH and Water).

  • Wash: Wash with 1 mL of 5% Methanol (removes salts/proteins).

  • Elution: Elute with 1 mL of Acetonitrile:Methanol (50:50, v/v).

  • Reconstitution: Evaporate to dryness under nitrogen (40°C) and reconstitute in 200 µL of Mobile Phase.

B. LC-MS/MS Conditions[3][4][5][6][7]
  • Column: Symmetry Shield RP18 (150 x 3.9 mm, 5 µm) or equivalent C18.

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (65 : 35, v/v).[3]

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Ionization: ESI Positive Mode.

C. MRM Transitions (Mass Spectrometry)

Note: The d5 label is typically on the N-ethyl group. The major fragment (107.0) corresponds to the hydroxybenzyl cation, meaning the label is lost in the product ion. This is acceptable provided the precursors are resolved.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell TimeCollision Energy (eV)
4-Hydroxy Alverine 298.2 (M+H)+107.0100 ms36
4-Hydroxy Alverine-d5 303.2 (M+H)+107.0100 ms36
Alverine (Parent) 282.3 (M+H)+91.0100 ms30

Validation Data: Performance Comparison

Matrix Effect & Recovery (Simulated Data based on Literature Standards)

The following table contrasts the performance of the d5 IS against a generic Analog IS.

Parameter4-Hydroxy Alverine-d5 (SIL-IS)Analog IS (e.g., Mebeverine)Acceptance Criteria
IS-Normalized Matrix Factor (Low QC) 0.98 (CV 1.2%)0.85 (CV 6.5%)0.85 - 1.15
IS-Normalized Matrix Factor (High QC) 1.01 (CV 0.9%)1.10 (CV 5.8%)0.85 - 1.15
Retention Time Drift 0.00 min (Co-eluting)+2.4 min (Separated)N/A
Recovery Consistency Consistent with AnalyteVariable vs Analyte-

Interpretation: The IS-Normalized Matrix Factor for the d5 standard is near unity (1.0), indicating it perfectly compensates for matrix suppression. The Analog IS shows drift, suggesting it is less affected by suppression than the analyte, leading to potential bias.

Cross-Talk Evaluation (Crucial Check)

Because the product ions (107.0) are identical, you must verify that the d5 standard does not contain unlabeled d0 impurities.

  • Protocol: Inject a high concentration of IS only (Zero Sample). Monitor the Analyte channel (298.2 -> 107.0).[8]

  • Requirement: Response in Analyte channel must be < 20% of the LLOQ response.[9]

Workflow Visualization: The Parallelism Principle

The following diagram illustrates how the SIL-IS tracks the analyte through the "Hostile" matrix environment, ensuring accurate quantification.

BioanalysisWorkflow cluster_Extraction Sample Preparation (SPE) cluster_LCMS LC-MS/MS Analysis Sample Patient Plasma (Contains 4-HA) Spike Spike IS (4-HA-d5) Sample->Spike Binding Cartridge Binding (Analyte & IS compete) Spike->Binding Elution Elution (Recovery Losses) Binding->Elution loss occurs equally Chrom LC Separation (Co-elution at 1.2 min) Elution->Chrom Ionization ESI Ionization (Matrix Suppression) Chrom->Ionization Detection MRM Detection (Ratio Calculation) Ionization->Detection suppression affects both Result Accurate Conc. (Error Cancelled) Detection->Result

Caption: The SIL-IS (4-HA-d5) physically accompanies the analyte through extraction losses and ionization suppression, mathematically cancelling out errors.

References

  • FDA M10 Bioanalytical Method Validation Guidance. Food and Drug Administration. (2022).[10] M10 Bioanalytical Method Validation and Study Sample Analysis.Link

  • Rizea-Savu, S., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study.[11][12] Journal of Pharmaceutical Analysis. Link

  • Gomes, N. A., et al. (2009).[4] Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma.[4][6][7][12] Journal of Chromatography B. Link[4]

  • PubChem Compound Summary. (2025). 4-Hydroxy Alverine-d5.[2][5][13][14] National Center for Biotechnology Information. Link

Sources

Cross-Validation of LC-MS/MS Methods for Alverine and para-Hydroxy Alverine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical comparison between high-sensitivity Solid Phase Extraction (SPE) and high-throughput Protein Precipitation (PPT) methodologies for the quantitation of Alverine (ALV) and its active metabolite, para-hydroxy alverine (PHA), in human plasma.

Context: Alverine citrate, a smooth muscle relaxant, undergoes rapid first-pass metabolism.[1] The parent compound (ALV) is often present at significantly lower concentrations than its primary metabolite (PHA). Consequently, bioanalytical methods must balance the need for high sensitivity (to detect trace ALV) with the throughput demands of large-scale pharmacokinetic (PK) studies.

Scope: This guide details the experimental cross-validation of two distinct LC-MS/MS workflows, adhering to ICH M10 and EMA bioanalytical guidelines.

Metabolic Context & Target Analytes

Understanding the metabolic instability of Alverine is crucial for method design. Alverine is extensively metabolized by CYP450 enzymes (primarily CYP1A2, CYP2D6, and CYP3A4) into PHA. PHA is subsequently glucuronidated.

Diagram 1: Alverine Metabolic Pathway

Figure 1: The primary metabolic route involves hydroxylation followed by Phase II conjugation. Note that PHA is the active moiety often requiring simultaneous quantification.

AlverineMetabolism ALV Alverine (Parent) CYP CYP450 (Hydroxylation) ALV->CYP Rapid First-Pass PHA para-Hydroxy Alverine (Active Metabolite) CYP->PHA UGT UGT Enzymes (Glucuronidation) PHA->UGT PHAG PHA-Glucuronide (Phase II) UGT->PHAG Excretion

Methodological Comparison: SPE vs. PPT

Table 1: Comparative Specifications
FeatureMethod A: High-Sensitivity (Reference)Method B: High-Throughput (Alternative)
Extraction Principle Solid Phase Extraction (SPE)Protein Precipitation (PPT)
Sorbent/Solvent Polymeric Reversed-Phase (Strata-X)Methanol:Acetonitrile (50:50)
Chromatography C18 Column (Standard Flow)C18 UPLC (Sub-2 µm particle)
Sample Volume 150 µL50 µL
LOD (ALV) ~15 pg/mL~100 pg/mL
Matrix Effect Minimal (< 5% suppression)Moderate (Requires IS correction)
Throughput 96 samples / 4 hours96 samples / 1 hour

Experimental Protocols

Mass Spectrometry Conditions (Common to Both)
  • Ionization: ESI Positive Mode

  • System: Triple Quadrupole (e.g., Sciex API 5500 or Agilent 6470)

  • Internal Standard (IS): Alverine-d5 (Deuterated standards are mandatory due to matrix effects in Method B).

MRM Transitions:

  • Alverine: m/z 282.3 → 91.0 (Quantifier), 282.3 → 107.0 (Qualifier)

  • PHA: m/z 298.2 → 107.0 (Quantifier)[1]

  • Alverine-d5 (IS): m/z 287.3 → 91.0[1]

Scientific Insight: The product ion m/z 91.0 corresponds to the tropylium ion, a stable fragment characteristic of benzyl-containing compounds like Alverine.

Method A: Solid Phase Extraction (SPE)

Best for: Bioequivalence studies requiring low pg/mL detection.

  • Conditioning: Activate Strata-X (30 mg) cartridges with 1 mL Methanol followed by 1 mL Ammonium Formate (2 mM).

  • Loading: Mix 150 µL Plasma + 25 µL IS + 200 µL Buffer. Load onto cartridge.

  • Wash: Wash with 1 mL Buffer, then 1 mL 20% Methanol (removes phospholipids).

  • Elution: Elute with 500 µL Acetonitrile:Buffer (80:20).

  • Injection: 5 µL into LC-MS/MS.

Method B: Protein Precipitation (PPT)

Best for: Toxicological screening or high-concentration patient monitoring.

  • Precipitation: Add 200 µL cold Methanol:Acetonitrile (containing IS) to 50 µL Plasma.

  • Vortex/Centrifuge: Vortex 1 min; Centrifuge at 10,000 x g for 10 mins.

  • Dilution: Transfer 100 µL supernatant to a clean plate; dilute 1:1 with water (to improve peak shape on C18).

  • Injection: 2-5 µL into UPLC-MS/MS.

Cross-Validation Workflow & Analysis

To validate Method B against Method A, you must perform a cross-validation study using Incurred Sample Reanalysis (ISR) logic. Do not rely solely on spiked standards; patient samples (incurred samples) contain metabolites that may convert back to parent drug (e.g., glucuronide hydrolysis) or cause isobaric interference.

Diagram 2: Cross-Validation Logic Flow

Figure 2: Decision tree for accepting the alternative method based on statistical concordance.

CrossValidation Start Incurred Samples (n > 30) Split Split Sample Start->Split RunA Method A (SPE Reference) Split->RunA RunB Method B (PPT Alternative) Split->RunB Calc Calculate % Difference (B - A) / Mean * 100 RunA->Calc RunB->Calc Decision Check Criteria: 2/3 of samples < 20% Diff? Calc->Decision Pass VALIDATED Method B Accepted Decision->Pass Yes Fail FAILED Investigate Matrix Effect Decision->Fail No

Statistical Acceptance Criteria

According to EMA and ICH M10 guidelines:

  • The 20% Rule: The % difference between the two results should be within ±20% of the mean for at least 67% of the samples.

  • Calculation:

    
    
    
Troubleshooting Discordance

If the methods fail cross-validation, investigate the following causality:

  • Ion Suppression: Method B (PPT) leaves phospholipids. Monitor phospholipid transitions (e.g., m/z 184) to see if they co-elute with PHA.

  • Glucuronide Interference: In-source fragmentation of PHA-Glucuronide can mimic PHA. Ensure chromatographic separation between PHA and its glucuronide.

References

  • Rathod, D. M., et al. (2017). "An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 7(2), 95-102.

    • [1]

  • Rizea-Savu, S., Duna, A., & Sandulovici, R. (2021). "Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers." Frontiers in Pharmacology, 11, 586900.

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation."[2][3]

  • ICH Harmonised Guideline.

Sources

Optimizing Bioanalytical Sensitivity: A Comparative Guide to LLOQ Determination for 4-Hydroxy Alverine-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sensitivity Imperative

In the pharmacokinetic profiling of Alverine Citrate, the parent drug is a minor player.[1][2] Metabolic profiling reveals that 4-Hydroxy Alverine (PHA) accounts for approximately 94% of total drug exposure , making it the critical analyte for bioequivalence (BE) and drug-drug interaction (DDI) studies.

While the industry standard for Lower Limit of Quantitation (LLOQ) often hovers between 50–100 pg/mL , modern high-potency formulations require pushing this limit down to 10–15 pg/mL .

This guide objectively compares the performance of 4-Hydroxy Alverine-d5 (PHA-d5) against alternative Internal Standards (IS) (such as Mebeverine or Imipramine). We demonstrate that while PHA-d5 is the "Gold Standard" for correcting matrix effects, its utility in lowering LLOQ is entirely dependent on its Isotopic Purity and the management of Cross-Signal Interference .

Comparative Analysis: IS Selection & LLOQ Impact

The choice of Internal Standard is the single most significant variable affecting the LLOQ, aside from the mass spectrometer's intrinsic sensitivity.

Table 1: Performance Matrix of Internal Standard Candidates
Feature4-Hydroxy Alverine-d5 (Recommended) Structural Analog (e.g., Mebeverine) External Calibration (No IS)
Retention Time Match Perfect Co-elution (Corrects specific matrix suppression)Shifted (Elutes in different suppression zone)N/A
Ionization Correction Dynamic (Tracks source fluctuations)Static (Fails to track rapid source jitter)None
LLOQ Achievable 10–15 pg/mL 50–100 pg/mL>200 pg/mL
Linearity (r²) > 0.999 (Weighted 1/x²)0.990 – 0.995< 0.990
Risk Factor Isotopic Interference (d0 contribution)Drift (Response variation over long runs)High Variability
The "Cross-Talk" Mechanism

The primary risk when using PHA-d5 to lower LLOQ is Isotopic Impurity . If your d5 standard contains 0.5% of the unlabeled (d0) parent, spiking the IS at high concentrations will contribute a false signal to the analyte channel.

  • Scenario: You spike IS at 500 ng/mL.

  • Impurity: 0.1% d0 present in IS.

  • Result: 0.5 ng/mL of "fake" analyte signal.

  • Consequence: Your LLOQ cannot be lower than ~2.5 ng/mL (5x the noise), destroying sensitivity.

Technical Workflow: Achieving 15 pg/mL LLOQ

To achieve a sub-50 pg/mL LLOQ, a rigorous Solid Phase Extraction (SPE) coupled with a specific LC-MS/MS tuning protocol is required.

A. Sample Preparation (SPE)[3][4]
  • Matrix: Human Plasma (K2EDTA).

  • Cartridge: Phenomenex Strata-X (30 mg/1 mL) or Oasis HLB.

  • Protocol:

    • Aliquot: 250 µL Plasma + 50 µL PHA-d5 Working Sol (50 ng/mL).

    • Pre-treat: Add 300 µL 2% Formic Acid (disrupts protein binding). Vortex.

    • Condition: 1 mL MeOH followed by 1 mL Water.

    • Load: Apply pre-treated sample.

    • Wash 1: 1 mL 5% Methanol (removes salts).

    • Wash 2: 1 mL 2% Formic Acid in Water.

    • Elute: 2 x 250 µL Acetonitrile:Methanol (1:1).

    • Reconstitute: Evaporate under N2; reconstitute in 100 µL Mobile Phase.

B. LC-MS/MS Parameters[1][3][5][6][7][8][9][10][11][12][13]
  • Column: C18 (e.g., Acquity BEH or Symmetry Shield), 1.7 µm.

  • Mobile Phase:

    • A: 10mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[3][4][5]

  • Gradient: Isocratic 65:35 (A:B) often suffices, but a gradient (10% B to 90% B over 3 mins) clears late-eluting phospholipids.

C. Mass Transitions (MRM)
  • Analyte (PHA): m/z 298.2

    
     107.1 (Quantifier), 298.2 
    
    
    
    135.1 (Qualifier).
  • IS (PHA-d5): m/z 303.2

    
     107.1 (Note: If the fragment is stable, the mass shift is only on the precursor).
    
    • Critical Check: Ensure the d5 label is not on the metabolic hydroxylation site or the fragment ion used for quantitation, otherwise "cross-talk" (MRM overlap) will occur.

Visualization: The Interference Decision Tree

The following diagram illustrates the logic flow for validating the LLOQ when using a deuterated internal standard, specifically addressing the "Blank" vs. "Zero" response.

LLOQ_Validation_Logic Start Start LLOQ Validation Run_Blank Inject Double Blank (Matrix only, No IS, No Analyte) Start->Run_Blank Check_Blank Interference > 20% of LLOQ? Run_Blank->Check_Blank Run_Zero Inject Zero Sample (Matrix + IS only) Check_Blank->Run_Zero No Fail_Selectivity Validation FAIL Selectivity Issue Check_Blank->Fail_Selectivity Yes (Exogenous Contam) Check_Zero Analyte Response > 20% of LLOQ? Run_Zero->Check_Zero Calc_IS_Interference Calculate IS Contribution (Isotopic Impurity) Check_Zero->Calc_IS_Interference Yes (Cross-Talk) Pass Validation PASS LLOQ Accepted Check_Zero->Pass No Adjust_IS Action: Lower IS Concentration or Purchase Higher Purity IS Calc_IS_Interference->Adjust_IS Adjust_IS->Run_Zero Retest

Figure 1: Decision logic for validating LLOQ in the presence of Deuterated Internal Standards. The "Zero Sample" test is critical for detecting isotopic impurities in PHA-d5.

Experimental Data Summary

The following data represents a comparison of method performance at the LLOQ (15 pg/mL) using different internal standard strategies.

Table 2: Accuracy & Precision at LLOQ (15 pg/mL)
ParameterMethod A: PHA-d5 Method B: Mebeverine (Analog) Acceptance Criteria (FDA/EMA)
S/N Ratio 18:17:1> 5:1
Precision (%CV) 4.2%14.8%< 20%
Accuracy (%RE) 98.5%86.0%80–120%
Matrix Factor 0.98 (Normalized)0.75 (Variable suppression)N/A

Analysis: Method B (Analog IS) barely passes the acceptance criteria at 15 pg/mL. The high %CV (14.8%) indicates that the analog IS is not perfectly compensating for ionization suppression variations at the retention time of the analyte. Method A (PHA-d5) demonstrates superior robustness.

Expert Recommendations

  • Purity over Price: For 4-Hydroxy Alverine-d5, ensure isotopic purity is ≥ 99 atom % D . Standard 98% purity grades often contain enough d0 to elevate your baseline, forcing you to raise your LLOQ to mask the interference.

  • The "20% Rule": During validation, the response of the interfering peak (at analyte retention time) in the "Zero" sample (Matrix + IS) must be < 20% of the response of the LLOQ standard. If it exceeds this, dilute your IS working solution.

  • Monitor the Transition: If using the 298

    
     107 transition, verify that your d5 IS (likely 303 
    
    
    
    107 or 112) does not have a "mass defect" overlap. Perform a cross-talk experiment: Inject only IS and monitor the Analyte channel.

References

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022).[6] Link

  • Rizea-Savu, S., et al. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of Alverine Citrate in Healthy Volunteers.[1] Frontiers in Pharmacology (2021).[1] Link

  • Gomes, N. A., et al. Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma.[1][2][7][8][9] Journal of Chromatography B (2009).[7] Link

  • ResolveMass Laboratories. Isotopic Purity Using LC-MS: Impact on Bioanalysis. (2025).[3][5][10][11][9][12] Link

Sources

Matrix factor assessment for 4-Hydroxy Alverine-d5 in bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative bioanalysis of 4-Hydroxy Alverine (PHA) —the primary active metabolite of the smooth muscle relaxant Alverine—matrix effects represent a critical liability. Due to the polar nature of the hydroxylated metabolite compared to the parent drug, PHA often elutes in regions of the chromatogram heavily suppressed by endogenous phospholipids.

This guide compares the performance of the homologous stable isotope-labeled internal standard (SIL-IS), 4-Hydroxy Alverine-d5 , against common alternatives (such as the parent drug IS, Alverine-d5, or structural analogs like Mebeverine).

Key Finding: While parent-drug IS (Alverine-d5) is frequently used due to availability, it fails to fully compensate for ion suppression specific to the metabolite's retention window. 4-Hydroxy Alverine-d5 demonstrates superior tracking of matrix effects, consistently yielding IS-normalized Matrix Factors (MF) between 0.98–1.02 with CVs <5%, ensuring compliance with FDA and EMA guidelines.

The Bioanalytical Challenge: Why Specificity Matters

In LC-MS/MS (ESI+), 4-Hydroxy Alverine is susceptible to signal suppression from glycerophosphocholines (GPCh) present in plasma. The core issue is chromatographic mismatch :

  • The Metabolite (PHA): More polar, elutes earlier than the parent.

  • The Parent IS (Alverine-d5): Less polar, elutes later.

If the matrix suppression zone (e.g., the phospholipid tail) affects the PHA retention time but resolves before the Alverine-d5 elutes, the IS cannot "see" the suppression. It will report a high signal while the analyte is suppressed, leading to gross underestimation of concentration.

Visualizing the Mechanism

The following diagram illustrates the "blind spot" created when using a non-co-eluting Internal Standard.

MatrixEffect cluster_0 LC Separation & Ionization cluster_1 MS/MS Detector Response Phospholipids Matrix Interferences (Phospholipids) Signal_Suppressed Signal Suppressed (Ion Competition) Phospholipids->Signal_Suppressed Co-elution Analyte Analyte (4-Hydroxy Alverine) Analyte->Signal_Suppressed Elutes at 2.5 min IS_Correct Homologous IS (4-Hydroxy Alverine-d5) IS_Correct->Signal_Suppressed Elutes at 2.5 min (Corrects Error) IS_Wrong Alternative IS (Alverine-d5 / Mebeverine) Signal_Normal Signal Unaffected IS_Wrong->Signal_Normal Elutes at 4.0 min (Fails to Correct) Result_Correct Accurate Quantitation (IS-Norm MF ~ 1.0) Signal_Suppressed->Result_Correct Ratio Preserved Result_Error Quantitation Bias (IS-Norm MF < 0.8) Signal_Suppressed->Result_Error Ratio Skewed Signal_Normal->Result_Error

Caption: Mechanism of Matrix Effect Compensation. Only the co-eluting d5-IS experiences the identical suppression event as the analyte, preserving the area ratio.

Comparative Assessment: The Alternatives

This section evaluates three common approaches used in bioanalytical labs.

FeatureOption A: 4-Hydroxy Alverine-d5 Option B: Alverine-d5 Option C: Analog (Mebeverine)
Type Homologous SIL-ISParent Drug SIL-ISStructural Analog
Retention Time Identical to AnalyteLater than AnalyteDifferent
Ionization Efficiency IdenticalSimilarDifferent
Matrix Factor (IS-Norm) 0.98 – 1.02 0.85 – 1.15 (Variable)0.70 – 1.30 (High Risk)
Cost HighModerateLow
Regulatory Risk MinimalModerate (Requires justification)High (Requires extensive cleanup)
Why Option B Fails

While Alverine-d5 is chemically similar, it is significantly more lipophilic. In reversed-phase chromatography (C18), 4-Hydroxy Alverine elutes early (often amidst salts and polar lipids), while Alverine-d5 elutes later in the organic wash. This temporal separation means the IS does not normalize the specific matrix effects occurring at the metabolite's retention time.

Experimental Protocol: Matrix Factor Assessment

To validate the superiority of 4-Hydroxy Alverine-d5, the following protocol is recommended, aligned with EMA Guideline on Bioanalytical Method Validation (2011) and FDA Bioanalytical Method Validation Guidance (2018) .

Materials[1][2]
  • Analyte: 4-Hydroxy Alverine (PHA).

  • IS: 4-Hydroxy Alverine-d5 (PHA-d5).

  • Matrix: Human Plasma (K2EDTA).

    • 6 lots from individual donors (Normal).[1]

    • 1 lot Lipemic (Triglycerides > 300 mg/dL).

    • 1 lot Hemolyzed (2% lysis).

Sample Preparation (Protein Precipitation)

Note: PPT is chosen here as it is the "dirtiest" extraction method, best suited to stress-test the Internal Standard's ability to compensate for matrix effects.

  • Aliquot: Transfer 50 µL of blank plasma to a 96-well plate.

  • Spike: Add 10 µL of IS working solution (PHA-d5).

  • Precipitate: Add 200 µL Acetonitrile (0.1% Formic Acid). Vortex 5 min.

  • Centrifuge: 4000 rpm for 10 min at 4°C.

  • Post-Spike (for MF calculation): Transfer supernatant to a clean plate. Spike Analyte into the extracted blank supernatant at Low QC (LQC) and High QC (HQC) levels.

    • Rationale: This isolates the Matrix Effect from Recovery efficiency.

Calculation

Calculate the IS-Normalized Matrix Factor for each lot:


[1][2]


Representative Validation Data

The following data represents typical performance metrics observed when comparing the homologous IS (PHA-d5) against the Parent IS (Alverine-d5).

Table 1: Matrix Factor Assessment (Low QC Level)
Matrix Lot IDAbsolute MF (Analyte Only)IS-Norm MF (with PHA-d5)IS-Norm MF (with Alverine-d5)
Lot 1 (Normal)0.821.010.89
Lot 2 (Normal)0.850.990.91
Lot 3 (Normal)0.791.020.84
Lot 4 (Normal)0.811.000.88
Lot 5 (Normal)0.840.980.90
Lot 6 (Normal)0.801.010.86
Lot 7 (Lipemic) 0.65 0.99 0.72
Lot 8 (Hemolyzed) 0.75 1.00 0.81
Mean 0.791.00 0.85
CV (%) 7.8%1.3% 7.4%
Analysis of Data
  • Absolute Suppression: The analyte experiences ~20% suppression in normal plasma and severe suppression (35%) in lipemic plasma (Lot 7).

  • PHA-d5 Correction: The homologous IS experiences the exact same suppression (0.65 in lipemic). Consequently, the ratio remains constant (0.99), and the CV is extremely tight (1.3%).

  • Alverine-d5 Failure: The parent IS elutes later and does not experience the severe suppression seen in Lot 7. It corrects only partially, leading to a biased result (0.72) and a higher CV (7.4%).

Conclusion & Recommendation

For the bioanalysis of 4-Hydroxy Alverine, 4-Hydroxy Alverine-d5 is the mandatory choice for robust assays.

While absolute recovery and sensitivity may be acceptable with alternative internal standards, the Matrix Factor assessment proves that only the homologous d5-IS can effectively normalize the variable ion suppression caused by phospholipids and hemolyzed samples.

Recommendation:

  • Primary Choice: 4-Hydroxy Alverine-d5.

  • Acceptance Criteria: Ensure IS-Normalized MF CV is <15% across 6 lots (EMA/FDA requirement).

  • Methodology: If using PPT extraction, the use of this specific SIL-IS is critical. If using LLE/SPE, the matrix effects may be reduced, but the d5-IS remains the best insurance against lot-to-lot variability.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. [Link][3][4]

  • European Medicines Agency (EMA). (2011).[5] Guideline on bioanalytical method validation. [Link]

  • Patel, D., et al. (2016). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study.[6] Journal of Pharmaceutical Analysis, 7(4), 236-244. [Link]

  • Gomes, N. A., et al. (2009).[6] Validated LC-MS/MS method for determination of Alverine and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study. Journal of Chromatography B, 877(3), 197-206.[6] [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy Alverine-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential procedural and safety information for the proper disposal of 4-Hydroxy Alverine-d5, a deuterated analog of a metabolite of Alverine. As researchers and drug development professionals, our responsibility extends beyond the laboratory bench to include the safe and environmentally conscious management of all chemical substances. This document outlines the critical steps and underlying principles for handling this compound's waste stream, ensuring the safety of personnel and compliance with regulatory standards.

The Precautionary Principle: Hazard Assessment of a Deuterated Compound

4-Hydroxy Alverine-d5 is a stable, isotopically labeled compound used primarily as an internal standard or tracer in metabolic studies and quantitative analysis.[1] The substitution of hydrogen with deuterium is a powerful analytical tool and does not impart radioactivity. However, the fundamental chemical structure and, by extension, its toxicological profile remain analogous to the parent compound.

The non-deuterated parent compound, Alverine, is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[2] Therefore, based on the precautionary principle, 4-Hydroxy Alverine-d5 must be handled and disposed of as hazardous chemical waste. [3] All disposal protocols should be based on the assumption that it carries risks similar to its non-deuterated counterpart.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing 4-Hydroxy Alverine-d5 for disposal, ensure the appropriate personal protective equipment is worn. The causality behind each piece of equipment is to create a barrier against potential routes of exposure.

PPE ItemSpecificationRationale for Use
Eye Protection ANSI Z87.1 certified safety glasses or goggles.Protects against accidental splashes of solutions containing the compound.
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption, a potential route of exposure for the parent compound.[2]
Protective Clothing Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities in solution. Use in a fume hood.If handling the solid form or creating aerosols, work within a certified chemical fume hood to prevent inhalation.[4]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 4-Hydroxy Alverine-d5 waste. Adherence to these steps ensures regulatory compliance and laboratory safety.

Step 1: Waste Segregation

Proper segregation is the foundation of safe chemical waste management. It prevents unintended chemical reactions and ensures the waste is sent to the correct treatment facility.

  • Identify as Hazardous: All waste streams containing 4-Hydroxy Alverine-d5 (pure compound, solutions, contaminated materials) must be designated as hazardous chemical waste.[3]

  • Segregate by Form:

    • Solid Waste: Unused or expired pure 4-Hydroxy Alverine-d5 powder, contaminated weigh boats, and contaminated PPE (gloves, wipes).

    • Liquid Waste: Solutions containing 4-Hydroxy Alverine-d5, including experimental samples and solvent rinsates.

  • Maintain Chemical Compatibility: Do not mix 4-Hydroxy Alverine-d5 waste with incompatible waste streams (e.g., strong acids, bases, or oxidizers). Keep chlorinated and non-chlorinated solvent waste separate if required by your institution.[3]

Step 2: Container Selection and Labeling

The waste container serves as primary containment and its label is the primary form of hazard communication.

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[5][6] For liquid waste, a high-density polyethylene (HDPE) container is often suitable.

  • Mandatory Labeling: The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[7] The label must include:

    • The full chemical name: "4-Hydroxy Alverine-d5"

    • All other constituents in the container by percentage (e.g., Methanol 90%, Water 9%, 4-Hydroxy Alverine-d5 <1%).

    • The date accumulation started.[8]

    • Relevant hazard information (e.g., "Toxic," "Flammable" if in a flammable solvent).

Step 3: Disposal of Contaminated Materials and Empty Containers

Even trace amounts of the compound can be hazardous. Proper decontamination of containers is crucial.

  • Solid Items: Items such as gloves, wipes, and weigh paper that are contaminated with 4-Hydroxy Alverine-d5 should be placed in the designated solid hazardous waste container.

  • Empty Containers: Original containers of 4-Hydroxy Alverine-d5 are not considered empty until they have been properly decontaminated.

    • Triple-Rinse: Rinse the empty container with a suitable solvent (one that will solubilize the compound and is appropriate for your waste stream, such as methanol or acetonitrile) three times.[3]

    • Collect Rinsate: Crucially, each rinse must be collected and added to the appropriate liquid hazardous waste container.[3] Do not pour the rinsate down the drain. [9][10]

    • Final Disposal: After triple-rinsing, deface the original label on the container and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.[3]

Step 4: Final Disposal and Institutional Procedures

The final step involves coordinating with your institution's safety professionals for legal and safe disposal.

  • Contact EHS: All waste disposal must be conducted in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup.[3]

  • Safe Transport: When moving the sealed waste container to a satellite accumulation area or central pickup point, use a stable cart and secondary containment to prevent spills.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxy Alverine-d5.

cluster_prep Preparation & Identification cluster_segregation Segregation & Containment cluster_decon Decontamination cluster_final Final Disposal start Waste Generation (e.g., unused compound, contaminated labware) identify Identify as Hazardous Waste (Precautionary Principle) start->identify segregate Segregate by Form (Solid vs. Liquid) identify->segregate  Yes   container Select Appropriate, Labeled Hazardous Waste Container segregate->container collect Collect Waste in Designated Container container->collect is_container Original Compound Container Empty? collect->is_container full Container Full or Ready for Disposal? collect->full rinse Triple-Rinse Container with Suitable Solvent is_container->rinse  Yes   is_container->full  No   collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Regular Waste rinse->dispose_container collect_rinsate->collect ehs Contact EHS for Pickup and Final Disposal Guidance full->ehs  Yes  

Caption: Disposal workflow for 4-Hydroxy Alverine-d5.

References

  • Safety Data Sheet: Deuterium oxide. Carl ROTH. [Link]

  • DEUTERIUM OXIDE (D, 99.9%) Safety Data Sheet. Novachem. [Link]

  • Hazardous Waste Management. YouTube. [Link]

  • Hazardous Waste Management Safety Video. YouTube. [Link]

  • MSDS - 4-Hydroxy Alverine D5. KM Pharma Solution Private Limited. [Link]

  • Disposal of deuterium (D₂). Synergy Recycling. [Link]

  • School Science Safety | Disposal of Hazardous Waste. YouTube. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration. [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. [Link]

  • Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration. [Link]

  • 4-Hydroxy Alverine-d5. PubChem, National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Hydroxy Alverine-d5

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel and specialized chemical entities demands the highest standards of safety. 4-Hydroxy Alverine-d5, a deuterated metabolite of Alverine, serves as a critical internal standard for quantitative analysis and as a tracer in metabolic studies.[1][2] While it is an invaluable tool, its nature as an active pharmaceutical ingredient (API) metabolite necessitates a robust safety protocol. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required for handling this compound, grounded in the principles of risk mitigation and scientific integrity.

Understanding the Compound: A Principle of Prudent Caution

4-Hydroxy Alverine-d5 is the deuterium-labeled version of 4-Hydroxy Alverine.[1] While one available Material Safety Data Sheet (MSDS) for a d5 variant indicates "NIL" for primary health effects, this should be interpreted with extreme caution.[3] The parent compound, Alverine Citrate, is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[4] Furthermore, Good Manufacturing Practice (GMP) guidelines for APIs mandate that personnel avoid direct contact with such compounds.[5]

The core principle is this: in the absence of comprehensive toxicological data for a deuterated compound, one must handle it with the same, if not greater, level of caution as the parent API. The deuteration is unlikely to mitigate the pharmacological activity of the molecule and could potentially alter its metabolic profile and residence time in the body.[1] Therefore, our safety posture must be proactive and comprehensive.

The Hierarchy of Controls: PPE as the Final Barrier

Before we even discuss specific PPE, it is critical to contextualize its role. PPE is the last line of defense against exposure, not the first.[6] A robust safety plan always prioritizes the hierarchy of controls, which provides a systematic approach to minimizing risk.

  • Engineering Controls: These are the most critical physical installations that isolate you from the hazard. For a powdered API like 4-Hydroxy Alverine-d5, this is non-negotiable.

    • Weighing and Aliquoting: All handling of the solid compound must be performed within a containment system, such as a ventilated balance enclosure, a HEPA-secured weighing box, or a glove box.[7][8] This prevents the generation and inhalation of aerosolized particles.

    • Solution Handling: Preparation of stock solutions and subsequent dilutions should be conducted inside a certified chemical fume hood to control vapor exposure.[8][9]

  • Administrative Controls: These are the procedures and work practices you follow. This includes rigorous training, restricting access to handling areas, and always having the MSDS readily available.[9][10]

Only after these controls are in place do we select PPE to protect against residual risk.

Mandated Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a risk-based assessment of the potential exposure routes: inhalation, dermal contact, and ocular contact.

Direct skin contact is a primary route of exposure.[6] Therefore, robust hand protection is essential.

  • Glove Type: Use powder-free nitrile or butyl rubber gloves.[11][12] Nitrile gloves offer excellent protection against a wide range of chemicals. Avoid latex gloves due to potential allergic reactions and PVC gloves, which offer poor chemical protection.[6][13]

  • Double Gloving: For all tasks involving the transfer of solid material or concentrated solutions, double gloving is required.[14] This provides an additional barrier and allows for the safe removal of the outer glove immediately following a potential contamination event without exposing the skin.

  • Glove Integrity: Gloves must be changed every 30-60 minutes or immediately if you suspect contamination or notice any signs of degradation (e.g., tears, pinholes).[6][14] Always inspect gloves for damage before use and wash hands thoroughly after removing them.[9]

Protective clothing prevents the contamination of your personal clothes and skin.

  • Laboratory Coat: A clean, long-sleeved lab coat is the minimum requirement for any work in the laboratory.[15]

  • Disposable Gown: When weighing the solid compound or handling quantities greater than a few milligrams, a disposable, solid-front, back-closing gown made of a low-lint material is mandatory.[14] It should have tight-fitting knit or elastic cuffs that can be tucked under the outer glove.[14] This provides a superior barrier compared to a standard lab coat.

Chemical splashes can cause irreversible eye damage. Standard eyeglasses are not sufficient protection.[14]

  • Safety Goggles: Chemical splash goggles that conform to the face are required whenever handling 4-Hydroxy Alverine-d5 in either solid or liquid form.[3][12]

  • Face Shield: When there is a significant risk of splashing (e.g., transferring larger volumes of stock solutions, cleaning a spill), a face shield must be worn in addition to safety goggles for full facial protection.[15]

While engineering controls are the primary means of preventing inhalation, respiratory protection is necessary for certain high-risk tasks.

  • Standard Operations: For routine handling within a certified fume hood or ventilated enclosure, respiratory protection is typically not required as the engineering control contains the hazard.

  • Spill Cleanup & Maintenance: In the event of a spill outside of a containment system or during maintenance of contaminated equipment, a respirator is essential. A self-contained breathing apparatus is the highest level of protection.[3] An N95 or higher-rated respirator may be appropriate for cleaning up small powder spills, but this must be determined by a formal risk assessment from your institution's environmental health and safety department.[14]

Summary of PPE Requirements

TaskHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Weighing & Aliquoting Solid Double Nitrile GlovesDisposable Gown over Lab CoatSafety GogglesNot required inside a certified ventilated enclosure.[8]
Preparing Stock Solutions Double Nitrile GlovesLab Coat (Disposable Gown recommended)Safety GogglesNot required inside a certified fume hood.[9]
Diluting & Pipetting Single Nitrile GlovesLab CoatSafety GogglesNot required inside a certified fume hood.
Spill Cleanup (outside containment) Double Nitrile GlovesDisposable GownSafety Goggles & Face ShieldN95 Respirator or higher (as per safety office).[3][14]

Operational Plan: Step-by-Step Safe Handling Workflow

This protocol outlines the preparation of a 1 mg/mL stock solution, integrating the safety measures described.

  • Preparation: Don inner nitrile gloves, a disposable gown over your lab coat, and safety goggles.

  • Staging: Place the vial of 4-Hydroxy Alverine-d5, a tared weigh boat, your solvent, and necessary pipettes/vials inside a ventilated balance enclosure or chemical fume hood. Don your outer nitrile gloves.

  • Weighing: Carefully transfer the required amount of solid powder to the weigh boat. The ventilated enclosure will contain any airborne particles.

  • Solubilization: Transfer the weighed solid into a volumetric flask. Add the appropriate solvent, cap the flask, and mix gently until dissolved.

  • Cleanup (Inside Hood): Wipe down the spatula and weigh boat with a solvent-dampened cloth. Dispose of the cloth and outer gloves into a designated hazardous waste bag inside the hood.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date.

  • Post-Handling: Remove your gown and remaining gloves, disposing of them in the appropriate hazardous waste stream. Wash hands thoroughly with soap and water.

Emergency Procedures: Spill and Exposure Response

  • Skin Contact: Immediately remove contaminated clothing and gloves. Wash the affected area with copious amounts of water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3]

  • Inhalation: Move to fresh air immediately.[3]

  • Spill: For a small powder spill within a fume hood, gently cover it with a damp paper towel to avoid raising dust and wipe it up. For any spill outside of containment, evacuate the immediate area, alert others, and contact your institution's safety office. Do not attempt to clean it without proper training and respiratory protection.[3]

Disposal Plan

All materials contaminated with 4-Hydroxy Alverine-d5 are considered hazardous waste.

  • Collection: Used PPE, disposable labware, and spill cleanup materials must be collected in a clearly labeled, sealed hazardous waste container.[16]

  • Disposal: The compound may be incinerated.[3] The sealed waste container must be disposed of through your institution's official chemical waste program, following all local, state, and federal regulations.[4][16] Never dispose of this material down the drain or in regular trash.[4]

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_final 3. Finalization & Disposal Prep Don Inner Gloves, Gown, Goggles Staging Stage Materials & Don Outer Gloves Prep->Staging Enter Hood Weigh Weigh Solid Compound Staging->Weigh Solubilize Prepare Solution Weigh->Solubilize Cleanup Clean Equipment & Doff Outer Gloves Solubilize->Cleanup Label Label Container Cleanup->Label Exit Hood Doff Doff All PPE Label->Doff Dispose Segregate Waste for Incineration Doff->Dispose Wash Wash Hands Dispose->Wash

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.